tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDTZYYROHLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932202 | |
| Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144072-29-7 | |
| Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-4-aminobenzylalcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" properties
An In-Depth Technical Guide to tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional building block of significant utility in medicinal chemistry and organic synthesis. This document delves into its core physicochemical properties, provides validated synthetic protocols, explores its characteristic reactivity, and discusses its application in the development of advanced chemical entities. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights to effectively utilize this versatile molecule.
Introduction: A Molecule of Duality and Purpose
This compound, often referred to as N-Boc-4-aminobenzyl alcohol, is a crystalline solid at room temperature.[1] Its value in modern synthetic chemistry stems from its unique bifunctional nature. It incorporates two of the most crucial functional groups in drug design: a primary alcohol and an amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.
This structural arrangement allows for selective, orthogonal chemical transformations. The hydroxyl group can be manipulated (e.g., through oxidation or etherification) while the amine remains shielded. Conversely, the Boc group can be selectively removed under acidic conditions to reveal the aniline nitrogen for subsequent reactions, such as amide bond formation or arylation, without affecting the alcohol.[2][3] This dual reactivity makes it an invaluable linker and scaffold component in the synthesis of complex molecules and pharmaceutical intermediates.[1][4]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-aminobenzyl alcohol.
Materials:
-
4-Aminobenzyl alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or another suitable base (1.2 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in anhydrous THF or DCM (to make a ~0.5 M solution).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred reaction mixture over 15-20 minutes. The choice of dropwise addition is to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzyl alcohol) is fully consumed.
-
Quenching & Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic impurities.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product is often of high purity after workup. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford a white crystalline solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is defined by the distinct reactivity of its two functional groups. This allows for a planned, stepwise elaboration of the molecule.
Caption: Key reaction pathways for this compound.
Reactions at the Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized. [1]Mild oxidizing agents like Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) will yield the corresponding aldehyde, tert-butyl (4-formylphenyl)carbamate. Stronger oxidizing agents, such as potassium permanganate, will produce the carboxylic acid, 4-(tert-butoxycarbonylamino)benzoic acid. [1]This selectivity is fundamental for building complex structures.
-
Etherification/Esterification: The hydroxyl group can undergo standard transformations like Williamson ether synthesis (using a base like NaH followed by an alkyl halide) or esterification (using an acyl chloride or carboxylic acid with a coupling agent) to introduce a vast array of side chains.
Reactions at the Carbamate Group: Boc Deprotection
The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions, yet facile removal under acidic conditions. [2][5]
-
Mechanism of Deprotection: The process is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or HCl. [3][6]This is followed by the loss of the stable tert-butyl cation, which forms isobutylene gas, and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release CO₂ and the free aniline. [3][6]
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Objective: To deprotect the amine of this compound.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add TFA (5-10 equivalents, often used as a 25-50% solution in DCM) dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed. [3]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product, 4-aminobenzyl alcohol, will have a much lower Rf on silica gel.
-
Workup: Once the reaction is complete, carefully concentrate the solvent in vacuo. Redissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution to neutralize the excess TFA until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction & Isolation: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-aminobenzyl alcohol.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]It may also be harmful if swallowed (H302). [8][7]* Precautions: Handle in a well-ventilated area or chemical fume hood. [7][9]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7][9]Avoid breathing dust. [10]* First Aid: In case of skin contact, wash with plenty of soap and water. [9]For eye contact, rinse cautiously with water for several minutes. [9][10]If inhaled, move to fresh air. [10]Seek immediate medical attention if symptoms persist.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined, orthogonal reactivity allows synthetic chemists to meticulously build complex molecular architectures with precision and control. The protocols and data presented in this guide serve as a robust foundation for its effective application in research and development, empowering scientists to leverage its full potential in the pursuit of novel therapeutics and advanced materials.
References
- Title: this compound - [B56171] Source: Synthonix URL:[Link]
- Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION Source: Organic Syntheses URL:[Link]
- Title: Supporting Information - Synthesis of N-Boc Protected Aromatic Amines Source: Royal Society of Chemistry URL:[Link]
- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
- Title: tert-Butyl 4-(hydroxymethyl)
- Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]
- Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses URL:[Link]
- Title: tert-Butyl Carbamate (BOC) Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Boc-4-aminobenzylalcohol | C12H17NO3 Source: PubChem URL:[Link]
- Title: Tert-butyl carbamate derivative and preparation method and application thereof Source: Google Patents URL
- Title: CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate Source: Hoffman Fine Chemicals URL:[Link]
- Title: Mild and selective deprotection of carbamates with Bu4NF Source: Organic Chemistry Portal URL:[Link]
- Title: tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL:[Link]
- Title: tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 Source: PubChem - NIH URL:[Link]
Sources
- 1. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7): A Versatile Intermediate in Modern Organic Synthesis
Introduction
1.1 Overview of the Molecule: Structure and Key Features
Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, also known as Boc-4-aminobenzyl alcohol, is a bifunctional organic molecule with the chemical formula C12H17NO3.[1] Its structure is characterized by a central benzene ring substituted with a hydroxymethyl group (-CH2OH) and a tert-butyloxycarbonyl (Boc) protected amine group (-NHBoc). This unique arrangement of functional groups makes it a highly valuable building block in organic synthesis. The Boc group serves as a robust protecting group for the amine, which can be selectively removed under acidic conditions, while the hydroxymethyl group offers a site for various chemical transformations.[2]
1.2 Significance in Medicinal Chemistry and Organic Synthesis
The carbamate functional group is a crucial structural motif in numerous approved drugs and prodrugs.[3][4] The ability to modulate biological and pharmacokinetic properties by varying substituents makes carbamate derivatives a focal point in modern drug discovery.[3] this compound, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures.[5][6] Its utility stems from the orthogonal reactivity of its two functional groups, allowing for sequential and controlled modifications. It is frequently employed as a linker to connect different pharmacophores, aiding in the exploration of structure-activity relationships in drug development programs.[7]
1.3 Scope of the Guide
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, detailed spectroscopic profile, common and efficient synthetic protocols, key chemical transformations, and essential safety and handling procedures. The aim is to furnish a practical and in-depth resource that explains not just the "how" but also the "why" behind the experimental choices, thereby enabling its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Profile
2.1 Core Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 144072-29-7 | [8] |
| Molecular Formula | C12H17NO3 | [1] |
| Molecular Weight | 223.27 g/mol | [8] |
| Physical Form | Off-white to yellow solid | [9] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Refrigerator | [9] |
| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | [8] |
2.2 Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Expected chemical shifts (in CDCl3) include signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group.[10]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the methylene carbon, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound (223.27 g/mol ).[11]
2.3 Solubility and Stability
This compound is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. It is stable under standard laboratory conditions but should be stored in a refrigerator for long-term preservation.[9] The Boc protecting group is sensitive to strong acids.[2]
Synthesis and Purification
3.1 Common Synthetic Routes: A Comparative Analysis
The most prevalent and efficient method for synthesizing this compound is the Boc-protection of 4-aminobenzyl alcohol. This route is favored due to the high nucleophilicity of the amino group compared to the hydroxyl group, allowing for selective protection.[12]
-
Route: Boc-Protection of 4-Aminobenzyl Alcohol : This method involves the reaction of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The amine's greater nucleophilicity ensures it reacts preferentially over the alcohol.[12] Alcoholic solvents have been shown to enhance the rate of Boc protection of aromatic amines.[13]
3.2 Detailed Experimental Protocol: Synthesis via Boc-Protection
This protocol describes a reliable method for the synthesis of this compound.
3.2.1 Materials and Reagents
-
4-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
3.2.2 Step-by-Step Procedure
-
Dissolve 4-aminobenzyl alcohol in a suitable solvent like DCM or THF in a round-bottom flask.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).[5]
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
3.2.3 Purification The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.
3.3 Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Key Chemical Transformations and Applications
The dual functionality of this compound allows for a variety of subsequent chemical reactions.
4.1 Oxidation of the Hydroxymethyl Group
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid using appropriate oxidizing agents.[5]
-
4.1.1 To the Aldehyde : Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the alcohol to the corresponding aldehyde. This aldehyde is a versatile intermediate for reactions like Wittig olefination, reductive amination, and aldol condensations.
-
4.1.2 To the Carboxylic Acid : Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol to a carboxylic acid.[5] This introduces another key functional group for amide bond formation or other derivatizations.
4.2 Conversion of the Hydroxyl Group to a Leaving Group
The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions.
-
4.2.1 Halogenation : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl chloride or bromide.[14] Alternatively, reacting the alcohol with an aromatic carboxylic acid halide in the presence of an N-substituted formamide can also yield the corresponding halide.[15]
-
4.2.2 Sulfonylation : Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine converts the alcohol into a tosylate or mesylate ester, respectively. These are excellent leaving groups for SN2 reactions.
4.3 Deprotection of the Boc Group
The Boc group can be easily removed under acidic conditions to liberate the free amine.[2]
-
Conditions : Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The reaction is typically fast and proceeds at room temperature.[2]
4.4 Application as a Linker in Synthesis
Due to its bifunctional nature, this molecule is an excellent linker for connecting two different molecular fragments. For example, the hydroxyl group can be attached to a solid support or another molecule, and after Boc deprotection, the resulting amine can be further functionalized.
4.5 Role in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is often incorporated into molecules targeting a range of biological pathways. For instance, carbamate derivatives are explored for their potential as anti-inflammatory agents.[16]
4.6 Reaction Scheme Diagram
Caption: Key chemical transformations of the title compound.
Safety, Handling, and Storage
5.1 Hazard Identification
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[17]
-
H319: Causes serious eye irritation.[17]
-
H335: May cause respiratory irritation.[17] The GHS07 pictogram (exclamation mark) is associated with this compound.
5.2 Recommended Handling Procedures
-
Use only in a well-ventilated area or under a chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[17][18]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[17][18]
-
Do not eat, drink, or smoke when using this product.[17][19]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17][18]
-
If on skin, wash with plenty of soap and water.[17]
5.3 Storage Conditions
-
For long-term stability, storage in a refrigerator is recommended.[9]
5.4 Disposal Guidelines
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19] Avoid release into the environment.[18]
Conclusion: The Versatile Building Block
This compound (CAS 144072-29-7) is a strategically important bifunctional molecule that serves as a cornerstone intermediate in modern organic and medicinal chemistry. Its value lies in the orthogonal reactivity of the Boc-protected amine and the hydroxymethyl group, which allows for precise and sequential chemical modifications. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its key chemical transformations and safety protocols. For researchers and drug development professionals, a thorough understanding of this compound's chemistry and handling is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
Sources
- 1. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 144072-29-7 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. 144072-29-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 12. researchgate.net [researchgate.net]
- 13. wuxibiology.com [wuxibiology.com]
- 14. digscholarship.unco.edu [digscholarship.unco.edu]
- 15. WO2016202894A1 - Method of converting alcohol to halide - Google Patents [patents.google.com]
- 16. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" molecular weight
An In-depth Technical Guide to tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a critical bifunctional building block in modern organic synthesis and pharmaceutical development. The document elucidates its core physicochemical properties, including its precise molecular weight of 223.27 g/mol , and details its synthesis, chemical reactivity, and applications.[1][2][3] Authored for researchers, scientists, and drug development professionals, this guide integrates field-proven insights with established scientific principles, offering detailed experimental protocols and safety guidelines. The strategic importance of its dual functionality—a readily cleavable Boc-protected amine and a versatile hydroxymethyl group—is explored as a cornerstone of its utility in constructing complex molecular architectures.
Introduction to a Versatile Synthetic Intermediate
This compound, also known by its synonym Boc-4-aminobenzyl alcohol, is a crystalline solid that has become an indispensable tool in medicinal chemistry and organic synthesis.[1] Its value stems from its bifunctional nature. The molecule contains a stable tert-butoxycarbonyl (Boc) protecting group on an aniline nitrogen, which allows for precise control of reactivity. Simultaneously, it possesses a primary alcohol (hydroxymethyl group) that serves as a versatile handle for a wide array of chemical transformations.
The Boc group is one of the most common amine-protecting groups in synthesis due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[4][5] This allows chemists to perform reactions on other parts of a molecule without unintended interference from the highly nucleophilic amine. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in substitution reactions, making it a key anchor point for building larger molecules.[4] This combination of a protected amine and a reactive alcohol on a rigid phenyl scaffold makes this compound a highly sought-after intermediate for creating linkers, scaffolds, and pharmacologically active compounds.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 223.27 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][2][6] |
| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | [1] |
| CAS Number | 144072-29-7 | [2][6] |
| Appearance | White to off-white or yellow solid | [4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); limited solubility in water.[4] | |
| Storage Temperature | Refrigerator (2-8 °C) |
Chemical Structure
The structure of the molecule is foundational to its reactivity. The Boc group provides steric hindrance and electronic modification to the aniline nitrogen, while the hydroxymethyl group is available for further functionalization.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is a standard procedure in organic chemistry, valued for its efficiency and high yields.
Synthetic Pathway Rationale
The most common and efficient synthesis involves the reaction of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is twofold: 4-aminobenzyl alcohol provides the core phenyl-hydroxymethyl structure, while Boc₂O is an exceptionally mild and effective electrophilic reagent for introducing the Boc protecting group onto the amine. A non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the acidic byproducts of the reaction, driving the equilibrium towards the product.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
-
Reaction Setup: To a round-bottom flask charged with 4-aminobenzyl alcohol (1.0 eq) and a magnetic stir bar, add an appropriate solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Reagent Addition: Add triethylamine (1.1 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of the reaction solvent.
-
Reaction Execution: Add the Boc₂O solution dropwise to the stirred solution of 4-aminobenzyl alcohol at room temperature. The choice of room temperature is deliberate; the reaction is typically efficient without heating and avoids potential side reactions.
-
Monitoring: Allow the reaction to stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid is often of high purity. For exacting applications, purification can be achieved by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.
Chemical Reactivity and Core Applications
The utility of this compound is defined by the distinct reactivity of its two functional groups.
The Boc Protecting Group: Controlled Deprotection
The carbamate group is chemically robust, but the Boc moiety is specifically designed for removal under acidic conditions. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine. This selective deprotection is a cornerstone of its use in multi-step synthesis.
The Hydroxymethyl Group: A Handle for Functionalization
The primary alcohol is a versatile functional group that can undergo several key transformations:
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate.[4]
-
Substitution: It can participate in nucleophilic substitution reactions, allowing for its conversion into halides, ethers, or esters, further expanding its synthetic utility.[4]
Caption: Key reactivity pathways for the title compound.
Applications in Drug Development
In drug discovery, carbamates are recognized as important structural motifs that can act as stable mimics of peptide bonds.[5][7] this compound serves as a valuable starting material for:
-
Linker Synthesis: Its bifunctional nature is ideal for creating linkers used in antibody-drug conjugates (ADCs) or PROTACs, where precise spacing and controlled attachment points are critical.
-
Scaffold Elaboration: The phenyl ring provides a rigid core from which to build out more complex structures, attaching pharmacophores to either the amine or the alcohol terminus after appropriate modification.
-
Prodrug Design: The carbamate linkage itself can be incorporated into prodrug strategies, designed for enzymatic or chemical cleavage within a biological system to release an active pharmaceutical ingredient.[4][5]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard suite of analytical techniques provides a self-validating system of characterization.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the tert-butyl protons (a singlet integrating to 9H around 1.5 ppm), aromatic protons (two doublets in the 7.2-7.4 ppm region), the benzylic CH₂ protons (a singlet around 4.5 ppm), and the N-H proton (a broad singlet).
-
¹³C NMR: Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~153 ppm), and distinct aromatic and benzylic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups: a strong C=O stretch (carbamate) around 1690-1710 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, and a broad O-H stretch from the alcohol around 3200-3500 cm⁻¹.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.
| Safety Information | Details |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.[8][9]H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |
Handling Protocol:
-
Always handle this compound within a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator as recommended.[11]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, headlined by a molecular weight of 223.27 g/mol , coupled with its predictable synthesis and orthogonal reactivity, make it an invaluable asset for researchers in organic synthesis and drug development. By leveraging the controlled lability of the Boc group and the versatile chemistry of the hydroxymethyl handle, scientists can efficiently navigate complex synthetic pathways to create novel and impactful molecules.
References
- Vertex AI Search. (n.d.). This compound (EVT-1199923) | 144072-29-7. Retrieved January 9, 2026.
- PubChem. (n.d.). Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688.
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- Hoffman Fine Chemicals. (n.d.). CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Synthonix. (n.d.). This compound - [B56171].
- Appchem. (n.d.). tert-butyl N-{4-hydroxy-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenyl}carbamate.
- Tantry, S. J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 29. [Link]
- Pop-Furdui, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 17(2). [Link]
- T. de M. de O. Vilhena, C., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(3), 652. [Link]
Sources
- 1. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Melting Point of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
This in-depth technical guide provides a comprehensive overview of the melting point of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7), a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of melting point determination, emphasizing experimental best practices and the scientific principles that govern this critical physicochemical property.
Executive Summary
The melting point of a pure crystalline solid is a sharp, reproducible physical constant that is invaluable for identification, purity assessment, and quality control. For this compound, a white to off-white solid, understanding its melting behavior is crucial for its application in multi-step syntheses and the development of active pharmaceutical ingredients (APIs). This guide will explore the reported melting point, the factors that can influence this value, and provide a detailed protocol for its accurate determination.
Physicochemical Properties and Identification
This compound is a carbamate derivative that serves as a versatile building block in organic chemistry. Its structure, featuring a Boc-protected amine and a hydroxymethyl group on a phenyl ring, imparts specific properties that are relevant to its melting point.
| Property | Value | Source |
| CAS Number | 144072-29-7 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₃ | [3] |
| Molecular Weight | 223.27 g/mol | [3] |
| Appearance | White to off-white solid | [1][3] |
| Purity (Typical) | ≥97% | [1][2] |
| Reported Melting Point | 112-116 °C | [4] |
It is critical to note that the melting point of 112-116 °C is reported by a commercial supplier. While this provides a valuable preliminary indication, for rigorous scientific applications, this value should be experimentally verified.
The Science Behind the Melting Point: A Deeper Look
The melting point of an organic compound is the temperature at which it transitions from a solid to a liquid state. This phase change is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. For this compound, several structural features are key determinants of its melting behavior:
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a carbamate (-NHCOO-) moiety allows for significant intermolecular hydrogen bonding. These strong interactions require substantial thermal energy to overcome, contributing to a relatively high melting point.
-
Molecular Symmetry and Packing: The para-substitution pattern of the phenyl ring allows for efficient packing into a crystal lattice. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and a higher melting point.
-
Van der Waals Forces: The overall size and surface area of the molecule contribute to London dispersion forces, a type of van der Waals interaction, which further stabilize the crystal lattice.
The presence of impurities will disrupt the regular packing of the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Experimental Determination of Melting Point: A Validated Protocol
Accurate determination of the melting point requires a meticulous experimental approach. The following protocol outlines a robust method using a standard capillary melting point apparatus.
Materials and Equipment
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
-
Watch glass
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, finely powder the sample with a mortar and pestle to ensure uniform packing.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.
-
The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid to quickly approach the expected melting point (e.g., 10-15 °C/minute).
-
Approximately 15-20 °C below the expected melting point of 112 °C, reduce the heating rate to 1-2 °C/minute. A slow heating rate is crucial for accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to heat slowly and record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point.
-
-
Data Interpretation and Validation:
-
A sharp melting range (≤ 1 °C) is indicative of a pure compound.
-
A broad melting range (> 2 °C) and a depressed melting point compared to the literature value suggest the presence of impurities.
-
For validation, it is recommended to perform the measurement in triplicate.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of this compound.
Factors Influencing the Melting Point
Several factors beyond purity can influence the observed melting point of this compound:
-
Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs will have different crystal lattice energies and, consequently, different melting points. While no specific polymorphic forms of this compound are reported in the literature, it is a phenomenon that should be considered, especially in a drug development context where solid-state properties are critical.
-
Heating Rate: As mentioned in the protocol, a slow heating rate near the melting point is essential. If the heating rate is too fast, the thermometer reading may lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
-
Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in a wider melting range.
Conclusion and Future Perspectives
The melting point is a fundamental characteristic of this compound that provides valuable insights into its identity and purity. While a melting range of 112-116 °C is commercially reported, this guide emphasizes the necessity of experimental verification for scientific and developmental applications. The detailed protocol provided herein offers a robust methodology for achieving accurate and reproducible results.
For future research, a comprehensive study of the solid-state properties of this compound, including an investigation into potential polymorphism using techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD), would be of significant value to the scientific community. Such studies would provide a more complete understanding of this important synthetic intermediate and its behavior under various processing and storage conditions.
References
- Evident Chemical. tert-Butyl (4-(hydroxymethyl)phenyl)
- ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]
- PubChem. tert-Butyl [4-(hydroxymethyl)
- Synthonix. tert-Butyl (4-(hydroxymethyl)phenyl)
- Hoffman Fine Chemicals. CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)
- ResearchGate.
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Appchem. tert-butyl N-{4-hydroxy-2-[(1R)
Sources
A Technical Guide to the ¹³C NMR Chemical Shifts of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This document provides a detailed analysis of the predicted chemical shifts, outlines experimental protocols for data acquisition, and utilizes visualizations to correlate the molecular structure with its NMR spectrum, facilitating spectral interpretation and molecular characterization.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is an indispensable analytical technique in organic chemistry, offering profound insights into the carbon framework of a molecule. For a multifunctional compound such as this compound, which incorporates a carbamate, a substituted aromatic ring, and a primary alcohol, ¹³C NMR provides unambiguous information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, substituent effects, and steric factors. A thorough understanding of its ¹³C NMR spectrum is therefore critical for confirming its identity, assessing its purity, and studying its chemical transformations.
Predicted ¹³C NMR Spectral Data
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound *
| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Carbonyl Carbon | C1 | sp² | 152 - 155 | Typical range for carbamate carbonyls. |
| Quaternary Carbon (tert-Butyl) | C2 | sp³ | 80 - 82 | Characteristic shift for the quaternary carbon of a tert-butoxycarbonyl (Boc) group. |
| Methyl Carbons (tert-Butyl) | C3 | sp³ | 28 - 29 | Shielded aliphatic carbons of the Boc group. |
| Aromatic Carbon (C-NHBoc) | C4 | sp² | 136 - 139 | Deshielded due to the electron-withdrawing nature of the carbamate group. |
| Aromatic Carbons (C-H, ortho to -NHBoc) | C5, C5' | sp² | 118 - 120 | Shielded relative to unsubstituted benzene due to the electron-donating effect of the nitrogen lone pair. |
| Aromatic Carbons (C-H, meta to -NHBoc) | C6, C6' | sp² | 128 - 130 | Less affected by the carbamate group. |
| Aromatic Carbon (C-CH₂OH) | C7 | sp² | 134 - 137 | Deshielded due to substitution. |
| Methylene Carbon | C8 | sp³ | 62 - 65 | Typical range for a benzylic alcohol carbon. |
Note: Predicted values are based on analogous compounds and general substituent effects. The actual experimental values may vary depending on the solvent and other experimental conditions.
Structural Assignment and Interpretation
The assignment of each signal in the ¹³C NMR spectrum is based on the distinct electronic environment of each carbon atom in this compound.
Diagram 1: Molecular Structure and Predicted ¹³C NMR Chemical Shifts
Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.
-
Carbamate Group: The carbonyl carbon (C1) is expected to resonate at the downfield end of the spectrum, typically around 153 ppm, due to the strong deshielding effect of the two adjacent electronegative oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group (C2) will appear around 81 ppm, a characteristic chemical shift for Boc-protected amines. The three equivalent methyl carbons (C3) will give a single, intense signal at a much higher field, around 28 ppm.
-
Aromatic Ring: The aromatic region will display four distinct signals due to the para-substitution pattern.
-
C4 (ipso-C to NHBoc): This carbon, directly attached to the nitrogen of the carbamate, is expected around 137 ppm.
-
C7 (ipso-C to CH₂OH): The carbon bearing the hydroxymethyl group is predicted to be in a similar region, around 135 ppm.
-
C5 and C5' (ortho to NHBoc): These carbons are anticipated to be shielded by the electron-donating effect of the nitrogen atom, appearing upfield around 119 ppm.
-
C6 and C6' (meta to NHBoc): These carbons are least affected by the substituents and should resonate in a region typical for unsubstituted aromatic carbons, around 129 ppm.
-
-
Hydroxymethyl Group: The benzylic carbon (C8) of the hydroxymethyl group is expected to appear in the range of 62-65 ppm, deshielded by the adjacent aromatic ring and the hydroxyl group.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.
1. Sample Preparation
-
Analyte: Weigh approximately 20-50 mg of this compound.[2][3][4][5][6]
-
Solvent: Use 0.6-0.8 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.[7][8]
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]
2. Instrument Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment.[9]
-
Spectrometer Frequency: ≥ 400 MHz. A higher field strength provides better signal dispersion and sensitivity.
-
Temperature: 298 K (25 °C). Standard operating temperature for routine NMR.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for the quantitative observation of quaternary carbons.
-
Number of Scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
Diagram 2: Experimental Workflow for ¹³C NMR Analysis
Caption: Step-by-step workflow for acquiring and analyzing the ¹³C NMR spectrum.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The expected number of signals (eight) should be observed in the spectrum. The chemical shifts should fall within the predicted ranges, and the relative intensities of the signals from protonated carbons should be significantly greater than those of the quaternary carbons in a standard experiment. For unambiguous assignment, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can be performed to differentiate between CH₃, CH₂, CH, and quaternary carbons. Additionally, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate carbon signals with their attached protons and neighboring protons, respectively, providing definitive structural confirmation.
References
- Supporting Information for an unspecified article. This document provides 13C NMR data for various tert-butyl phenylcarbamate derivatives, which can be used as a basis for predicting the chemical shifts of the target molecule.
- Electronic Supplementary Information - The Royal Society of Chemistry. This document describes general NMR experimental procedures, including the calibration of spectra to residual solvent peaks like CDCl₃. (Source: The Royal Society of Chemistry)
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
- Sigma-Aldrich. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)
- Synthonix. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)
- Lead Sciences. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)
- Vibrant Pharma Inc. Product Page for this compound. (Source: Vibrant Pharma Inc. Website)
- BLDpharm. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)
- Oakwood Chemical. Product Page for tert-Butyl (4-(hydroxymethyl)phenyl)
- BenchChem. (2025). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide. (Source: BenchChem Website)
Sources
- 1. rsc.org [rsc.org]
- 2. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 144072-29-7|this compound|BLD Pharm [bldpharm.com]
- 6. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" IR spectroscopy data
An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Introduction
This compound, also known as N-Boc-4-aminobenzyl alcohol, is a bifunctional organic compound widely utilized in chemical synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates a Boc-protected amine and a primary alcohol, making it a valuable building block for introducing a protected amino group or for further functionalization at the hydroxyl moiety.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. It provides a rapid, non-destructive method to identify the key functional groups present within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[4] This guide offers a comprehensive examination of the IR spectroscopic analysis of this compound, detailing the experimental protocol, spectral interpretation, and the causality behind the observed absorption bands.
Molecular Structure and Vibrational Characteristics
The utility of IR spectroscopy in analyzing this compound lies in its ability to distinctly identify the vibrations of its constituent functional groups. The key structural features are the carbamate group (N-H and C=O), the hydroxyl group (O-H), the aromatic ring (C=C and C-H), and the aliphatic moieties (tert-butyl and methylene C-H). Each of these groups possesses characteristic vibrational frequencies that serve as a unique molecular fingerprint.
Caption: Molecular structure with key functional groups highlighted.
Experimental Protocol: Acquiring the FT-IR Spectrum
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) and Thin Solid Film methods are highly effective. The following protocol details the Thin Solid Film method, chosen for its simplicity and minimal sample requirement.[5] An alternative, the KBr pellet method, involves grinding the sample with dry potassium bromide and pressing it into a transparent disk.[6][7]
Protocol: Thin Solid Film Method
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to warm up for at least 5-10 minutes to stabilize the source and detector.[8]
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves running a scan with nothing in the sample compartment. The instrument's software will store this spectrum of the ambient atmosphere (primarily CO₂ and water vapor) and subtract it from the sample spectrum to produce a clean, corrected result.[8]
-
Sample Preparation:
-
Place approximately 10-20 mg of the solid compound into a small vial or test tube.
-
Add a few drops of a volatile solvent in which the compound is soluble, such as methylene chloride or acetone, to completely dissolve the solid.[5]
-
Using a pipette, place one or two drops of this solution onto the surface of a single, clean infrared-transparent salt plate (e.g., NaCl or KBr).[5][7]
-
Causality: The solvent's role is to deposit a uniform, thin layer of the solid sample onto the plate. The solvent must be volatile to ensure it evaporates completely, leaving only the analyte behind. Any residual solvent would show its own characteristic peaks, confounding the spectrum.
-
-
Film Formation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[5] The quality of this film is crucial; if it is too thick, the absorption peaks may be too intense ("flat-topped"), and if it is too thin, the peaks will be too weak.[5]
-
Data Acquisition:
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Initiate the sample scan using the instrument's software. The process typically takes a few seconds to a minute.[8]
-
-
Post-Analysis:
Data Analysis and Spectral Interpretation
The resulting IR spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Absorption bands point downwards. The spectrum is analyzed by assigning these bands to the vibrational modes of the molecule's functional groups.
Summary of Characteristic Absorption Peaks
The following table summarizes the expected key absorption bands for this compound, synthesized from established spectral data for its constituent functional groups.[6][9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3400 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol |
| ~3350 - 3300 | Medium, Sharp | N-H Stretch | Carbamate (Amide) |
| ~3100 - 3010 | Medium to Weak | C-H Stretch | Aromatic Ring |
| ~2980 - 2850 | Strong | C-H Stretch (asymmetric/sym) | Aliphatic (tert-Butyl, -CH₂-) |
| ~1700 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Carbamate |
| ~1610, ~1510 | Medium | C=C Stretch | Aromatic Ring |
| ~1540 - 1520 | Medium | N-H Bend & C-N Stretch (Amide II) | Carbamate |
| ~1390 & ~1365 | Medium-Strong | C-H Bend (gem-dimethyl) | tert-Butyl |
| ~1250 | Strong | C-N Stretch & C-O Stretch | Carbamate |
| ~1040 | Medium | C-O Stretch | Primary Alcohol |
| ~830 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic Ring |
Detailed Interpretation
-
The Hydroxyl and Amine Region (4000-3000 cm⁻¹): This region is dominated by stretching vibrations of O-H and N-H bonds. A very broad, strong absorption centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol group.[9][12] Superimposed on this broad peak, a sharper, medium-intensity peak is expected around 3330 cm⁻¹ corresponding to the N-H stretch of the secondary carbamate.[6][10] The broadness of the O-H peak is a direct result of intermolecular hydrogen bonding, a self-validating feature confirming the presence of the hydroxyl group in the solid state.
-
The C-H Stretching Region (3100-2850 cm⁻¹): Two distinct types of C-H stretches are visible here. Weaker peaks appearing just above 3000 cm⁻¹ are definitive markers for the C-H bonds on the aromatic ring.[9][11] A set of strong, sharp peaks just below 3000 cm⁻¹ arises from the asymmetric and symmetric stretching of the aliphatic C-H bonds in the tert-butyl and methylene (-CH₂-) groups.[6]
-
The Carbonyl Region (1750-1650 cm⁻¹): The most intense and diagnostically significant peak in this region is the C=O (carbonyl) stretch of the carbamate group, expected to appear as a strong, sharp band between 1700-1680 cm⁻¹.[6][13] This is often referred to as the Amide I band. Its high intensity is due to the large change in dipole moment during the stretching vibration. The exact position can be slightly lowered from a typical ester due to the resonance effect of the adjacent nitrogen atom.
-
The Fingerprint Region (1600-600 cm⁻¹): This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.
-
Aromatic C=C Stretches: Peaks of medium intensity around 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[9]
-
Amide II Band: A significant peak around 1530 cm⁻¹ arises from a coupled vibration of the N-H bend and C-N stretch. This "Amide II" band is a hallmark of secondary amides and carbamates.[6]
-
tert-Butyl Bending: The presence of the tert-butyl group is strongly confirmed by two characteristic C-H bending absorptions: a doublet of medium-to-strong intensity around 1390 cm⁻¹ and 1365 cm⁻¹.[6]
-
C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ range are due to C-O stretching vibrations. The carbamate group contributes a strong C-O stretch around 1250 cm⁻¹, coupled with the C-N stretch.[6] The C-O stretch of the primary alcohol (Ar-CH₂-O H) typically appears as a medium-intensity band around 1040 cm⁻¹.[9]
-
Aromatic C-H Bending: A strong peak around 830 cm⁻¹ is indicative of the out-of-plane C-H bending ("wagging") for a 1,4-disubstituted (para) aromatic ring, providing crucial information about the substitution pattern.
-
Analytical Workflow
The logical flow from sample to final interpretation is a self-validating system, where each step builds upon the last to ensure an accurate and reliable result.
Caption: Workflow for FT-IR analysis of a solid sample.
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. Through systematic analysis, one can authoritatively confirm the presence of all key functional groups: the broad O-H stretch of the alcohol, the N-H and strong C=O stretch of the carbamate, the aromatic C=C and C-H vibrations confirming the substituted benzene ring, and the characteristic bends of the tert-butyl group. By following a validated experimental protocol and applying established principles of spectral interpretation, FT-IR spectroscopy serves as a powerful and efficient tool for the verification and quality assessment of this important chemical intermediate.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a....
- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 356-364.
- University of California, Irvine. (n.d.). Sample preparation for FT-IR.
- PubChem. (n.d.). This compound.
- University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy.
- Chemistry For Everyone. (2024, January 25). How To Run IR Spectroscopy? [Video]. YouTube.
- Master Organic Chemistry. (n.d.). Infrared (IR) Spectroscopy: A Quick Primer.
- University of Calgary. (n.d.). Table of IR Absorptions.
- UCLA Chemistry & Biochemistry. (n.d.). IR Chart.
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
Sources
- 1. This compound | 144072-29-7 [sigmaaldrich.com]
- 2. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 4. amherst.edu [amherst.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. www1.udel.edu [www1.udel.edu]
Navigating the Safety Profile of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the safety and hazard profile of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS No. 144072-29-7), a key intermediate in pharmaceutical synthesis and organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the safe handling, storage, and disposal of this compound. By elucidating the underlying principles of its reactivity and toxicology, this guide aims to foster a culture of safety and proactive risk mitigation in the laboratory.
Introduction and Chemical Context
This compound, often referred to as a Boc-protected 4-aminobenzyl alcohol, is a bifunctional organic molecule. The presence of a Boc (tert-butoxycarbonyl) protecting group on the aniline nitrogen modulates the nucleophilicity and reactivity of the amino group, while the primary alcohol function at the para position offers a site for further chemical modification. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).
The Boc protecting group is known for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This chemical characteristic is fundamental to its utility in multi-step syntheses. However, the overall safety profile of the molecule is determined by the interplay of this carbamate functionality with the hydroxymethyl-substituted phenyl ring. Understanding this relationship is paramount to anticipating potential hazards and implementing appropriate safety protocols.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data is compiled from information provided by chemical suppliers.[1][2]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), which signifies that it can cause irritation, skin sensitization, or other less severe hazards.[1] The signal word is "Warning".[1][2]
Toxicological Profile
Detailed toxicological studies for this compound are not extensively available in the public domain. However, the GHS classification implies the following potential effects upon exposure:
-
Inhalation : Inhalation of dust or aerosols may lead to irritation of the respiratory tract, with symptoms such as coughing and shortness of breath.[2]
-
Skin Contact : Direct contact with the skin can cause redness, itching, and inflammation.[1]
-
Eye Contact : The compound is a serious eye irritant, and contact can result in pain, redness, and watering of the eyes.[1]
-
Ingestion : While specific data is lacking, ingestion is not a recommended route of exposure, and appropriate precautions should be taken.
It is crucial to handle this compound with the understanding that it is a potential irritant to all routes of exposure.
Laboratory Handling and Risk Mitigation
A thorough risk assessment should be conducted before commencing any work with this compound. The following workflow provides a systematic approach to this process.
Caption: Risk Assessment Workflow for Handling this compound.
Engineering Controls
-
Ventilation : All manipulations of this compound, particularly those that may generate dust or aerosols, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure. The following should be considered mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3]
-
Skin Protection :
-
Gloves : Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced if any signs of degradation are observed.
-
Lab Coat : A standard laboratory coat should be worn to prevent skin contact.
-
-
Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used.
Safe Handling Practices
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Ensure that an eyewash station and safety shower are readily accessible.
First-Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The recommended storage temperature is refrigerated.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the chemical.
-
Do not allow the chemical to enter drains or waterways.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 144072-29-7 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to yellow solid |
| Storage Temperature | Refrigerator |
This data is compiled from information provided by chemical suppliers.[1][2][4]
Conclusion
This compound is a valuable research chemical with a manageable hazard profile when appropriate safety precautions are implemented. Its primary hazards are irritation to the skin, eyes, and respiratory system. A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing risk. This guide provides the foundational knowledge for researchers to work safely with this compound, and it is imperative that all users familiarize themselves with this information before commencing any experimental work.
References
- SAFETY D
Sources
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" mechanism of action
An In-depth Technical Guide on the Putative Mechanisms of Action of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule primarily recognized for its role as a stable, Boc-protected amine intermediate in multi-step organic synthesis.[1] While its direct pharmacological applications are not extensively documented, its chemical structure, featuring a carbamate moiety and a benzyl alcohol derivative, suggests several plausible mechanisms of biological activity. This technical guide provides a comprehensive exploration of these potential mechanisms, moving beyond its established role in chemical synthesis to investigate its hypothetical value as a bioactive agent. This document is structured to provide researchers and drug development professionals with a foundational understanding of its putative actions, grounded in established biochemical principles and supported by actionable experimental protocols for validation. We will delve into three primary hypothetical mechanisms: (1) action as a cholinesterase inhibitor, a well-documented activity for many carbamate-containing compounds; (2) function as a prodrug, releasing a potentially active 4-(hydroxymethyl)aniline metabolite upon enzymatic hydrolysis; and (3) direct bioactivity, including potential cytotoxic and anti-inflammatory effects inherent to the parent molecule or its benzyl alcohol component. Each proposed mechanism is accompanied by detailed, step-by-step experimental workflows to enable rigorous scientific inquiry.
Introduction to this compound: A Molecule of Latent Potential
This compound, with the chemical formula C₁₂H₁₇NO₃, is a white to off-white solid soluble in various organic solvents.[2] Its synthesis is typically achieved through the reaction of 4-(hydroxymethyl)aniline with di-tert-butyl dicarbonate or tert-butyl chloroformate, a standard method for introducing the acid-labile tert-butyloxycarbonyl (Boc) protecting group onto an amine.[1][3]
While its utility in protecting amines during complex syntheses is well-established, the inherent structural motifs of the molecule warrant a deeper investigation into its potential pharmacological effects. The carbamate functional group is a key structural element in numerous approved drugs and prodrugs, valued for its chemical stability and ability to modulate interactions with biological targets.[4][5] Similarly, benzyl alcohol and its derivatives are known to possess a range of biological activities, from antimicrobial to anti-inflammatory effects.[6][7] This guide, therefore, serves as a theoretical and practical framework for exploring the latent bioactivity of this compound.
| Property | Value | Reference |
| CAS Number | 144072-29-7 | [2] |
| Molecular Formula | C₁₂H₁₇NO₃ | [2] |
| Molecular Weight | 223.27 g/mol | [3] |
| Physical Form | Off-white to Yellow Solid | [2] |
| Primary Use | Amine protecting group in organic synthesis | [1] |
Putative Mechanism I: Cholinesterase Inhibition
A primary and well-documented mechanism of action for a broad class of carbamate-containing compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[4][8] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[8] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic signaling. This mechanism is the basis for the therapeutic effects of drugs used to treat Alzheimer's disease and myasthenia gravis, as well as the toxicity of many carbamate insecticides.[8][9]
The Chemistry of Carbamylation
The inhibition of AChE by carbamates occurs through the carbamylation of a catalytically active serine residue within the enzyme's active site.[10] This process mimics the natural acetylation of the enzyme by acetylcholine but results in a more stable carbamylated enzyme that is hydrolyzed at a much slower rate.[8] This "pseudo-irreversible" inhibition effectively removes the enzyme from its functional pool for a period ranging from minutes to hours.[8][10]
The process can be broken down into the following steps:
-
Binding: The carbamate inhibitor binds to the active site of AChE.
-
Carbamylation: The hydroxyl group of the active site serine performs a nucleophilic attack on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate.
-
Release of the Leaving Group: The intermediate collapses, forming a carbamylated serine and releasing the alcohol or phenol leaving group (in this case, 4-aminobenzyl alcohol).
-
Slow Hydrolysis (Decarbamylation): The carbamylated enzyme is slow to react with water to regenerate the active enzyme.
Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is designed to quantify the AChE inhibitory activity of this compound using a 96-well plate format.[10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound: this compound
-
Positive control: Physostigmine or another known AChE inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 10 mM stock solution of ATCI in deionized water (prepare fresh).
-
Prepare a stock solution of the test compound in DMSO. Serially dilute this stock solution in phosphate buffer to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare an AChE solution in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 150 µL phosphate buffer.
-
Control wells (100% activity): 100 µL phosphate buffer, 25 µL AChE solution.
-
Test wells: 75 µL phosphate buffer, 25 µL of the respective test compound dilution, 25 µL AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Add 25 µL of DTNB solution to all wells.
-
Add 25 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Putative Mechanism II: Prodrug Activation
The carbamate linkage is often employed in prodrug design to mask a functional group of a parent drug, improving its pharmacokinetic properties such as stability and bioavailability.[1][5] Carbamate prodrugs can be designed to undergo enzymatic hydrolysis in vivo, releasing the active drug.[11][12] In the case of this compound, it is plausible that enzymes such as carboxylesterases could hydrolyze the carbamate bond to release 4-(hydroxymethyl)aniline.[11] The biological activity would then depend on the properties of this metabolite.
Enzymatic Hydrolysis and Metabolite Activity
The proposed bioactivation pathway involves the enzymatic cleavage of the carbamate ester linkage. Carboxylesterases, abundant in the liver and intestines, are known to hydrolyze such bonds.[11] Upon hydrolysis, the molecule would decompose into tert-butanol, carbon dioxide, and 4-(hydroxymethyl)aniline. The biological effects would then be attributable to 4-(hydroxymethyl)aniline. Aniline and its derivatives have been reported to exhibit a range of biological activities, including antitumor and antimicrobial effects, as well as potential toxicity through the generation of reactive oxygen species.[13][14][15]
Caption: Hypothetical prodrug activation pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To investigate the potential cytotoxic effects of the parent compound and its putative active metabolite, a colorimetric MTT assay can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.[16][17]
Materials:
-
Human cancer cell line (e.g., HepG2 for liver metabolism context)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds: this compound and 4-(hydroxymethyl)aniline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_test / Absorbance_control) x 100
-
Plot the % cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Putative Mechanism III: Direct Anti-inflammatory Action
The benzyl alcohol moiety of the molecule suggests the potential for direct anti-inflammatory activity. Benzyl alcohol derivatives isolated from natural sources have been shown to attenuate inflammatory responses by regulating signaling pathways such as NF-κB and AP-1.[6] A key indicator of inflammation in cellular models is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).
Inhibition of Inflammatory Mediators
The hypothetical anti-inflammatory mechanism would involve the parent molecule, or its metabolite, interfering with pro-inflammatory signaling cascades within immune cells like macrophages. This could lead to a reduction in the production of inflammatory mediators such as nitric oxide, prostaglandins, and cytokines.
Experimental Protocol: Nitric Oxide Production Assay in LPS-Stimulated Macrophages
This protocol measures the effect of the test compound on nitric oxide production in RAW 264.7 macrophage cells stimulated with LPS. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[6][18]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound: this compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. Include wells with cells only, cells with LPS only, and cells with the test compound only.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
Assess the inhibitory effect of the compound on NO production.
-
It is crucial to perform a parallel MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Conclusion and Future Directions
While this compound is predominantly utilized as a synthetic intermediate, its structural features suggest a rich, albeit unexplored, potential for biological activity. This guide has outlined three plausible mechanisms of action: cholinesterase inhibition, prodrug activation, and direct anti-inflammatory effects. The provided experimental protocols offer a clear and robust framework for researchers to systematically investigate these hypotheses.
Future research should focus on executing these in vitro assays to generate preliminary data. Positive results would warrant further investigation into more complex biological systems, including in vivo studies to assess pharmacokinetic profiles and efficacy. Elucidating the structure-activity relationships of related carbamates and benzyl alcohol derivatives will also be crucial in guiding the potential optimization of this molecule for therapeutic applications. This structured approach will enable the scientific community to unlock the latent potential of this and similar compounds, bridging the gap between synthetic chemistry and drug discovery.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay.
- CLYTE Technologies. (2025).
- Abcam. (n.d.). MTT assay protocol.
- ACS Central Science. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- PubMed. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis.
- ResearchGate. (n.d.).
- PubMed. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability.
- MDPI. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- MDPI. (n.d.). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- IJP-Online. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
- ResearchGate. (2025). (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- ResearchGate. (n.d.).
- Abcam. (n.d.). Nitric Oxide Assay Kit (Colorimetric) (ab65328).
- NIH. (n.d.).
- JoVE. (2022).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Kinetic plot for inhibition of human acetylcholinesterase by 1-naphthyl....
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.
- PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A schematic diagram showing how viral vector is used to direct enzyme prodrug therapy.
- MDPI. (n.d.).
- PubMed. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- PubMed. (n.d.). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II.
- PubMed. (n.d.). Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Scheme 7: (A)
- PubMed Central. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist’s Technical Guide to tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth exploration of tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate, a bifunctional molecule of significant utility in modern organic synthesis and medicinal chemistry. The presence of a Boc-protected aniline and a primary benzylic alcohol within the same structure makes it a versatile building block and linker. This document details its physicochemical properties, provides validated protocols for its synthesis and subsequent chemical transformations, discusses its strategic applications in drug development, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique capabilities.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of chemical synthesis, molecules that offer dual reactivity are invaluable assets. Tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate, also commonly known as Boc-4-aminobenzyl alcohol, is a prime example of such a reagent. It strategically combines two of the most important functional groups in synthetic chemistry:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: A cornerstone of amine protection, the Boc group is prized for its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, efficient removal under strong acid, typically Trifluoroacetic Acid (TFA). This allows for the selective unmasking of the aniline nitrogen at a desired point in a synthetic sequence.
-
The Hydroxymethyl Group: As a primary benzylic alcohol, this group is a versatile handle for a variety of transformations. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used to form esters and ethers, providing a key point of attachment or modification.
The orthogonal nature of these two functional groups makes this compound an ideal linker and building block in the multi-step synthesis of complex molecules, particularly in the development of novel pharmaceutical agents where precise control over reactivity is paramount.[1]
Physicochemical Properties and Identification
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | [1][2] |
| Common Names | Boc-4-aminobenzyl alcohol, 4-(Boc-amino)benzyl Alcohol | [2] |
| CAS Number | 144072-29-7 | [1][3][4][5] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][4][5][6] |
| Molecular Weight | 223.27 g/mol | [1][2][3] |
| Appearance | Off-white to yellow solid | [3] |
| Purity (Typical) | ≥97% | [3][4][7] |
| Storage Conditions | Store in refrigerator, keep container tightly closed | [3][8] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO | [1][2] |
| InChIKey | YQKDTZYYROHLMB-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification Protocols
The most common and reliable synthesis involves the protection of the amino group of 4-aminobenzyl alcohol using di-tert-butyl dicarbonate (Boc₂O).
Protocol: Boc Protection of 4-Aminobenzyl Alcohol
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Expertise & Causality:
-
Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is preferred over tert-butyl chloroformate as it is a solid, less acutely toxic, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.
-
Solvent System: A mixture like THF/water or Dichloromethane (DCM) is used to dissolve both the polar starting material and the less polar Boc₂O.
-
Base: A mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct that can form, driving the reaction to completion.
-
Work-up: The aqueous work-up is designed to remove any remaining water-soluble reagents and byproducts. The final purification via recrystallization or column chromatography ensures high purity.
Experimental Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzyl alcohol (1.0 eq). Dissolve it in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. If using a non-aqueous solvent like DCM, add triethylamine (Et₃N, 1.2 eq). If using an aqueous co-solvent, a base like NaHCO₃ can be used.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Redissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine/base), saturated NaHCO₃ solution (to neutralize acid), and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel to yield the pure product as an off-white solid.
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The utility of this reagent stems from the ability to selectively manipulate either the hydroxymethyl or the N-Boc group.
Caption: Key reaction sites and transformations.
Reactions at the Hydroxymethyl Group
-
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using various oxidizing agents.[1] For a controlled oxidation to the aldehyde, reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal as they operate under mild conditions that do not cleave the acid-labile Boc group.
-
Nucleophilic Substitution: The alcohol can be converted into a better leaving group, such as a tosylate or a halide (bromide or chloride), using reagents like TsCl, PBr₃, or SOCl₂.[1] This activates the benzylic position for Sₙ2 reactions, allowing for the introduction of a wide array of nucleophiles to build more complex structures.
Reactions at the N-Boc Group
-
Deprotection: The primary reaction of the N-Boc group is its removal to liberate the free amine. This is most effectively achieved with strong acids. A standard and highly reliable protocol involves dissolving the compound in Dichloromethane (DCM) and treating it with an excess of Trifluoroacetic Acid (TFA) at room temperature. The reaction is typically rapid (30-60 minutes) and the byproducts, isobutylene and CO₂, are volatile. The resulting amine trifluoroacetate salt can then be neutralized.
Applications in Drug Discovery and Development
The carbamate group is a crucial structural motif in many approved drugs, and tert-butyl carbamates are frequently used as intermediates in their synthesis.[9]
-
Linker Chemistry: The dual functionality of tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate makes it an excellent linker. The hydroxymethyl end can be attached to a pharmacophore or a solid support resin, while the Boc-protected amine is available for later-stage coupling reactions after deprotection.
-
Synthesis of Bioactive Molecules: This compound serves as a key starting material for a variety of molecular scaffolds. For instance, derivatives of tert-butyl carbamate are used in the synthesis of drugs like the anticonvulsant Lacosamide.[10] The ability to first elaborate the structure via the alcohol and then deprotect the amine for a final coupling step is a common and powerful strategy.
-
Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments are identified and then linked together to create more potent lead compounds. The structure of this reagent is ideal for such an approach, providing a stable, protected aniline fragment attached to a versatile linker handle.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
| Hazard Class | GHS Statement | Precautionary Code(s) | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [3][11] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3][11] |
| Respiratory | H335: May cause respiratory irritation | P261, P271, P304+P340 | [3][11] |
6.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat.
6.2. Handling and Storage
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[12][13]
-
Avoid breathing dust.[8][11] Avoid contact with skin and eyes.[13]
-
Store in a cool, dry place in a tightly sealed container.[3][8] For long-term stability, refrigeration is recommended.[3]
6.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][13]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[8][13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]
Conclusion
Tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its combination of a robust, acid-labile amine protecting group and a versatile primary alcohol on a stable aromatic scaffold provides a reliable platform for the construction of complex molecular architectures. Its proven utility in multi-step synthesis and as a building block for bioactive compounds ensures its continued importance in research and development, particularly within the pharmaceutical industry.
References
- Title: Buy tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (EVT-1199923) | 144072-29-7. Source: Evidentic. URL:[Link]
- Title: Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem. Source: PubChem. URL:[Link]
- Title: Electronic Supplementary Information - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL:[Link]
- Title: this compound - [B56171] - Synthonix. Source: Synthonix. URL:[Link]
- Title: tert-Butyl 4-(hydroxymethyl)phenylcarbamate - Oakwood Chemical. Source: Oakwood Chemical. URL:[Link]
- Title: CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. Source: Google Patents.
- Title: Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. Source: PubMed Central. URL:[Link]
Sources
- 1. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 2. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 144072-29-7 [sigmaaldrich.com]
- 4. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 5. This compound, CasNo.144072-29-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Foreword: The Critical Role of Linker Technology in Advanced Therapeutics
An In-depth Technical Guide to the Application of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Modern Peptide Synthesis
In the landscape of modern drug development, particularly in the realm of targeted therapies like Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a connector; it is a dynamic component that dictates the efficacy, stability, and safety of the entire construct. The ability to maintain integrity in systemic circulation while ensuring rapid and specific payload release at the target site is the central challenge that linker chemistry addresses. This guide focuses on a key building block in this field: This compound . This molecule serves as a precursor to the p-aminobenzyl carbamate (PABC) self-immolative spacer, a cornerstone of clinically validated linker systems. Herein, we will dissect its mechanism, provide field-proven protocols, and offer insights into its strategic application for researchers, chemists, and drug development professionals.
Core Concepts: Understanding the Reagent and its Strategic Value
This compound is a bifunctional organic molecule featuring a Boc-protected aniline and a primary alcohol (benzylic). Its value in peptide synthesis is not as a structural component of the peptide itself, but as a foundational element for constructing sophisticated, cleavable linker systems.
Causality of its Design:
-
The Hydroxymethyl Group (-CH₂OH): This functional group serves as the primary attachment point to a solid-phase synthesis resin, typically through an ether linkage. Its benzylic nature allows for acid-labile cleavage from specific resins (e.g., 2-chlorotrityl), providing orthogonality with many peptide synthesis protection schemes.
-
The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the aniline nitrogen. This protection is critical during the initial stages of synthesis. Upon removal, the revealed aniline nitrogen becomes the nucleophilic handle for conjugating the cytotoxic payload via a carbamate bond, forming the complete PABC spacer.
This molecule is, therefore, the cornerstone of the "spacer" unit in what is often a three-part linker system: [Cleavable Peptide] - [PABC Spacer] - [Drug].
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its successful application in a laboratory setting.
| Property | Value | Source / Notes |
| CAS Number | 144072-29-7 | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| Appearance | Off-white to yellow solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Key Functional Groups | Primary Alcohol, Boc-Carbamate | - |
| Solubility | Soluble in common organic solvents like DCM, DMF, and Dioxane. | General chemical knowledge. |
The Self-Immolative Mechanism: A Controlled Cascade for Drug Release
The strategic brilliance of the PABC spacer lies in its ability to undergo a rapid, spontaneous decomposition only after a specific enzymatic trigger. This "self-immolation" ensures that the drug is released in its native, unmodified form.
The process unfolds as follows:
-
Targeted Cleavage: The PDC is internalized by the target cell (e.g., a cancer cell) into the lysosome. Within the acidic environment of the lysosome, proteases such as Cathepsin B become active.[1][2] These enzymes recognize and cleave a specific peptide sequence (e.g., Valine-Citrulline) that has been synthesized and attached to the PABC spacer.[3][4]
-
Electronic Cascade: The enzymatic cleavage exposes a free aniline group at the N-terminus of the PABC spacer. This triggers a spontaneous 1,6-elimination reaction. The aniline nitrogen's lone pair of electrons initiates an electronic cascade through the benzene ring.
-
Traceless Release: This cascade results in the formation of an unstable intermediate, an aza-quinone methide, and the simultaneous release of carbon dioxide. This decomposition breaks the carbamate bond holding the drug, liberating the payload cleanly and irreversibly.[5]
This mechanism is highly reliable and is a key feature in multiple FDA-approved ADCs.[6]
Diagram of the PABC Self-Immolation Mechanism
Caption: Workflow for assembling a peptide-PABC linker on a solid support.
Trustworthiness and Validation: Troubleshooting & Optimization
A robust protocol is a self-validating one. Below are key considerations for ensuring success and troubleshooting common issues.
| Issue | Potential Cause | Recommended Solution / Validation Step |
| Low Loading of Linker on Resin | Incomplete reaction; moisture inactivating resin. | Use anhydrous solvents. Increase reaction time or equivalents of linker/base. Quantify loading via gravimetric analysis or Fmoc cleavage test after Step 2. |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; difficult sequence. | Double couple: repeat the coupling step with fresh reagents. Use a more potent coupling agent or add a chaotropic salt like LiCl to the DMF to disrupt aggregation. |
| Diastereomer Formation/ Racemization | Base-mediated epimerization during activation. | Use a base with lower pKa (e.g., Collidine instead of DIPEA) during activation of sensitive amino acids. Minimize pre-activation time. |
| Premature Cleavage from Resin | Repeated exposure to acidic conditions (Boc-SPPS). | The use of Fmoc strategy with the highly labile 2-chlorotrityl resin mitigates this. If using Boc-SPPS, ensure neutralization steps are efficient and TFA exposure is minimized. |
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the construction of sophisticated, stimuli-responsive drug delivery systems. By serving as a stable precursor to the PABC self-immolative spacer, it provides a reliable and clinically validated method for achieving targeted drug release. A thorough understanding of its chemistry, the mechanics of its immobilization, and the nuances of solid-phase synthesis allows researchers to harness its full potential in developing the next generation of peptide-based therapeutics.
References
- Poudel, L., et al. (2023).
- Poudel, L., et al. (2023).
- Shen, B.Q., et al. (2012). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design".
- Sunresin. (n.d.). "Boc / Bzl Solid Phase Synthesis".
- Senter, P.D., et al. (2008). "Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine".
- The Royal Society of Chemistry. (2020). "Supporting information: Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates".
- ResearchGate. (2000). "Facile cleavage of the carbamate linker of hydroxymethyl resin and its application in syntheses requiring strongly acidic conditions". Tetrahedron Letters, 41(43), 8341-8345.
- Firestone, R.A., et al. (2014). "Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research". Journal of Organic Chemistry, 79(16), 7495–7500.
- Semantic Scholar. (2007). "C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles". Journal of Peptide Science.
- SigutLabs. (2025). "Exploring Self-Immolative Linkers in ADCs: Beyond the Classics".
- Aapptec. (n.d.). "Guide to Solid Phase Peptide Synthesis".
- Melnyk, O., et al. (2010). "Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry".
- Bajjuri, K.M., et al. (2020). "Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates". ACS Medicinal Chemistry Letters, 11(7), 1436-1442.
- Pignochino, Y., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
The Strategic Utility of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Modern Synthesis: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast arsenal of available synthons, tert-butyl (4-(hydroxymethyl)phenyl)carbamate has emerged as a particularly versatile and strategic intermediate. Its bifunctional nature, featuring a stable Boc-protected aniline and a reactive primary alcohol, offers a powerful handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthetic transformations, and practical applications of this valuable building block, grounded in established protocols and field-proven insights.
Core Attributes and Physicochemical Properties
This compound, also known as Boc-4-aminobenzyl alcohol, is a white to off-white solid that is soluble in a range of organic solvents such as dichloromethane and ether, with limited solubility in water.[1] The strategic importance of this molecule lies in the orthogonal reactivity of its two functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, rendering it stable to a wide variety of non-acidic reagents and reaction conditions.[2] This allows for selective manipulation of the hydroxymethyl group. Conversely, the Boc group can be readily cleaved under acidic conditions, unmasking the aniline for further functionalization.
A summary of its key physical and chemical properties is provided in the table below:
| Property | Value |
| CAS Number | 144072-29-7 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 112-116 °C |
| Solubility | Soluble in dichloromethane, ether; limited solubility in water. |
| Storage | Refrigerator |
Synthesis of the Building Block
The preparation of this compound is a straightforward and high-yielding process, typically achieved by the reaction of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate in the presence of a base like triethylamine.[3] The inherent greater nucleophilicity of the amino group compared to the hydroxyl group allows for selective N-acylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-aminobenzyl alcohol (1.0 eq) in THF, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.
Key Synthetic Transformations and Applications
The utility of this compound as a building block stems from the diverse array of chemical transformations that can be selectively performed at either the hydroxymethyl group or the Boc-protected amine.
Reactions at the Hydroxymethyl Group
The primary alcohol functionality serves as a versatile handle for chain extension and the introduction of various functional groups.
A crucial transformation is the oxidation of the benzylic alcohol to the corresponding aldehyde, tert-butyl (4-formylphenyl)carbamate. This intermediate is a valuable precursor for reactions such as reductive amination and Wittig olefination. Mild oxidation conditions are essential to avoid over-oxidation to the carboxylic acid and to preserve the acid-labile Boc group. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are highly effective for this purpose.[4][5][6][7][8][9]
Experimental Protocol: Dess-Martin Oxidation
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford tert-butyl (4-formylphenyl)carbamate.
The resulting aldehyde is a key intermediate in the synthesis of various pharmaceuticals. For instance, it can undergo reductive amination to introduce a substituted amino group, a common structural motif in kinase inhibitors.[10][11][12]
Caption: Oxidation of the alcohol to an aldehyde, a key intermediate for reductive amination.
The hydroxymethyl group can be readily converted to an ether linkage through various methods, most notably the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis typically involves a two-step process: deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.[5][13][14][15][16] Alternatively, the alcohol can be first converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by an alkoxide.
The Mitsunobu reaction provides a milder alternative for forming C-O bonds with inversion of configuration if a chiral secondary alcohol is used.[17][18][19][20] It involves the reaction of the alcohol with a nucleophile (such as a phenol or carboxylic acid) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: Mitsunobu Reaction with a Phenol
Materials:
-
This compound
-
A substituted phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired ether product.
Caption: Ether synthesis via the Mitsunobu reaction.
Reactions Involving the Boc-Protected Amine
The Boc group is generally stable, but its removal under acidic conditions is a key step in many synthetic sequences, revealing the free amine for subsequent reactions.
The cleavage of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[21][22][23] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.
Experimental Protocol: Boc Deprotection with TFA
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected amine.
Application in the Synthesis of Kinase Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of numerous targeted therapeutics, particularly kinase inhibitors.
Case Study: Synthesis of Lapatinib
Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[17] While various synthetic routes exist, a common strategy involves the coupling of a quinazoline core with a side chain derived from this compound. The hydroxymethyl group is first converted to a leaving group or an aldehyde for coupling, and the Boc-protected amine is later deprotected to allow for further functionalization or to yield the final product.
Case Study: Synthesis of Pazopanib
Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[14][24][25] Some synthetic routes may employ intermediates derived from tert-butyl carbamate in the construction of the pyrimidine-indazole core of the molecule.[26]
Case Study: Synthesis of Axitinib
Axitinib (Inlyta®) is a kinase inhibitor used for the treatment of advanced renal cell carcinoma.[13][22][23][27][28] The synthesis of Axitinib involves the construction of a substituted indazole ring system, where building blocks containing a protected amine and a functionalized phenyl ring, similar in principle to our title compound, are utilized.
Utility in Solid-Phase Synthesis
The hydroxymethyl group of this compound allows for its immobilization on solid supports, such as Wang resin, which is a cornerstone of solid-phase peptide and small molecule synthesis.[1][4][20][29][30][31] The benzylic alcohol can be attached to the resin via an ester linkage, providing an acid-labile handle for the eventual cleavage of the synthesized molecule from the solid support.
Caption: General workflow for the use of the building block in solid-phase synthesis.
Experimental Protocol: Attachment to Wang Resin
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Swell the Wang resin in anhydrous DMF for 1-2 hours.
-
In a separate flask, dissolve this compound (2-4 eq relative to resin loading) and DMAP (0.1-0.2 eq) in anhydrous DMF.
-
Add the solution of the building block and DMAP to the swollen resin.
-
Add DIC (2-4 eq) to the resin slurry and agitate the mixture at room temperature for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM for 1-2 hours.
-
Wash the resin again as in step 5 and dry under vacuum.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its orthogonal protecting group strategy allows for the selective and sequential functionalization of both the aromatic amine and the benzylic alcohol. This adaptability, coupled with its utility in both solution-phase and solid-phase synthesis, makes it an indispensable tool for medicinal chemists and drug development professionals in the construction of complex molecular targets, including a range of potent kinase inhibitors. A thorough understanding of its reactivity and the application of the robust protocols outlined in this guide will undoubtedly facilitate innovation and efficiency in the synthesis of novel chemical entities.
References
- Evvo Labs. (n.d.). This compound.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wikipedia. (2023, December 29). Dess–Martin periodinane.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Atlantis Press. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Proceedings of the 2019 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2019).
- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
- Wikipedia. (2023, November 29). Mitsunobu reaction.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Google Patents. (n.d.). CN110143951A - Synthetic method of pazopanib hydrochloride raw material trimer impurity.
- Google Patents. (n.d.). US9580406B2 - Processes for the preparation of axitinib.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- ResearchGate. (2025, August 6). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Evvo Labs. (n.d.). Buy this compound (EVT-1199923) | 144072-29-7.
- Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube.
- PubMed. (n.d.). Synthesis and characterization of four process impurities in pazopanib.
- Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP.
- Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
- Khan Academy. (n.d.). Williamson ether synthesis [Video].
- National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
- Googleapis. (2016, July 7). WO 2016/108106 A1.
- ResearchGate. (2025, August 7). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- National Institutes of Health. (2020, June 19). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video].
Sources
- 1. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. tert-butyl(4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. medkoo.com [medkoo.com]
- 18. researchgate.net [researchgate.net]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. rroij.com [rroij.com]
- 25. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CN110143951A - Synthetic method of pazopanib hydrochloride raw material trimer impurity - Google Patents [patents.google.com]
- 27. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 28. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. peptide.com [peptide.com]
- 31. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
Methodological & Application
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" deprotection conditions
An Application Guide to the Deprotection of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Introduction: Navigating the Deprotection of a Bifunctional Molecule
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its widespread use stems from its stability across a broad range of reaction conditions and its facile, predictable removal under acidic conditions.[4][5] This application note provides a detailed guide to the deprotection of a specific bifunctional molecule, this compound. This substrate is of particular interest as it contains both a Boc-protected aniline and a primary benzylic alcohol. The presence of the alcohol requires careful consideration of deprotection conditions to ensure the selective removal of the Boc group while preserving the integrity of the hydroxymethyl moiety.
This guide is intended for researchers, scientists, and professionals in drug development. It offers an in-depth analysis of common deprotection methodologies, detailed experimental protocols, and the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[1][4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the carbamate by a strong acid.[1][5] This step increases the electrophilicity of the carbonyl carbon.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation.[5][6]
-
Decarboxylation: This cleavage results in the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to release carbon dioxide gas.[1][6]
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[4]
The liberated tert-butyl cation can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, polymerize.[6] The evolution of CO2 gas necessitates that these reactions are not performed in a sealed system.[6]
Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Deprotection Methodologies for this compound
The choice of deprotection method is dictated by the stability of the substrate to acidic conditions and the desired final product (free amine or ammonium salt). For this compound, the benzylic alcohol is generally stable to the acidic conditions required for Boc removal. However, prolonged exposure to very strong acids or high temperatures should be avoided to prevent potential side reactions.
Strong Acid Deprotection
This is the most common and efficient method for Boc group removal.
-
Trifluoroacetic Acid (TFA): TFA is a preferred reagent due to its effectiveness and volatility, which simplifies product isolation during work-up.[5] Reactions are typically performed in a non-nucleophilic solvent like dichloromethane (DCM) at room temperature. The concentration of TFA can range from 25% to neat, with reaction times typically between 30 minutes and a few hours.[7]
-
Hydrogen Chloride (HCl): Solutions of HCl in organic solvents such as 1,4-dioxane, methanol, or ethyl acetate are also highly effective.[8][9] A 4M solution of HCl in dioxane is a commercially available and widely used reagent that often provides clean and rapid deprotection at room temperature.[8][10] Using HCl in methanol is also a viable option.[9]
Thermal Deprotection
In some cases, the Boc group can be removed thermally, without the need for any acid catalyst.[11] This method involves heating the substrate in a high-boiling solvent.[11][12] While this avoids the use of strong acids, the required high temperatures (often >150 °C) may not be suitable for all substrates and can lead to other decomposition pathways.[11][13] For the target molecule, this method is less common but could be considered if acidic conditions are problematic for downstream applications.
Method Selection Considerations
-
Orthogonal Chemistry: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are used to cleave protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[14][15][16] This orthogonality is a key principle in multi-step synthesis.
-
Acid Sensitivity: While the target molecule is relatively robust, for substrates with more acid-labile functional groups, milder acidic conditions using reagents like aqueous phosphoric acid might be explored.[17]
-
Work-up: TFA deprotections often require a simple evaporation step, followed by purification or basification to obtain the free amine.[18] HCl deprotections typically yield the hydrochloride salt directly upon evaporation, which can sometimes be precipitated and collected.[4]
The following table summarizes the most common deprotection conditions.
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Advantages & Considerations |
| TFA | 25-50% TFA | Dichloromethane (DCM) | 0 to 25 | 0.5 - 2 h | Volatile reagent and byproducts simplify work-up; potent acid.[5][7] |
| HCl/Dioxane | 4M HCl | 1,4-Dioxane | 25 | 0.5 - 1 h | Provides the HCl salt directly; efficient and selective.[8][10] Dioxane is a peroxide former. |
| HCl/Methanol | Acetyl chloride or HCl gas | Methanol | 0 to 25 | 1 - 4 h | Generates HCl in situ if using acetyl chloride; provides the HCl salt.[9][19] |
| Thermal | None | High-boiling solvent (e.g., Toluene, Methanol) | 150 - 240 | 1 - 48 h | Avoids strong acids; may not be suitable for thermally sensitive substrates.[11][12][13] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and laboratory conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for solution-phase Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (4-10 eq, typically a 25% v/v solution of TFA in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM.[7][18]
-
To isolate the free amine, dissolve the residue in ethyl acetate or DCM and carefully wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 4-(aminomethyl)phenol.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot (which will remain at the baseline if an amine-unfriendly eluent is used). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is highly efficient and directly yields the hydrochloride salt of the product, which often precipitates from the reaction mixture.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane, add a large excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl).
-
Stir the reaction at room temperature. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS until complete (typically 30-60 minutes).[8]
-
Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Alternatively, the reaction mixture can be concentrated in vacuo.
-
The resulting solid can be triturated with anhydrous diethyl ether to afford the pure 4-(aminomethyl)phenol hydrochloride salt.
-
Dry the product under vacuum.
Self-Validation: The reaction is often visually complete with the formation of a precipitate. The resulting hydrochloride salt should have a sharp melting point and can be characterized by NMR and mass spectrometry. The absence of the tert-butyl signal (a singlet at ~1.5 ppm) in the ¹H NMR spectrum confirms the deprotection.
Workflow for Method Selection
Choosing the optimal deprotection strategy depends on several factors, including the scale of the reaction, the desired final product form (free base vs. salt), and the presence of other functional groups.
Figure 2: Decision workflow for selecting a deprotection method.
References
- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- BenchChem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res. 2001 Oct;58(4):338-41.
- BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. Amine Protection and Deprotection.
- The Royal Society of Chemistry. SUPPORTING INFORMATION - General Procedure for the deprotection of the Boc-group.
- Common Organic Chemistry. Boc Deprotection - TFA.
- ACS Publications. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
- ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry.
- Scribd. TFA Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024.
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- ResearchGate. Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?.
- ECHEMI. Does Pd/C catalyzed hydrogenation remove/deprotect boc protected....
- BenchChem. Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups.
- ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. 2020.
- ResearchGate. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- ResearchGate. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
- ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024.
- Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Navigating the Chemoselectivity of Grignard Reactions with tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is a pivotal building block in medicinal chemistry and materials science, valued for its dual functionality as a protected aniline and a primary benzyl alcohol. While Grignard reagents are workhorses for carbon-carbon bond formation, their application to this substrate is non-trivial due to competing reaction pathways. This guide provides an in-depth analysis of the substrate's reactivity, explaining the mechanistic principles that govern the outcome. We dissect the challenges of chemoselectivity and present validated protocols for strategic modifications that enable productive and high-yielding transformations, shifting the focus from direct, problematic reactions to a robust, multi-step synthetic route.
Part 1: Mechanistic Deep Dive: The Challenge of Competing Reactivities
The core challenge in reacting this compound with a Grignard reagent (R-MgX) lies in the reagent's dual nature as both a potent nucleophile and a strong base.[1][2] The substrate presents three potential sites for reaction: the acidic proton of the hydroxyl group, the acidic proton of the carbamate N-H, and the electrophilic carbonyl of the Boc group.
The Predominance of Acid-Base Chemistry
The most kinetically favorable reaction is the deprotonation of the acidic protons on the alcohol and the carbamate moieties.[1][2][3] These acid-base reactions are significantly faster than any potential nucleophilic attack on the carbonyl group.
-
First Deprotonation (Alcohol): The hydroxyl proton (pKa ≈ 16-18) is the most acidic site and will react instantaneously. R-MgX + HO-CH₂-Ar-NHBoc → R-H + XMg-O-CH₂-Ar-NHBoc
-
Second Deprotonation (Carbamate): The carbamate N-H proton (pKa ≈ 17) is also readily abstracted by a second equivalent of the Grignard reagent. R-MgX + XMg-O-CH₂-Ar-NHBoc → R-H + XMg-O-CH₂-Ar-N(MgX)Boc
This initial consumption of two equivalents of the Grignard reagent to generate the corresponding hydrocarbon (R-H) and the magnesium dianion of the substrate is a critical consideration. Attempting a nucleophilic addition with less than two equivalents of Grignard reagent will invariably fail, resulting only in deprotonation and recovery of the starting material upon aqueous workup.
Caption: Strategic Workflow for Productive C-C Bond Formation.
Protocol 1: Oxidation of this compound to Aldehyde
This protocol utilizes Dess-Martin periodinane (DMP), a mild and effective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, cool the mixture back to 0 °C. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two phases are clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde, tert-Butyl (4-formylphenyl)carbamate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Protocol 2: Grignard Addition to tert-Butyl (4-formylphenyl)carbamate
This protocol details the core C-C bond-forming reaction. Strict anhydrous conditions are paramount for success. [4][5] Materials:
-
tert-Butyl (4-formylphenyl)carbamate (from Protocol 1)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the aldehyde (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the Grignard reagent (1.1 eq) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 20-30 minutes. A color change and/or mild exotherm may be observed.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for an additional 30-60 minutes. Monitor the reaction by TLC. If the reaction is sluggish, the ice bath can be removed to allow it to proceed at room temperature.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Add diethyl ether or ethyl acetate to the flask and transfer the mixture to a separatory funnel. Wash with water, then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired secondary alcohol, tert-Butyl (4-(1-hydroxyalkyl)phenyl)carbamate.
Part 3: Data Summary and Troubleshooting
Table 1: Expected Outcomes of Direct Reaction vs. Molar Equivalents of Grignard Reagent
| Molar Equivalents of R-MgX | Substrate | Expected Major Species in Reaction Pot | Outcome After Workup |
| 1.0 eq. | Unprotected Alcohol | Mono-deprotonated alkoxide | Recovered Starting Material |
| 2.0 eq. | Unprotected Alcohol | Doubly deprotonated dianion | Recovered Starting Material |
| > 2.0 eq. | Unprotected Alcohol | Doubly deprotonated dianion | Recovered Starting Material |
| 1.1 eq. | Protected Aldehyde | Magnesium alkoxide of product | Desired Secondary Alcohol |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Protocol 1: Oxidation Stalls | Impure or deactivated DMP. | Use fresh DMP from a reputable supplier. Store it properly under inert gas and refrigerated. |
| Protocol 2: Low Yield of Alcohol | Grignard reagent was quenched. | Ensure all glassware is rigorously flame- or oven-dried. Use high-quality anhydrous solvents. Purge all apparatus with inert gas. |
| Protocol 2: Starting Aldehyde Recovered | Inactive Grignard reagent. | Titrate the Grignard reagent before use to determine its exact molarity. Use a fresh bottle if necessary. |
| Both Protocols: Complex Product Mixture | Over-oxidation in Protocol 1; side reactions in Protocol 2 (e.g., reduction if Grignard has β-hydrides). | Monitor oxidation carefully by TLC and quench promptly. For Protocol 2, maintain low temperatures during addition. |
Conclusion
The reaction of this compound with Grignard reagents is a classic case study in chemoselectivity. Direct engagement is dominated by facile acid-base chemistry, rendering nucleophilic attack unproductive. A successful strategy hinges on masking the alcohol functionality, not through protection, but through a strategic oxidation to a reactive aldehyde. This two-step sequence—oxidation followed by Grignard addition—provides a reliable and high-yielding route to valuable 4-amino-benzylic secondary alcohols, which are versatile intermediates in pharmaceutical and materials development. This approach underscores the importance of understanding fundamental reactivity to design logical and effective synthetic pathways.
References
- Wikipedia contributors. (2024). Grignard reagent. In Wikipedia, The Free Encyclopedia. [Link]
- Collegedunia. (n.d.).
- Allen Digital. (n.d.).
- Scribd. (n.d.). 7 Magnesium Halogen. [Link]
- Filo. (2025). Questions Synthesize the following: i)
- Brainly.in. (2024). How will you prepare benzyl alcohol by grignard synthesis?. [Link]
- Orlandi, M., et al. (2018). Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Methides.
- Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2), 827. [Link]
- Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. [Link]
- Hong, W. P., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(30), 18451-18459. [Link]
- Ashby, E. C., & Smith, M. B. (1982). New approach to the mechanism of the reaction between benzyl Grignard reagents and carbonyl compounds. The Journal of Organic Chemistry, 47(3), 463–468. [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Organic Letters, 9(12), 2353–2356. [Link]
- Organic Syntheses. (n.d.). L-Proline. [Link]
- ResearchGate. (n.d.).
- University of Toronto Scarborough. (n.d.).
- Hong, W. P., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(30), 18451–18459. [Link]
- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
- ResearchGate. (2009). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Semantic Scholar. (n.d.). Reactions of in situ generated N-Boc nitrones with aromatic and heteroaromatic grignard reagents: application to the synthesis of zileuton. [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Semantic Scholar. (n.d.). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]
- Chemical Communications (RSC Publishing). (n.d.).
- Google Patents. (n.d.). Process for synthesizing aniline.
- ResearchGate. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
- ResearchGate. (n.d.). Synthesis of 4-aminophenol-glucopyranoside. [Link]
- Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
- Palmieri, G., & Tofani, D. (2009). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. The Journal of Organic Chemistry, 74(12), 4537–4541. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
Application Notes: Leveraging tert-Butyl (4-(hydroxymethyl)phenyl)carbamate as a Phenyl-Based Linker in PROTAC® Development
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct components: a "warhead" ligand for the Protein of Interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5]
While ligand selection dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of PROTAC efficacy, profoundly influencing the formation, stability, and dynamics of the productive ternary complex (POI-PROTAC-E3 ligase).[6][7][8] The linker's length, rigidity, composition, and attachment points dictate the spatial orientation of the two recruited proteins, directly impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[8][9] This guide focuses on a specific linker building block, tert-Butyl (4-(hydroxymethyl)phenyl)carbamate , and provides detailed insights and protocols for its application in PROTAC synthesis.
The Phenyl Motif: Advantages of a Rigidified Linker Strategy
Commonly used linkers often feature flexible polyethylene glycol (PEG) or alkyl chains.[1][10] While synthetically accessible, these linkers can lead to a multitude of non-productive conformations. In contrast, incorporating rigid or semi-rigid elements, such as a phenyl ring, offers several advantages:
-
Conformational Restriction: A para-substituted phenyl group, as found in the subject compound, reduces the linker's flexibility. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more stable and productive interactions.[][12]
-
Defined Exit Vectors: The rigid structure provides well-defined vectors for attaching the warhead and anchor ligands, allowing for more rational and predictable PROTAC design.
-
Improved Physicochemical Properties: Aryl-containing linkers can modulate properties like polarity and cell permeability. For instance, a benzyl fragment was used in the PROTAC ACBI1 to reduce polarity and engage in a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.[12]
-
Synthetic Versatility: The subject compound offers two distinct, orthogonally-addressable functional handles: a nucleophilic hydroxymethyl group and a Boc-protected amine that can be unmasked for subsequent conjugation.
Deep Dive: this compound
This commercially available building block is an excellent starting point for constructing phenyl-based PROTAC linkers.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 144072-29-7 | [13] |
| Molecular Formula | C12H17NO3 | N/A |
| Appearance | Typically a white to off-white solid | [13] |
| Solubility | Soluble in organic solvents (DCM, Ether); limited in water | [13] |
Key Structural Features for PROTAC Synthesis:
-
-CH₂OH (Hydroxymethyl) Group: A primary alcohol that serves as a versatile nucleophilic handle. It can be readily converted into an ether, ester, or, after activation (e.g., mesylation), an electrophilic site for coupling with nucleophilic partners.
-
-NHBoc (tert-Butoxycarbonyl protected amine): The Boc group provides robust protection for the aniline nitrogen during the initial synthetic steps. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine, which is a common attachment point for E3 ligase ligands via amide bond formation.[5]
Core Experimental Protocols
The following protocols provide a generalized workflow. Scientist's Note: These methods are illustrative and must be optimized for specific warhead and anchor ligands. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Linker Functionalization via Etherification (POI Ligand Attachment)
This protocol describes the attachment of a POI ligand (containing a phenolic hydroxyl or similar nucleophile) to the linker's hydroxymethyl group via a Williamson ether synthesis.
Rationale: Ether bonds are generally more metabolically stable than ester bonds, which can be advantageous for in vivo applications. This reaction couples the POI ligand to the linker first.
Materials:
-
This compound (1.0 eq)
-
POI-OH (Protein of Interest with a hydroxyl group, 1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of POI-OH (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
QC Checkpoint: Monitor reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired POI-Linker conjugate.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Boc Deprotection and E3 Ligase Ligand Coupling
This protocol details the removal of the Boc protecting group and subsequent amide bond formation with an E3 ligase ligand (containing a carboxylic acid).
Rationale: Amide bond formation is a robust and widely used conjugation chemistry in PROTAC synthesis. Reagents like HATU are highly efficient coupling agents that minimize side reactions.
Materials:
-
POI-Linker-NHBoc conjugate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3-COOH (E3 Ligase Ligand with a carboxylic acid, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Deprotection:
-
Dissolve the POI-Linker-NHBoc conjugate (1.0 eq) in DCM.
-
Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
QC Checkpoint: Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA. The resulting amine salt is often used directly in the next step.
-
-
Coupling:
-
Dissolve the E3-COOH ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.[14]
-
Add a solution of the deprotected POI-Linker-NH₂ salt in anhydrous DMF. Add additional DIPEA if necessary to neutralize the salt.
-
Stir the reaction at room temperature overnight.[14]
-
QC Checkpoint: Monitor the formation of the final PROTAC by LC-MS.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Final Product Characterization
Rationale: Rigorous characterization is essential to confirm the identity, purity, and integrity of the final PROTAC molecule before biological evaluation.
-
Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS).
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and ensure the absence of major impurities.
-
Analytical HPLC: Determine the purity of the final compound. Purity should typically be >95% for use in cellular assays.[15]
Visualizing the Strategy and Workflow
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the rational design of PROTACs. Its semi-rigid phenyl core provides a structured scaffold that can help optimize the geometry of the ternary complex, a critical factor for degradation efficiency.[6][8] The orthogonal protecting group strategy allows for controlled, sequential synthesis, enabling the construction of diverse PROTAC libraries. As the field moves beyond simple alkyl and PEG linkers, such "functional" linkers that impart specific conformational or physicochemical properties are becoming increasingly important for developing the next generation of highly potent and selective protein degraders.[1][2]
References
- Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate.
- Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
- Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- This compound. (2024). Evidentic.
- Effect of the linker's site of attachment on PROTAC stability... ResearchGate.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central.
- PROTACs with aromatic linkers. The benzyl linker in 53 provided... ResearchGate.
- Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
- Inhibiteurs de dnmt1, compositions pharmaceutiques et applications thérapeutiques. (2024). Google Patents.
- Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications. (2024). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]
Advanced Derivatization Strategies for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: A Guide for Synthetic and Medicinal Chemists
Introduction
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, hereafter referred to as Boc-4-HMPC, is a versatile bifunctional building block crucial in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure features a stable tert-butoxycarbonyl (Boc) protected aniline and a reactive primary benzylic alcohol. This arrangement allows for selective chemical manipulation at two distinct sites, making it an ideal scaffold for constructing compound libraries and as a key intermediate in multi-step syntheses.
The Boc group provides robust protection for the amine functionality under a wide range of non-acidic conditions, while the hydroxymethyl group serves as a versatile handle for various transformations including oxidation, substitution, esterification, and etherification. This guide provides detailed application notes and field-proven protocols for the key derivatization methods of Boc-4-HMPC, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| CAS Number | 144072-29-7 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥97% |
| Storage | Refrigerator (2-8 °C) |
Section 1: Derivatization via the Hydroxymethyl Group
The primary alcohol of Boc-4-HMPC is a prime site for introducing molecular diversity. The following protocols detail key transformations at this position.
Oxidation to Aldehyde: Accessing a Key Synthetic Intermediate
The conversion of the benzylic alcohol to an aldehyde furnishes tert-butyl (4-formylphenyl)carbamate, a critical intermediate for reactions such as reductive amination, Wittig olefination, and Schiff base formation. While strong oxidants like chromium trioxide or potassium permanganate can be used, they often lead to over-oxidation to the carboxylic acid and can be harsh on the Boc-protecting group.[5] A superior, chemoselective approach utilizes a copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system under aerobic conditions. This method is exceptionally mild, operates at room temperature, and uses air or oxygen as the terminal oxidant, making it a greener alternative.
Causality: The Cu(I)/TEMPO system works via a catalytic cycle where the copper and TEMPO cooperate to selectively oxidize the alcohol. This avoids the use of stoichiometric, often toxic, heavy metal oxidants and minimizes side reactions, ensuring the integrity of the acid-labile Boc group.
Protocol 1: Mild Aerobic Oxidation to tert-Butyl (4-formylphenyl)carbamate
This protocol is adapted from the chemoselective oxidation of similar aminobenzyl alcohols.
-
Materials:
-
This compound (1.0 eq)
-
Copper(I) iodide (CuI) (0.10 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.10 eq)
-
TEMPO (0.01 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen (balloon)
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), CuI (0.10 eq), DMAP (0.10 eq), and TEMPO (0.01 eq).
-
Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.3 M.
-
Fit the flask with a balloon of oxygen (O₂) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.
-
Substitution: Halogenation for Further Functionalization
Converting the hydroxymethyl group to a halomethyl group, such as a bromomethyl derivative, transforms it into an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, cyanides), significantly expanding the synthetic utility of the scaffold. A common and effective method uses phosphorus tribromide (PBr₃).
Causality: PBr₃ reacts with the alcohol to form a good leaving group (O-PBr₂), which is then displaced by a bromide ion in situ. The reaction is typically run at low temperatures to control reactivity and minimize side products.
Protocol 2: Synthesis of tert-Butyl (4-(bromomethyl)phenyl)carbamate
This protocol is adapted from the synthesis of the analogous 3-(bromomethyl) derivative.
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography or recrystallization.
-
Esterification and Etherification via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and mild method for converting primary and secondary alcohols into esters, ethers, and other derivatives with high efficiency.[6][7][8][9] It operates under neutral conditions and at low temperatures, making it compatible with sensitive functional groups like the Boc-carbamate. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a suitable nucleophile.
Causality: The reaction is driven by the formation of the very stable triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[9] A key feature is that the substitution occurs with a clean inversion of stereochemistry, although this is not relevant for the achiral benzylic alcohol of Boc-4-HMPC.
Protocol 3: General Mitsunobu Esterification/Etherification
-
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Nucleophile: A carboxylic acid (for esters) or a phenol/acidic alcohol (for ethers) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Boc-4-HMPC (1.0 eq), the chosen nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the solution over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and byproducts (triphenylphosphine oxide and the hydrazine derivative). Purify by flash column chromatography on silica gel to isolate the desired ester or ether.
-
Table 2: Comparison of Derivatization Methods for the Hydroxymethyl Group
| Method | Reagents | Key Transformation | Advantages | Considerations |
| Oxidation | CuI / TEMPO / DMAP / O₂ | Alcohol → Aldehyde | Mild, highly chemoselective, green oxidant (air) | Requires catalytic setup, may be slow for some substrates |
| Substitution | PBr₃ or CBr₄/PPh₃ | Alcohol → Bromide | Creates a versatile electrophile for Sₙ2 reactions | Reagents are corrosive/toxic; requires careful quenching |
| Mitsunobu | PPh₃ / DIAD (or DEAD) / Nucleophile | Alcohol → Ester or Ether | Very mild, neutral conditions, broad scope | Stoichiometric byproducts can complicate purification |
Section 2: Derivatization via the Boc-Protected Amine
The Boc group is a stable protecting group, but its removal unmasks a nucleophilic aniline that is ready for a vast array of derivatization reactions, most commonly acylation to form amides.
Boc Group Deprotection
The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene gas and CO₂.[5] The most common reagents are trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Causality: The strong acid protonates the carbamate, making it susceptible to cleavage. The formation of gaseous byproducts (isobutylene, CO₂) helps to drive the reaction to completion. It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed system.
Protocol 4: Acid-Mediated Boc Deprotection
-
Materials:
-
Boc-4-HMPC derivative (1.0 eq)
-
Method A: Trifluoroacetic acid (TFA) and Dichloromethane (DCM)
-
Method B: 4M HCl in 1,4-Dioxane
-
Saturated aq. NaHCO₃ or other base for neutralization
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
-
Procedure (Method A - TFA/DCM):
-
Dissolve the Boc-protected compound in DCM (approx. 0.1-0.2 M).
-
Add TFA (5-10 equivalents, often used as a 20-50% v/v solution in DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, carefully concentrate the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extract the aqueous layer, combine organic layers, dry, and concentrate to yield the free amine, which can often be used directly in the next step.
-
Subsequent Amide Bond Formation
Once deprotected, the resulting 4-amino-benzyl alcohol (or its downstream derivative) can be readily acylated. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) provide a reliable method for forming amide bonds with carboxylic acids under mild conditions.
Causality: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the acid is chiral) and reacts cleanly with the amine to form the stable amide bond.
Protocol 5: Amide Coupling via EDCI/HOBt
-
Materials:
-
Deprotected amine (from Protocol 4) (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDCI·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
A tertiary amine base, e.g., N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous solvent, e.g., N,N-Dimethylformamide (DMF) or DCM
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDCI·HCl (1.5 eq), and HOBt (1.5 eq) in the chosen anhydrous solvent.
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the acid.
-
Add a solution of the deprotected amine (1.0 eq) in the same solvent, followed by the addition of DIPEA (2-3 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers successively with dilute acid (e.g., 1M HCl), saturated aq. NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography or recrystallization.
-
References
- Synthonix. This compound - [B56171].
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- J-Stage. Chem. Pharm. Bull. 69(5): 488-497 (2021).
- TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION.
- FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
- Indian Journal of Chemistry. Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35.
- ResearchGate. Comparison of protocols for the acylation of phenol and benzyl alcohol.
- Google Patents. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
- ResearchGate. Anchoring of Fmoc Amino Acid to 4-Alkoxybenzyl Alcohol Resin Using a New Esterification Reagent (I), (II).
- Organic Chemistry Portal. Mitsunobu Reaction.
- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- ACS Publications. Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews.
- Nottingham ePrints. New Directions in the Mitsunobu Reaction.
- NIH National Library of Medicine. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- PubMed. C-C Bond Formation of Benzyl Alcohols and Alkynes Using a Catalytic Amount of KOt Bu: Unusual Regioselectivity through a Radical Mechanism.
- UniCA IRIS. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers.
- PubChem. Boc-4-aminobenzylalcohol.
- PubChem. tert-butyl (4-(bromomethyl)phenyl)carbamate.
Sources
- 1. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 2. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 3. This compound | 144072-29-7 [sigmaaldrich.com]
- 4. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" purification by column chromatography
An Application Note and Protocol for the Purification of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate by Column Chromatography
Authored by a Senior Application Scientist
This document provides a detailed guide for the purification of this compound, a crucial intermediate in pharmaceutical and organic synthesis, using silica gel column chromatography. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible outcomes.
Introduction: The Rationale for Chromatographic Purification
This compound serves as a vital building block, primarily as a Boc-protected form of 4-aminobenzyl alcohol.[1][2] The tert-butoxycarbonyl (Boc) group is a common amine protecting group used during complex multi-step syntheses.[3] Its installation is often efficient but rarely quantitative, resulting in a crude product mixture containing unreacted starting materials, reagents, and side products. For subsequent synthetic steps to be successful, a highly pure starting material is paramount.
Column chromatography is a powerful and widely used purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For compounds like this compound, which possess both polar and nonpolar functionalities, silica gel chromatography is the method of choice. The separation is governed by the polarity of the molecules in the mixture.[5][6]
The stationary phase, silica gel, is a highly porous form of silicon dioxide featuring surface silanol groups (Si-OH), which are polar.[7][8] Polar compounds in the reaction mixture will interact strongly with these silanol groups via hydrogen bonding and dipole-dipole interactions, causing them to move slowly through the column.[6][9] In contrast, nonpolar compounds have a weaker affinity for the silica gel and are carried more quickly through the column by the mobile phase (the eluting solvent).[7][8] By carefully selecting and systematically changing the polarity of the mobile phase, a clean separation of the desired product from impurities can be achieved.
Foundational Principle: Method Development Using Thin-Layer Chromatography (TLC)
Before committing a valuable crude product to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][10] TLC is a rapid and material-sparing technique that predicts the behavior of compounds on a silica column. The goal is to find a solvent mixture that provides a clear separation between the target compound and its impurities, with the target compound having a Retention Factor (Rf) of approximately 0.25-0.35 for ideal column separation.[11]
Protocol 2.1: TLC Solvent System Screening
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare separate dilute solutions of the key starting materials, such as 4-aminobenzyl alcohol, if available.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate. If available, co-spot the crude mixture alongside the starting material standards to aid in identification.[10]
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common starting point for a moderately polar compound like the target is a mixture of a nonpolar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).
-
Initial Trial System: 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc).
-
-
Analysis & Optimization:
-
After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
If the target Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of Ethyl Acetate.
-
If the target Rf is too high (>0.4): The solvent system is too polar. Decrease the proportion of Ethyl Acetate.
-
If separation is poor: Consider a different solvent system. For example, substituting Dichloromethane for some of the Hexane can alter the selectivity of the separation.
-
-
Final Selection: The ideal solvent system will show the target compound with an Rf of ~0.3, well-separated from spots corresponding to impurities.
The Purification Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive workflow for the purification process.
Caption: Workflow from method development to final product isolation.
Protocol 3.1: Column Chromatography Purification
A. Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the least polar solvent to be used (e.g., 10% Ethyl Acetate in Hexane).
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Add a layer of sand to the top of the silica bed to prevent disruption during solvent addition.
B. Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.[12]
-
Carefully add this powder to the top of the prepared column, creating a concentrated band of the sample. Add another thin layer of sand on top.
C. Elution (Gradient Method)
Gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating mixtures with components of varying polarities.[13]
-
Begin elution with a low-polarity solvent system (e.g., 10-15% Ethyl Acetate in Hexane). This will elute very nonpolar impurities first.
-
Collect the eluent in sequentially labeled test tubes or flasks. The flow rate should be steady, allowing for proper equilibrium between the stationary and mobile phases.
-
Gradually increase the polarity of the eluent. This can be done in a stepwise fashion (e.g., switching from 15% to 25% to 40% Ethyl Acetate in Hexane) or via a continuous gradient if using an automated system.[11][13]
-
The desired product, this compound, will begin to elute as the solvent polarity approaches the optimal system determined by TLC.
D. Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain the product.[4]
-
Fractions containing only the spot corresponding to the pure product (with the target Rf) should be combined in a larger flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.[2]
-
The resulting solid is the purified this compound. Its purity can be confirmed by analytical techniques such as NMR, HPLC, or LC-MS.
Summary of Key Parameters & Troubleshooting
Table 1: Recommended Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase, ideal for separating moderately polar organic compounds.[5][7] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Offers a good polarity range. Start with low % EtOAc and increase gradually for optimal separation.[12][14] |
| Target Rf (from TLC) | 0.25 - 0.35 | Provides the best resolution on a column, ensuring a good balance between retention and elution time.[11] |
| Loading Method | Dry Loading | Prevents band broadening and improves separation efficiency compared to wet loading.[12] |
| TLC Visualization | UV Light (254 nm) & PMA Stain | The aromatic ring allows for UV visualization. Phosphomolybdic acid (PMA) is a general stain for organic compounds.[10] |
Table 2: Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Product will not elute | Mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the percentage of Ethyl Acetate. |
| Poor separation / Co-elution | Solvent system has poor selectivity; Column was poorly packed or overloaded. | Re-optimize the solvent system with TLC, perhaps trying a different solvent combination. Ensure the column is packed evenly and do not exceed a 1:50 crude:silica ratio. |
| Streaking of spots on TLC/Column | Sample is too concentrated on TLC plate; Compound may be slightly acidic or basic. | Dilute the sample for TLC analysis. For column chromatography, adding a very small amount (e.g., 0.5%) of triethylamine to the eluent can mitigate streaking for amine-containing compounds.[10] |
| Cracked or channeled column bed | Silica gel bed ran dry during packing or elution. | Always keep the solvent level above the top of the silica bed. A cracked column will lead to very poor separation and must be repacked. |
References
- Vertex AI Search. (n.d.). Buy this compound (EVT-1199923) | 144072-29-7.
- SSE Enterprise. (2025, October 17). Silica Gel In Chromatography.
- JoVE. (2024, December 5). Video: Silica Gel Column Chromatography: Overview.
- Interra Global. (2023, November 9). Is Silica Gel Polar? Desiccant Experts.
- Chemistry For Everyone. (2025, January 10). Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel?.
- Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society.
- Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine.
- VanVeller Lab Resources. (n.d.). Department of Chemistry.
- Biotage. (2023, January 24). What is a Chromatography Gradient?.
- Reddit. (2021, December 13). Gradient Column Chromatography how to?.
- PubChem. (n.d.). Boc-4-aminobenzylalcohol.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
Sources
- 1. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sse.co.th [sse.co.th]
- 6. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 7. interraglobal.com [interraglobal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 10. VanVeller Lab Resources [group.chem.iastate.edu]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. biotage.com [biotage.com]
- 14. rsc.org [rsc.org]
Application Notes & Protocols: Urethane Synthesis via Reaction of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a urethane (carbamate) linkage through the reaction of an alcohol with an isocyanate is a cornerstone of modern organic and medicinal chemistry. This reaction is valued for its high efficiency, broad functional group tolerance, and the stability of the resulting linkage. A key application lies in the synthesis of complex molecules, particularly in drug development, where this linkage is employed to connect pharmacophores, attach solubilizing groups, or build linkers for antibody-drug conjugates (ADCs).
This guide provides a detailed technical overview and practical protocols for the reaction between tert-butyl (4-(hydroxymethyl)phenyl)carbamate and various isocyanates. This specific starting material is a bifunctional building block, featuring a nucleophilic primary alcohol and a Boc-protected aniline. The Boc group ensures that the reaction occurs selectively at the hydroxyl moiety, preventing undesired side reactions at the aromatic amine. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.
Part 1: Chemical Principles & Mechanism
The fundamental reaction involves the nucleophilic addition of the hydroxyl group of this compound to the highly electrophilic carbon atom of the isocyanate group (R-N=C=O). The reaction proceeds readily, often at room temperature, and can be significantly accelerated by catalysts.[1]
Uncatalyzed Mechanism: The lone pair of electrons on the alcohol's oxygen atom attacks the central carbon of the isocyanate. This is followed by a proton transfer from the alcohol to the nitrogen atom, yielding the stable urethane product.
Catalyzed Mechanism: To enhance reaction rates and ensure completion, especially with less reactive partners, catalysts are employed. They function by activating either the alcohol or the isocyanate.[2]
-
Base Catalysis (e.g., Triethylamine, DABCO): Tertiary amines activate the alcohol by forming a hydrogen-bonded complex, increasing the nucleophilicity of the hydroxyl oxygen.[3]
-
Lewis Acid Catalysis (e.g., Dibutyltin Dilaurate - DBTDL): Organotin compounds are highly effective catalysts that are believed to operate by coordinating with both the alcohol and the isocyanate, thereby activating both reactants and facilitating the formation of the new carbon-oxygen bond.[3][4][5] DBTDL is particularly effective at promoting the desired isocyanate/polyol reaction over side reactions involving water.[3]
The choice of catalyst and solvent is critical for reaction success and will be dictated by the specific isocyanate used and the desired reaction conditions. Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are preferred to avoid unwanted reactions with the isocyanate.
Part 2: General Protocol & Key Considerations
This section outlines a general workflow for the synthesis. Specific quantities and conditions should be optimized for each unique isocyanate.
Safety Precautions: A Critical Directive
Isocyanates are potent respiratory and dermal sensitizers and are toxic. [6] All operations involving isocyanates must be performed in a certified chemical fume hood.[7] Mandatory personal protective equipment (PPE) includes chemical safety goggles, a face shield, chemically resistant gloves (butyl rubber or nitrile), and a lab coat.[7][8] An emergency eyewash and shower must be accessible.[4] Contaminated clothing should be removed immediately, and skin contact should be washed thoroughly with soap and water.[8][9]
Experimental Workflow Diagram
Caption: General workflow for urethane synthesis.
Critical Parameters and Optimization
-
Stoichiometry: A slight excess (1.05-1.1 equivalents) of the isocyanate is sometimes used to ensure complete consumption of the starting alcohol, but a 1:1 ratio is a good starting point.
-
Temperature Control: The initial addition of the highly reactive isocyanate is typically performed at 0°C to control the exothermic reaction. The reaction is then allowed to warm to room temperature.[7]
-
Catalyst Loading: For catalysts like DBTDL, a loading of 0.1–1 mol% is generally sufficient. Higher loadings can accelerate the reaction but may also promote side reactions.
-
Reaction Monitoring: Progress can be easily monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting alcohol or by Fourier-Transform Infrared (FTIR) Spectroscopy. The disappearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹ is a clear indicator of reaction completion.[7][8]
Part 3: Exemplary Protocol: Synthesis of tert-Butyl (4-(((phenylcarbamoyl)oxy)methyl)phenyl)carbamate
This protocol details the reaction with phenyl isocyanate as a representative aromatic isocyanate.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 223.27 | 5.0 | 1.12 g | Starting alcohol |
| Phenyl Isocyanate | 119.12 | 5.0 | 0.52 mL (0.59 g) | Reagent, handle with extreme care |
| Dibutyltin Dilaurate (DBTDL) | 631.56 | 0.025 (0.5 mol%) | ~15 µL | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL | Reaction Solvent |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL | For chromatography and extraction |
| Hexanes | - | - | ~350 mL | For chromatography |
| Saturated aq. NH₄Cl | - | - | 50 mL | For work-up |
| Brine | - | - | 50 mL | For work-up |
Step-by-Step Procedure
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 5.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10 minutes.
-
Dissolution: Add anhydrous THF (25 mL) via syringe to dissolve the solid. Add the DBTDL catalyst (~15 µL) via microsyringe.
-
Reagent Addition: Cool the flask to 0°C in an ice-water bath. Slowly add phenyl isocyanate (0.52 mL, 5.0 mmol) dropwise over 5 minutes using a syringe. Ensure the internal temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Check for the disappearance of the starting alcohol by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system).
-
Quenching: Once the reaction is complete, add 1 mL of methanol to quench any remaining isocyanate and stir for 15 minutes.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc).[10][11][12] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final product as a white solid.
Part 4: Characterization & Data Analysis
The structure of the synthesized urethane should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Appearance of a new urethane N-H proton singlet (~6.5-7.5 ppm).- The benzylic -CH₂- protons will shift downfield to ~5.1 ppm.[13]- Aromatic protons from both rings will be visible (~7.0-7.5 ppm).[1][13]- The tert-butyl singlet will remain at ~1.5 ppm. |
| ¹³C NMR | - Appearance of a new urethane carbonyl carbon (~153-155 ppm).[1]- The benzylic carbon (-CH₂-O) will appear around 66-68 ppm.- The tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) will be present. |
| FTIR | - Disappearance of the strong, sharp isocyanate (-N=C=O) stretch from ~2270 cm⁻¹.- Disappearance of the broad alcohol O-H stretch from ~3300 cm⁻¹.- Appearance of a strong urethane C=O stretch (~1700-1730 cm⁻¹).[13]- Appearance of a urethane N-H stretch (~3300-3400 cm⁻¹).[13] |
| Mass Spec | - The molecular ion peak corresponding to the calculated mass of the product (e.g., for the phenyl isocyanate adduct, C₁₉H₂₂N₂O₄, M.W. = 342.39) should be observed (e.g., [M+H]⁺ or [M+Na]⁺). |
Part 5: Troubleshooting & Side Reactions
While generally robust, this reaction can be subject to side reactions that lower yield and complicate purification.
Primary Reaction vs. Potential Side Reactions
Caption: Competing reaction pathways in urethane synthesis.
1. Reaction with Water (Moisture): This is the most common side reaction. Isocyanates react with water to form an unstable carbamic acid, which rapidly decomposes to a primary amine and carbon dioxide gas.[1][11] This newly formed amine is highly nucleophilic and will quickly react with another molecule of isocyanate to produce a symmetric disubstituted urea impurity, which can be difficult to separate from the desired product.[11]
- Prevention: Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
2. Allophanate Formation: The N-H proton of the newly formed urethane can, particularly at elevated temperatures or with excess isocyanate, react with another isocyanate molecule to form an allophanate.
- Prevention: Maintain a moderate reaction temperature (avoid excessive heating) and use appropriate stoichiometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive isocyanate (hydrolyzed); Insufficiently active catalyst; Steric hindrance. | Use a fresh bottle of isocyanate. Increase catalyst loading or switch to a more active catalyst (e.g., DBTDL). If sterically hindered, may require heating. |
| Multiple Products/Spots on TLC | Presence of water leading to urea formation; Allophanate formation. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere. Avoid high temperatures. |
| Difficult Purification | Similar polarity of product and urea byproduct. | Optimize chromatography conditions (try different solvent systems). If the product is a solid, attempt recrystallization to remove the impurity. |
Conclusion
The reaction of this compound with isocyanates is a reliable and versatile method for synthesizing urethane-linked molecules. Success hinges on a clear understanding of the reaction mechanism, careful control of reaction parameters, and stringent exclusion of moisture. By following the protocols and considering the optimization strategies outlined in this guide, researchers can effectively utilize this reaction to build complex molecular architectures for a wide range of applications in chemical and pharmaceutical development.
References
- Lakeland Industries.
- California Department of Public Health (CDPH).
- Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]
- The Royal Society of Chemistry.
- WorkSafeBC.
- Taylor & Francis Online.
- National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
- ACS Publications.
- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]
- ResearchGate.
- MDPI.
- Arkat USA, Inc. Synthesis of novel urethanes from a castor oil derived C22-acyloin. [Link]
- Organic Syntheses.
- The Royal Society of Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. EP0437258A1 - Method of manufacturing aromatic urethane - Google Patents [patents.google.com]
- 3. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 4. ohans.com [ohans.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Situ FT-IR Studies on the Catalytic Reaction of Isophorone Diisocyanate with Benzyl Alcohol | Scientific.Net [scientific.net]
- 9. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. rsc.org [rsc.org]
The Versatile Scaffold: Application Notes for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Bifunctional Building Block
In the intricate landscape of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex therapeutic agents. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, often referred to as Boc-4-aminobenzyl alcohol, has emerged as a cornerstone intermediate. Its unique bifunctional nature, featuring a nucleophilic hydroxymethyl group and a latent aniline nucleophile masked by a robust tert-butyloxycarbonyl (Boc) protecting group, offers chemists a powerful tool for sequential and site-selective modifications.
This guide provides an in-depth exploration of the applications of this versatile scaffold, moving beyond simple descriptions to elucidate the underlying chemical principles and provide field-proven, step-by-step protocols for its use. We will delve into its role in constructing key aldehyde intermediates, its critical function as a self-immolative linker in antibody-drug conjugates (ADCs), and the fundamental deprotection strategies that unlock its synthetic potential.
Core Synthetic Protocol: Preparation of this compound
The synthesis of the title compound is a foundational procedure, typically achieved through the selective N-protection of 4-aminobenzyl alcohol. The Boc group is ideal for this role due to its stability under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.[1]
Rationale for Reagent Selection:
-
Di-tert-butyl dicarbonate (Boc)₂O: The standard reagent for introducing the Boc protecting group. It is electrophilic and reacts readily with the nucleophilic amine.
-
Base (e.g., DIPEA, NaOH): Activates the amine for nucleophilic attack on the (Boc)₂O and neutralizes the acidic byproduct. The choice of base and solvent system can be adapted for different scales and downstream applications.
-
Solvent (e.g., THF, Dioxane/Water): A solvent that can dissolve both the polar starting material and the less polar (Boc)₂O is required.
Experimental Protocol:
Method A: Anhydrous Conditions [1]
-
To a solution of 4-aminobenzyl alcohol (1.0 g, 8.12 mmol) in dry tetrahydrofuran (THF, 80 mL), add di-tert-butyl dicarbonate (1.8 g, 8.12 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.4 mL, 8.12 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain overnight, monitoring by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexane).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of ethyl acetate.
-
Precipitate the product by adding cold heptane.
-
Filter the resulting solid and dry under vacuum to yield this compound as a white to off-white solid.
Method B: Aqueous Conditions [2]
-
Dissolve 4-aminobenzyl alcohol (0.5 g, 4.06 mmol) in a 1:2:3 mixture of Dioxane:H₂O:1N NaOH (total volume ~30 mL).
-
Add di-tert-butyl dicarbonate (0.97 g, 4.47 mmol, 1.1 equiv.) to the stirring solution.
-
Stir the reaction vigorously at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Application I: Synthesis of a Key Aldehyde Synthon
The hydroxymethyl group of this compound can be selectively oxidized to a formyl group, yielding tert-butyl (4-formylphenyl)carbamate. This aldehyde is a crucial intermediate for various carbon-nitrogen bond-forming reactions, including reductive amination and the synthesis of heterocyclic scaffolds.
Workflow for Oxidation:
Caption: Oxidation of the benzylic alcohol to an aldehyde.
Rationale for Reagent Selection:
-
Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for benzylic and allylic alcohols. It is a heterogeneous reagent, which simplifies workup as it can be removed by simple filtration. This avoids over-oxidation to the carboxylic acid, which can occur with stronger oxidizing agents.
Experimental Protocol: MnO₂ Oxidation[3]
-
Suspend this compound (4.0 g, 17.9 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add activated manganese dioxide (14.2 g, 179.3 mmol, 10 equiv.) to the suspension.
-
Heat the reaction mixture to 40°C and stir vigorously for 16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain tert-butyl (4-formylphenyl)carbamate, often as a colorless oil or low-melting solid. A typical yield is around 77%.[3]
Application II: The Self-Immolative Linker in Drug Conjugates
The p-aminobenzyl alcohol (PABA) core, derived from this compound after Boc deprotection, is a cornerstone of modern linker technology, particularly in the field of Antibody-Drug Conjugates (ADCs). It functions as a "self-immolative" spacer, which, after a specific cleavage event (e.g., enzymatic cleavage of a peptide), undergoes a spontaneous 1,6-elimination to release the active drug payload.
Mechanism of Action:
Caption: Self-immolative mechanism of a PABA-based linker.
Protocol: Synthesis of a Valine-Citruilline-PABA (Val-Cit-PABA) Linker Component[4]
This protocol outlines the coupling of L-Citrulline to the PABA moiety, a key step in constructing a cathepsin B-cleavable linker used in several successful ADCs.
-
Starting Material Preparation: Synthesize or procure Fmoc-L-Citrulline and this compound.
-
Boc Deprotection: First, deprotect the Boc group on this compound using the protocol described in Application III to yield 4-aminobenzyl alcohol (PABOH).
-
Peptide Coupling: a. Dissolve Fmoc-L-Citrulline (1.0 equiv.) in a suitable solvent like dimethylformamide (DMF). b. Activate the carboxylic acid using a peptide coupling reagent such as HBTU (1.1 equiv.) in the presence of a base like DIPEA (2.0 equiv.). c. Add 4-aminobenzyl alcohol (PABOH) (1.0 equiv.) to the activated Fmoc-L-Citrulline solution. d. Stir the reaction at room temperature for 4-6 hours until completion.
-
Workup and Purification: a. Remove the DMF under reduced pressure. b. Dissolve the crude residue in a mixture of ethyl acetate and water. c. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate. e. Purify the product, Fmoc-Cit-PABOH, by silica gel flash column chromatography. This intermediate can then be taken forward for coupling with Valine and the cytotoxic payload.[4]
Application III: Boc Group Deprotection
The cleavage of the Boc group is essential to unmask the aniline nitrogen, enabling it to participate in subsequent reactions such as amide bond formation, N-alkylation, or diazotization. Trifluoroacetic acid (TFA) is the most common reagent for this transformation.
Rationale for Reagent Selection:
-
Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the acid-labile Boc group. It is volatile, which facilitates its removal after the reaction. The use of DCM as a solvent ensures the solubility of both the starting material and the resulting trifluoroacetate salt.
Experimental Protocol: TFA-mediated Deprotection[1]
-
Dissolve the Boc-protected substrate (e.g., this compound) (10 g) in chloroform (CHCl₃) or dichloromethane (DCM) (225 mL) at room temperature.
-
Slowly add trifluoroacetic acid (TFA) (25 mL) to the solution, resulting in a final CHCl₃/TFA volume ratio of approximately 90:10.
-
Stir the mixture at room temperature for 60 minutes. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The product is obtained as the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution or triethylamine) followed by extraction.
Data Summary
| Application | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Boc Protection | 4-Aminobenzyl alcohol | (Boc)₂O, DIPEA, THF | This compound | >90% | [1] |
| Oxidation | This compound | MnO₂, DCM | tert-Butyl (4-formylphenyl)carbamate | ~77% | [3] |
| Boc Deprotection | This compound | TFA, DCM/CHCl₃ | 4-Aminobenzyl alcohol (TFA Salt) | Quantitative | [1] |
| Linker Synthesis | 4-Aminobenzyl alcohol, Fmoc-Cit-OH | HBTU, DIPEA, DMF | Fmoc-Cit-PABOH | ~85% (over 2 steps) | [4] |
References
- DNMT1 inhibitors, pharmaceutical compositions, and therapeutic applic
- D'Angelo, M., et al. (2021). Hybrid Injectable Sol-Gel Systems Based on Thermo-Sensitive Polyurethane Hydrogels Carrying pH-Sensitive Mesoporous Silica Nanoparticles for the Controlled and Triggered Release of Therapeutic Agents. National Institutes of Health (NIH). [Link]
- Drug-linker conjugate pharmaceutical compositions. WO2017066668A1.
- UC Santa Barbara - eScholarship. (n.d.). [Link]
Sources
- 1. Hybrid Injectable Sol-Gel Systems Based on Thermo-Sensitive Polyurethane Hydrogels Carrying pH-Sensitive Mesoporous Silica Nanoparticles for the Controlled and Triggered Release of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]
- 4. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
Application Notes and Protocols for Surface Modification using tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Introduction: A Gateway to Functional Surfaces
In the realms of advanced materials, drug delivery, and biomedical engineering, the ability to precisely control the chemistry of a surface is paramount. The functionalization of surfaces allows for the tailoring of their properties to elicit specific biological responses, enhance biocompatibility, or serve as platforms for the immobilization of biomolecules.[1] tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, a bifunctional molecule featuring a hydroxyl group for surface attachment and a Boc-protected amine, has emerged as a versatile building block for creating such functional interfaces.
The strategic design of this molecule offers a two-stage approach to surface modification. The hydroxyl group can be tethered to a variety of substrates, including silica and gold, through well-established chemistries. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be readily removed under mild acidic conditions, exposing a reactive primary amine.[2][3] This amine then serves as a versatile handle for the covalent attachment of a wide array of molecules, such as peptides, proteins, targeting ligands, or therapeutic agents. This sequential functionalization provides a high degree of control over the surface chemistry, making this compound an invaluable tool for researchers and professionals in drug development and materials science.
These application notes provide a comprehensive guide to the principles and protocols for the surface modification of silica and gold substrates using this compound. We will delve into the underlying chemical principles, provide detailed step-by-step experimental procedures, and discuss the essential characterization techniques to validate each stage of the modification process.
Core Principles of Surface Modification
The utility of this compound in surface modification lies in its dual functionality, which allows for a controlled, stepwise approach to creating functionalized surfaces.
Immobilization: Anchoring to the Surface
The initial step involves the covalent attachment of the molecule to the desired substrate. The choice of immobilization chemistry is dictated by the nature of the substrate.
-
For Silica-based Surfaces (e.g., glass, silicon wafers, silica nanoparticles): The hydroxyl group of this compound can be reacted with a silanizing agent, such as (3-isocyanatopropyl)triethoxysilane (IPTS), to form a stable carbamate linkage. The triethoxysilane groups of the IPTS then readily react with the hydroxyl groups on the silica surface to form a covalent siloxane bond.
-
For Gold Surfaces: A common strategy involves the formation of a self-assembled monolayer (SAM). This is typically achieved by first modifying the this compound to introduce a thiol group, which has a strong affinity for gold and will spontaneously form a well-ordered monolayer on the gold surface.
Deprotection: Unveiling the Reactive Amine
Once the molecule is securely anchored to the surface, the Boc protecting group is removed to expose the primary amine. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[2][3][4] This step is crucial as it transforms the inert, protected surface into a reactive platform ready for further functionalization.
Secondary Functionalization: Building Complexity
The newly exposed amine groups serve as versatile chemical handles for the covalent attachment of a wide range of molecules. This can be achieved through various bioconjugation techniques, such as amide bond formation using activated esters (e.g., N-hydroxysuccinimide esters) or coupling agents like EDC/NHS.[5][6] This allows for the creation of highly specific and functional surfaces for applications in drug delivery, biosensing, and tissue engineering.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the surface modification of silica and gold substrates with this compound.
Protocol 1: Modification of Silica Surfaces
This protocol describes the functionalization of silica surfaces (e.g., silicon wafers, glass slides, or silica nanoparticles) in a two-step process: reaction of this compound with an isocyanate-containing silane, followed by immobilization onto the silica surface.
Materials:
-
This compound
-
(3-Isocyanatopropyl)triethoxysilane (IPTS)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
-
Silica substrates (e.g., silicon wafers, glass slides)
-
Nitrogen or Argon gas
-
Glassware (oven-dried)
-
Magnetic stirrer and stir bars
Workflow for Silica Surface Modification:
Sources
- 1. hydromer.com [hydromer.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconjugation and Applications of Amino Functional Fluorescence Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Layer-by-Layer Biomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Facile Boc Deprotection of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate using Trifluoroacetic Acid
<
Abstract
This application note provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (4-(hydroxymethyl)phenyl)carbamate to yield 4-aminobenzyl alcohol. The protocol centers on the use of trifluoroacetic acid (TFA), a widely employed reagent for its efficacy and the volatility of its byproducts, simplifying downstream purification.[1] This document delves into the underlying chemical mechanism, offers a detailed, step-by-step experimental protocol, outlines methods for reaction monitoring, and addresses critical safety considerations. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities.[2] Its stability across a broad spectrum of reaction conditions, coupled with its straightforward cleavage under acidic conditions, makes it an invaluable tool in multi-step syntheses, including peptide synthesis and the preparation of complex pharmaceutical intermediates.[3] this compound is a key starting material, and its deprotection to 4-aminobenzyl alcohol is a critical step in the synthesis of various biologically active molecules and materials.[4] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its strong acidity, which facilitates rapid and clean deprotection, and its high volatility, which allows for easy removal post-reaction.[5]
Reaction Mechanism
The TFA-mediated deprotection of a Boc-protected amine is an acid-catalyzed cleavage reaction. The process can be delineated into four principal steps:[3][6]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by TFA. This increases the electrophilicity of the carbonyl carbon.[6]
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes fragmentation, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][6]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[6]
-
Amine Salt Formation: The liberated free amine is subsequently protonated by the acidic medium to form the corresponding trifluoroacetate salt.[6]
The generated tert-butyl cation can be quenched by various nucleophiles or deprotonate to form isobutylene gas.[6][7]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This protocol details the solution-phase deprotection of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Standard Vendor |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Standard Vendor |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house prep |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor |
| Hexanes | ACS Grade | Standard Vendor |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the stirred solution. Caution: The addition of TFA can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[8] A typical TLC system would be 50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material.[9]
-
Workup - TFA Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed.[10]
-
Neutralization and Extraction: Dissolve the resulting residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize any remaining acid until the effervescence ceases (pH ~8). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-aminobenzyl alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-aminobenzyl alcohol.[8]
Analytical Monitoring
Consistent and accurate monitoring is crucial for determining the reaction endpoint and ensuring high yield and purity.
Thin Layer Chromatography (TLC):
TLC is a rapid and effective method for qualitatively monitoring the reaction's progress.[11]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a ninhydrin solution, which will develop a characteristic color for the primary amine product.[9] The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the deprotection.
High-Performance Liquid Chromatography (HPLC):
For more quantitative analysis of reaction conversion and product purity, reverse-phase HPLC is the preferred method.[9]
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.
-
Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm).
-
Expected Results: A successful deprotection is marked by the disappearance of the peak corresponding to the Boc-protected starting material and the emergence of a new peak with a shorter retention time, corresponding to the more polar 4-aminobenzyl alcohol.[9]
Caption: General experimental workflow for Boc deprotection.
Safety and Handling
Trifluoroacetic acid is a strong, corrosive acid and requires careful handling to prevent injury.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[13]
-
Ventilation: All manipulations involving TFA should be conducted in a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][14]
-
Storage: Store TFA in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[12][15] Keep containers tightly closed.
-
Waste Disposal: Dispose of TFA waste and contaminated materials according to institutional and local regulations for hazardous chemical waste.[15] Neutralization with a weak base (e.g., sodium bicarbonate) should be done cautiously in a fume hood due to the exothermic nature of the reaction and potential for splashing.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient TFA. - Short reaction time. | - Increase the equivalents of TFA. - Extend the reaction time, continuing to monitor by TLC/HPLC. |
| Formation of Side Products | Alkylation of the hydroxyl group by the tert-butyl cation. | While less common for this substrate, adding a scavenger like triisopropylsilane (TIS) can mitigate this.[16] |
| Low Yield After Workup | - The product (4-aminobenzyl alcohol) has some water solubility. - Incomplete extraction. | - Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase.[8] - Perform multiple extractions with ethyl acetate. |
| Product is an Oil or Gummy Solid | The product is isolated as the TFA salt, which can be hygroscopic or non-crystalline. | Ensure complete neutralization during workup to obtain the free amine. If the free amine is also an oil, purification by column chromatography should yield a purer product which may then crystallize. |
References
- Vertex AI Search. The Chemical Synthesis of 4-Aminobenzyl Alcohol: Methods and Industrial Relevance.
- ChemicalBook. 4-Aminobenzyl alcohol synthesis.
- University of Washington. Trifluoroacetic Acid SOP.
- Amherst College.
- Thermo Fisher Scientific.
- New Jersey Department of Health. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY.
- Sigma-Aldrich. 4-Aminobenzyl alcohol 98 623-04-1.
- BenchChem. Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- Carl ROTH.
- BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. 2013-01-14.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
- Reddit. Boc De-protection : r/Chempros. 2023-10-18.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. 2025-08-06.
- J&K Scientific LLC. BOC Protection and Deprotection. 2025-02-08.
- Master Organic Chemistry. Amine Protection and Deprotection.
- BenchChem.
- Scribd. TFA Deprotection | PDF | Chemistry | Physical Sciences.
- The Royal Society of Chemistry.
- Biocompare.
- BenchChem. Side reactions of Boc deprotection with scavengers.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020-06-23.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. 2017-11-19.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress.
- Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. 2022-12-14.
- Wiley-VCH. 1 Protection Reactions.
- Master Organic Chemistry.
- National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. amherst.edu [amherst.edu]
- 15. carlroth.com [carlroth.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" as a protecting group for amines
The Boc group remains a vital tool in the synthetic chemist's arsenal. Understanding its application through the lens of a specific molecule like this compound provides crucial context for its practical use. The protocols detailed herein represent robust, well-established methods for the protection and deprotection of amines. As the demand for more complex and delicate molecules grows in drug discovery, a mastery of these fundamental techniques is indispensable. Future innovations will likely focus on even milder deprotection conditions and expanding the orthogonality of protecting group strategies to enable the synthesis of increasingly sophisticated molecular architectures. [19]
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 185. [Link]
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Autechaux. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.
- Boumoud, B., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-6. [Link]
- Synthonix. (n.d.). This compound.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]
- Wikipedia. (n.d.). Protecting group.
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45399-45408.
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45399-45408. [Link]
- PubChem. (n.d.). Boc-4-aminobenzylalcohol.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
Sources
- 1. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 144072-29-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 5. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 12. This compound | 144072-29-7 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes & Protocols: The Strategic Application of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Modern Pharmaceutical Synthesis
Abstract: This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7). We will explore its role as a critical bifunctional linker, detailing its synthesis, key reactions, and providing validated, step-by-step protocols for its application in the construction of complex pharmaceutical intermediates. The narrative emphasizes the chemical rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying principles.
Introduction: A Bifunctional Linchpin in Medicinal Chemistry
This compound is a versatile building block prized in organic synthesis for its dual functionality. It incorporates a primary alcohol and an aniline nitrogen atom, each masked with appropriate reactivity controls. The aniline is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the hydroxymethyl group (-CH₂OH) serves as a handle for a variety of synthetic transformations.
This unique arrangement allows for the sequential and controlled introduction of a substituted aminobenzyl moiety, a common pharmacophore in many therapeutic agents. The Boc group provides robust protection under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet can be cleaved cleanly under acidic conditions.[1][2] This orthogonality is fundamental to modern multi-step synthesis, preventing unwanted side reactions at the nitrogen atom while modifications are made elsewhere.[3][4]
Physicochemical Properties & Safe Handling
Properly understanding the physical characteristics and safety profile of a reagent is a prerequisite for its successful and safe implementation in the laboratory.
| Property | Value | Reference |
| CAS Number | 144072-29-7 | [5][6] |
| Molecular Formula | C₁₂H₁₇NO₃ | [5][7] |
| Molecular Weight | 223.27 g/mol | [7][8] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in a dry place at room temperature or under refrigeration. | [9] |
| Solubility | Soluble in organic solvents like dichloromethane, THF, and ether; limited solubility in water. | [7] |
Safety & Handling: this compound is classified as an irritant.[8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are accessible.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[10][11]
-
Handling: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Core Synthetic Strategy: A Tale of Two Functional Groups
The synthetic utility of this molecule stems from the distinct reactivity of its two functional groups, which can be addressed sequentially.
Caption: Dual reactivity sites of the title compound.
-
The Boc-Protected Amine: This site is generally kept inert during the initial synthetic steps. The Boc group ensures the aniline nitrogen's nucleophilicity and basicity are suppressed. It is typically removed in the final stages of a synthesis to reveal the primary amine, which can then act as a nucleophile or be further functionalized.
-
The Hydroxymethyl Group: This is the primary site of transformation. Its versatility allows for several key operations:
-
Oxidation: Mild oxidation yields the corresponding aldehyde (tert-butyl (4-formylphenyl)carbamate), a crucial intermediate for reductive amination, Wittig reactions, or aldol condensations. Stronger oxidation yields the carboxylic acid.
-
Substitution: The hydroxyl group can be converted into a better leaving group (e.g., mesylate, tosylate, or halide) to facilitate nucleophilic substitution reactions (Sₙ2), allowing for the attachment of various fragments to the benzylic carbon.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the standard procedure for Boc-protection of 4-aminobenzyl alcohol. The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).
Sources
- 1. scispace.com [scispace.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 6. 144072-29-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 8. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 144072-29-7|this compound|BLD Pharm [bldpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, a bifunctional building block of significant utility in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, discuss its strategic applications, and provide detailed, field-proven protocols for its use. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to effectively leverage this reagent in their synthetic endeavors, particularly in the construction of complex molecules and innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Value of a Bifunctional Linker Precursor
This compound, also known as Boc-4-aminobenzyl alcohol, is a commercially available compound featuring two key functional groups: a Boc-protected aniline and a primary benzylic alcohol.[1][2] This unique arrangement makes it an invaluable asset in multi-step synthesis. The tert-butoxycarbonyl (Boc) group offers robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[3] This orthogonality allows for selective manipulation of the hydroxymethyl group, which can undergo a variety of transformations such as oxidation, etherification, and substitution.[4]
The strategic importance of this molecule is underscored by its growing application in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7] The linker component of a PROTAC is crucial for its efficacy, and building blocks like this compound provide a convenient scaffold for constructing these linkers with precise control over length and vectoral properties.[8]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its successful application and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 144072-29-7 | [9][10] |
| Molecular Formula | C₁₂H₁₇NO₃ | [9][10] |
| Molecular Weight | 223.27 g/mol | [1][9] |
| Appearance | Off-white to yellow solid | [9] |
| Purity | Typically ≥97% | [3][9] |
| Storage Temperature | Refrigerator | [9] |
Safety and Handling:
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[9]
Core Applications and Synthetic Transformations
The utility of this compound stems from the differential reactivity of its two functional groups. The following section outlines key transformations and provides detailed protocols.
The Mitsunobu Reaction: Accessing Ethers and Esters with Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry for chiral alcohols.[11][12] For this compound, this reaction provides a reliable method for introducing diverse functionalities at the benzylic position.
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the classic Mitsunobu reagents. PPh₃ activates the alcohol, while the azodicarboxylate acts as the ultimate oxidant.[11]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between PPh₃ and the azodicarboxylate, and then allowed to warm to room temperature.[13]
Experimental Protocol: Mitsunobu Etherification
This protocol describes the etherification of this compound with a generic phenolic nucleophile.
Materials:
-
This compound
-
Phenolic nucleophile (e.g., 4-methoxyphenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the phenolic nucleophile (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M solution with respect to the starting alcohol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired ether.
Diagram: Mitsunobu Reaction Workflow
Caption: A generalized workflow for the Mitsunobu reaction.
Oxidation of the Benzylic Alcohol: Gateway to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further functionalization, such as reductive amination or amide bond formation.
Causality Behind Experimental Choices:
-
Mild Oxidation to the Aldehyde: Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
-
Strong Oxidation to the Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to the carboxylic acid.[4]
Experimental Protocol: Oxidation to the Benzaldehyde Derivative using DMP
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Boc Deprotection: Unmasking the Amine
The removal of the Boc protecting group is a crucial step to reveal the primary amine, which can then participate in reactions such as amide coupling or nucleophilic substitution.
Causality Behind Experimental Choices:
-
Acidic Conditions: The Boc group is labile to acidic conditions.[6] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation. The reaction proceeds through protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[6][11]
-
Scavengers: The liberated tert-butyl cation can potentially alkylate nucleophilic residues on the substrate. The inclusion of a scavenger like triethylsilane or anisole can mitigate this side reaction.[11]
Experimental Protocol: Boc Deprotection with TFA
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM (approximately 0.1-0.2 M).
-
Add trifluoroacetic acid (5-10 eq.) to the solution at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminobenzyl alcohol.
Diagram: Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Advanced Application: Synthesis of a PROTAC Linker Intermediate
To illustrate the practical utility of this compound in a drug discovery context, the following is a representative protocol for the synthesis of a key intermediate for PROTAC construction. This involves converting the alcohol to a leaving group, followed by nucleophilic substitution.
Experimental Protocol: Synthesis of tert-Butyl (4-(azidomethyl)phenyl)carbamate
This protocol first converts the alcohol to a mesylate, which is then displaced by an azide nucleophile. The resulting azidomethyl group can be readily reduced to an amine or used in "click" chemistry reactions.
Part A: Mesylation
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Part B: Azide Substitution
Materials:
-
Crude mesylate from Part A
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (3.0 eq.) and heat the mixture to 60-80°C.
-
Stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl (4-(azidomethyl)phenyl)carbamate.
Diagram: PROTAC Intermediate Synthesis Workflow
Caption: Synthetic route to a versatile PROTAC linker precursor.
Conclusion
This compound is a highly versatile and strategically valuable building block in modern organic synthesis and drug discovery. Its orthogonal protecting group strategy allows for the selective functionalization of either the amine or the alcohol, providing access to a wide array of derivatives. The protocols detailed herein represent a selection of robust and reproducible methods for the manipulation of this compound. As the demand for sophisticated molecular architectures, such as those required for PROTACs, continues to grow, the importance of well-defined bifunctional building blocks like this compound will undoubtedly increase.
References
- Vertex AI Search Result. (Provides information on chemical reactions of tert-Butyl (4-(hydroxymethyl)phenyl)
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Organic Synthesis. Mitsunobu reaction. [Link]
- Wikipedia. Mitsunobu reaction. [Link]
- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 2020, 11(1), 8-24. [Link]
- Bhookya, S., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 2017, 14(7), 1475-1486. [Link]
- Pochampally, J., et al. Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 2014, 6(1), 61-76. [Link]
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)
- PubChem. Boc-4-aminobenzylalcohol. [Link]
- Synthonix. tert-Butyl (4-(hydroxymethyl)phenyl)
Sources
- 1. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: A Guide to the Scalable Synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Introduction: The Strategic Importance of a Versatile Intermediate
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, often referred to as Boc-4-aminobenzyl alcohol, is a bifunctional molecule of significant value in the landscape of organic synthesis and medicinal chemistry. Its structure strategically combines a primary alcohol, which is amenable to a wide range of chemical transformations such as oxidation or substitution, with an amine functionality protected by the robust yet readily cleavable tert-butoxycarbonyl (Boc) group.[1] This arrangement makes it an indispensable building block for constructing complex molecules, serving as a crucial intermediate in the synthesis of pharmaceuticals, functional materials, and other high-value chemical entities.[2]
The Boc protecting group is stable under most basic and nucleophilic conditions, allowing for selective reactions at the hydroxyl group.[3][4] Subsequently, the Boc group can be efficiently removed under mild acidic conditions, unmasking the aniline amine for further functionalization.[4][5] This orthogonal reactivity is paramount in multi-step synthetic campaigns.
This document provides a comprehensive, field-proven guide for the scaled-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles and practical considerations essential for transitioning from a bench-scale reaction to a multi-gram or kilogram-scale production, ensuring efficiency, safety, and high purity of the final product.
Reaction Mechanism and Core Principles
The synthesis is a classic example of N-acylation, specifically the protection of an aromatic amine using di-tert-butyl dicarbonate (Boc₂O).
Reaction: 4-Aminobenzyl alcohol + Di-tert-butyl dicarbonate → this compound
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This forms a transient, unstable tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butoxycarbonyl group, which then decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[4] While the reaction can proceed without a base, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) is common in many procedures to neutralize the small amounts of acidic byproducts that may form, though a simple aqueous workup is often sufficient.[7][8]
Caption: Figure 1: Reaction Mechanism of Boc Protection.
Critical Considerations for Reaction Scale-Up
Successfully scaling a chemical synthesis requires careful consideration of parameters that may be trivial at the lab scale but become critical for safety, efficiency, and product quality at larger volumes.
-
Reagent Stoichiometry and Addition: While many protection reactions employ an excess of the acylating agent, for this specific transformation, using near-stoichiometric amounts (1.0 to 1.05 equivalents) of Boc₂O is highly recommended.[8] A significant excess of Boc₂O can lead to the formation of di-acylated byproducts or complicate the purification process by requiring its removal. On a large scale, Boc₂O, which is a low-melting solid, can be added portion-wise as a solid or dissolved in the reaction solvent and added via an addition funnel to control the reaction rate and any potential exotherm.
-
Solvent Selection and Concentration: Tetrahydrofuran (THF) is an excellent solvent choice for this reaction. It readily dissolves the starting 4-aminobenzyl alcohol and is fully miscible with Boc₂O.[8] Ethyl acetate (EtOAc) is another viable option and can be advantageous as it can be used directly in the subsequent extractive work-up.[9] For scale-up, reaction concentration is key. A typical concentration is around 0.1-0.2 M. Overly dilute conditions can slow the reaction rate, while overly concentrated mixtures may lead to poor stirring and localized overheating.
-
Temperature Management: This reaction is mildly exothermic. At the laboratory scale, this is often unnoticeable. However, on a multi-hundred-gram scale, the heat generated can raise the internal temperature. It is prudent to initiate the reaction at a lower temperature (e.g., 0-5 °C in an ice bath) and then allow it to warm to room temperature.[9] This provides excellent control over the reaction's progress and ensures safety. The reaction is typically stirred overnight to ensure completion.[8]
-
Work-up and Isolation Strategy: The choice of work-up procedure is paramount for achieving high purity without resorting to column chromatography, which is often impractical at scale.
-
Solvent Removal: After the reaction is complete, the bulk of the solvent (e.g., THF) is removed under reduced pressure.
-
Extractive Work-up: The residue is dissolved in a solvent like ethyl acetate. This organic solution is then washed sequentially with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted 4-aminobenzyl alcohol, followed by a wash with saturated sodium bicarbonate solution to neutralize the acid, and finally with brine to reduce the water content in the organic layer.[7][8]
-
Crystallization: The target compound is a solid.[10] After drying the organic phase and concentrating it, the crude product can often be purified by direct crystallization or by slurrying/trituration in a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate or hexanes and dichloromethane.[8][11] This process effectively removes highly soluble impurities, yielding a product of high purity.
-
Scaled Synthesis Protocol (100g Scale)
This protocol details the synthesis starting from 100g of 4-aminobenzyl alcohol.
4.1 Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Quantity | Moles |
| 4-Aminobenzyl alcohol | 623-04-1 | 123.15 g/mol | 100.0 g | 0.812 mol |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | 177.2 g | 0.812 mol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 1.0 L | - |
| Ethyl acetate (EtOAc) | 141-78-6 | - | 2.0 L | - |
| Hydrochloric acid (0.5 N aq.) | 7647-01-0 | - | 500 mL | - |
| Sodium bicarbonate (Saturated aq.) | 144-55-8 | - | 500 mL | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | - | 500 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | 50 g | - |
| Petroleum Ether / Hexanes | - | - | 1.0 L | - |
-
Equipment: 3L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, rotary evaporator, large separatory funnel, Büchner funnel, and filtration flask.
4.2 Step-by-Step Procedure
-
Reaction Setup: Equip a 3L three-neck flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Charging Reactants: Charge the flask with 4-aminobenzyl alcohol (100.0 g, 0.812 mol) and anhydrous tetrahydrofuran (1.0 L). Stir the mixture until all the solid dissolves.
-
Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (177.2 g, 0.812 mol) in 200 mL of THF. Transfer this solution to an addition funnel.
-
Reaction Execution: Cool the solution in the reaction flask to 0-5 °C. Add the Boc₂O solution dropwise over approximately 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 1:1 Ethyl Acetate/Hexanes) until the starting material spot is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
Work-up:
-
Dissolve the resulting residue in ethyl acetate (1.5 L).
-
Transfer the solution to a large separatory funnel.
-
Wash the organic layer with 0.5 N HCl (2 x 250 mL).
-
Wash with saturated sodium bicarbonate solution (1 x 500 mL).
-
Wash with brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness on a rotary evaporator. This will yield a crude off-white or pale-yellow solid.
-
Purification (Trituration/Crystallization):
-
Add petroleum ether or hexanes (~800 mL) to the crude solid and stir vigorously for 1-2 hours. The product should remain as a solid while impurities dissolve.
-
Alternatively, dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow to cool to room temperature and then in an ice bath to induce crystallization.
-
-
Isolation: Collect the purified solid by vacuum filtration through a Büchner funnel. Wash the filter cake with cold hexanes (2 x 100 mL).
-
Drying: Dry the product under vacuum at 40 °C to a constant weight.
4.3 Expected Results
-
Yield: 165-175 g (91-97% theoretical yield).
-
Appearance: White to off-white solid.[10]
-
Purity: >97% (as determined by NMR or HPLC).
-
Melting Point: 112-116 °C.[12]
Safety and Handling Precautions
Professional laboratory safety practices are mandatory. All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves are required at all times.
-
Reagent Hazards:
-
Di-tert-butyl dicarbonate (Boc₂O): Is an irritant and lachrymator. It is moisture-sensitive and should be handled with care.[13]
-
Tetrahydrofuran (THF): Is a highly flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Product - this compound: May cause skin, eye, and respiratory irritation.[14][15] Avoid inhalation of dust.
-
-
Procedural Hazards: The addition of Boc₂O may be mildly exothermic; maintain temperature control.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Caption: Figure 2: Scaled Synthesis Workflow.
References
- Vertex AI Search. This compound (EVT-1199923) | 144072-29-7.
- Sigma-Aldrich. This compound | 144072-29-7.
- PubChem. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688.
- Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- MedChemExpress. tert-Butyl 4-(hydroxymethyl)benzylcarbamate-SDS.
- Homework.Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate.
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate.
- ChemicalBook. BOC-4-AMINOBENZYLALCOHOL synthesis.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Wikipedia. Di-tert-butyl dicarbonate.
- Echemi. A Better Understanding of Di Tert Butyl Dicarbonate.
- Aromsyn Co.,Ltd. 144072-29-7 | this compound.
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- ChemicalBook. The synergistic effect of di-tert-butyl dicarbonate.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
Sources
- 1. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 2. 144072-29-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC-4-AMINOBENZYLALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 10. This compound | 144072-29-7 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 13. echemi.com [echemi.com]
- 14. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" synthesis low yield troubleshooting
As a Senior Application Scientist, I understand that achieving high yields in the synthesis of key intermediates like tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is critical for advancing research and development projects. This molecule, a valuable building block in medicinal chemistry and organic synthesis, is prepared by the N-protection of 4-aminobenzyl alcohol. While the reaction appears straightforward, several factors can lead to frustratingly low yields.
This technical support center is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthesis. We will explore the causality behind common experimental issues and provide robust, validated protocols to ensure your success.
Reaction Overview: The Boc Protection of 4-Aminobenzyl Alcohol
The synthesis involves the reaction of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) to form a carbamate linkage on the amino group. The reaction is typically facilitated by a base in a suitable organic solvent.
Caption: General synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is very slow or stalls, leaving significant unreacted 4-aminobenzyl alcohol. What's causing this and how can I fix it?
A1: This is a common issue often related to the nucleophilicity of the starting material and suboptimal reaction conditions.
-
Causality: Aromatic amines, like 4-aminobenzyl alcohol, are significantly less nucleophilic than aliphatic amines.[1] This inherent low reactivity can lead to slow or incomplete conversion under mild conditions. Furthermore, if the starting material is an amine salt (e.g., hydrochloride), it will not react until neutralized by a sufficient amount of base.
-
Solutions & Optimization:
-
Solvent Choice: The choice of solvent can dramatically influence the reaction rate. Alcoholic solvents, such as methanol or ethanol, have been shown to accelerate the Boc protection of aromatic amines, sometimes by as much as 70-fold compared to solvents like chloroform, even without a base.[2] This is theorized to be due to the alcohol stabilizing the transition state through hydrogen bonding.
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating the mixture can provide the necessary activation energy. Refluxing in a solvent like tetrahydrofuran (THF) is a common strategy to drive the reaction to completion.[3]
-
Base Selection: Ensure you are using at least one full equivalent of base if your starting material is a free amine, and two equivalents if it is a salt. A non-nucleophilic amine base like N,N-diisopropylethylamine (DIEA) is often a good choice.[3]
-
Check Reagent Purity: Ensure your Boc₂O has not degraded due to improper storage. It should be a clear liquid or low-melting solid.
-
Q2: I've isolated my product, but my yield is low and I see a significant, less polar side product on my TLC plate. What is it?
A2: You are likely observing O-acylation, where the Boc group has reacted with the hydroxyl moiety of your molecule.
-
Causality: While the amino group is more nucleophilic than the benzyl alcohol, the alcohol can still react with Boc₂O, especially under certain conditions.[4] This side reaction is accelerated by the presence of highly nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP).[5] The product of this side reaction could be the O-Boc carbonate or a symmetrical carbonate formed from two molecules of the starting material.[5]
-
Solutions & Optimization:
-
Avoid DMAP: Do not use DMAP as a catalyst for this specific transformation, as it is known to promote the reaction of alcohols with Boc₂O.[5]
-
Control Stoichiometry: Use a modest excess of Boc₂O (e.g., 1.1-1.2 equivalents). A large excess can increase the likelihood of di-acylation.
-
Base Selection: Employ a weaker, non-nucleophilic base. Switching from a strong base to milder conditions, such as using sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water), can favor the more nucleophilic amine's reaction and suppress O-acylation.[6]
-
Temperature Control: Run the reaction at room temperature or 0 °C. Higher temperatures can sometimes increase the rate of the less-favored side reaction.
-
Caption: Competing N-Boc vs. O-Boc protection pathways.
Q3: My reaction mixture turns dark, and I end up with a complex mixture of products. What is happening?
A3: This strongly suggests degradation of your starting material, likely through oxidation.
-
Causality: 4-Aminobenzyl alcohol contains both an aniline and a benzyl alcohol moiety, both of which can be susceptible to air oxidation, especially in the presence of base or trace metal impurities.[7] This can lead to the formation of colored, polymeric byproducts that complicate purification and reduce yield.
-
Solutions & Optimization:
-
Inert Atmosphere: The most effective solution is to perform the reaction under an inert atmosphere of nitrogen or argon.[7][8] This involves degassing your solvent and using standard Schlenk line or glovebox techniques.
-
Fresh Reagents: Use freshly distilled or purchased 4-aminobenzyl alcohol. Older batches may have already begun to oxidize.
-
Solvent Purity: Ensure your solvents are free of peroxides and metal contaminants.
-
Frequently Asked Questions (FAQs)
-
What is the best all-around solvent and base combination to start with? A reliable starting point is using N,N-diisopropylethylamine (DIEA) as the base in anhydrous tetrahydrofuran (THF) at room temperature, progressing to reflux if the reaction is slow.[3] This combination balances reactivity while minimizing O-acylation side products.
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is ideal. The starting material (4-aminobenzyl alcohol) is quite polar. The product will be significantly less polar. A good mobile phase to try is 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible by TLC.
-
How do I remove unreacted Boc₂O and its byproducts during work-up? After the reaction, a standard aqueous work-up is performed. An acidic wash (e.g., with 0.1 N HCl) can help remove any remaining amine starting material and the amine base (like DIEA).[3] To remove Boc₂O byproducts, you can use a polymer-supported trisamine scavenger resin after the initial work-up, or they can be effectively removed during silica gel column chromatography.[1]
-
Is it possible to perform this reaction without a base? Yes, particularly when using an alcohol as the solvent. The reaction of anilines with Boc₂O in methanol can proceed efficiently at room temperature without any added base, offering a milder and cleaner reaction profile.[2]
Comparative Table of Reaction Conditions
| Condition | Solvent | Base | Temperature | Pros | Cons |
| Standard | THF / DCM | DIEA / TEA | RT to Reflux | Reliable, good for scale-up.[3] | Can be slow, potential for side reactions at high temp. |
| Mild Biphasic | DCM / H₂O | NaHCO₃ | RT | Minimizes O-acylation, easy work-up.[6] | Can be slower than anhydrous methods. |
| Accelerated | Methanol | None | RT | Fast reaction, mild conditions, no base needed.[2] | Methanol can be difficult to remove from the product. |
| Catalyzed | Acetonitrile | DMAP (cat.) | RT | Very fast for O-acylation. | Not recommended ; high risk of O-acylation side product.[5] |
Optimized Experimental Protocol
This protocol is designed as a robust starting point, incorporating best practices to maximize yield and minimize side reactions.
Materials:
-
4-Aminobenzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
0.1 N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminobenzyl alcohol (1.0 equiv).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Addition of Reagents: Add DIEA (1.1 equiv) to the solution, followed by the dropwise addition of Boc₂O (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC (3:7 EtOAc/Hexanes) every hour. If the reaction is not complete after 4 hours, heat the mixture to reflux (approx. 66 °C) and continue to monitor until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 0.1 N HCl solution, saturated NaHCO₃ solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure this compound.
Caption: Troubleshooting workflow for low-yield synthesis.
References
- Magna, L., et al. (2003). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Synthesis, 2003(5), 711-714.
- Heydari, A., et al. (2007). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate.
- BenchChem (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem Tech Support.
- BenchChem (2025). Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions. BenchChem Tech Support.
- Evopure (2024). tert-Butyl (4-(hydroxymethyl)phenyl)
- Houlihan, F., et al. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonat. Canadian Journal of Chemistry, 63(1), 153-162.
- Herrinton, P. M., et al. (1991). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 56(17), 5163-5173.
- Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. European Journal of Organic Chemistry, 2006(7), 1792-1798.
- Pope, B. M., et al. (1979). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 59, 42.
- Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Reddit.
- Common Organic Chemistry. (2024). Boc Deprotection - TFA. Common Organic Chemistry.
- Bartoli, G., et al. (2005). Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers. Organic Letters, 7(19), 4273-4275.
- Homework.Study.com.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Sigma-Aldrich. tert-Butyl (4-(hydroxymethyl)phenyl)
- Reddy, C. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1357-1367.
- Bartoli, G., et al. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Carpino, L. A., et al. (1964). Carbamic acid, tert-butyl ester. Organic Syntheses, 44, 15.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)
- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
- Vibrant Pharma Inc. This compound; Boc-4-aminobenzylalcohol. Vibrant Pharma Inc.
- BLDpharm. 144072-29-7|tert-Butyl (4-(hydroxymethyl)phenyl)
- Gever, J., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(10), 14357-14363.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. BOC-4-AMINOBENZYLALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
Technical Support Center: Deprotection of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for the deprotection of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the side reactions encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific substrate.
Introduction: The Challenge of Deprotecting a Multifunctional Molecule
The deprotection of this compound presents a unique set of challenges due to the presence of three distinct reactive moieties: the acid-labile Boc group, the electron-rich aromatic ring, and the acid-sensitive benzyl alcohol. Standard acidic deprotection protocols, while effective for simple amines, can lead to a variety of side reactions with this substrate, compromising yield and purity. This guide will delve into the mechanisms of these side reactions, provide actionable troubleshooting strategies, and offer alternative protocols to ensure a successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic deprotection of this compound?
A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack other nucleophilic sites on the molecule or other substrate molecules.[1]
Q2: What are the most common side reactions observed with this specific substrate?
A2: The most common side reactions are:
-
C-alkylation of the aromatic ring: The electron-rich phenyl ring can be attacked by the tert-butyl cation, leading to the formation of tert-butylated impurities.[3]
-
O-alkylation of the benzyl alcohol: The hydroxyl group of the benzyl alcohol can be alkylated by the tert-butyl cation to form a tert-butyl benzyl ether side product.
-
Benzyl alcohol self-reaction/polymerization: Under strong acidic conditions, benzyl alcohols can undergo self-condensation or polymerization, leading to oligomeric impurities.[4][5]
-
Friedel-Crafts type reactions: The benzyl alcohol can be protonated to form a benzyl cation, which can then alkylate another aromatic ring, leading to diarylmethane-type byproducts.[5]
Q3: How do scavengers help in preventing these side reactions?
A3: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with the desired product.[4] They are typically more reactive towards the carbocation than the sensitive functional groups on the substrate.[4] Common scavengers include trialkylsilanes (like triisopropylsilane, TIS), anisole, and thioanisole.[1][6]
Q4: Are there alternative, milder methods to deprotect this substrate and avoid acid-related side reactions?
A4: Yes, several milder methods can be employed:
-
Thermal Deprotection: Heating the substrate in a suitable solvent can induce cleavage of the Boc group without the need for strong acids.[7]
-
Oxalyl Chloride in Methanol: This method provides a mild and selective deprotection of the N-Boc group under neutral conditions.[8][9]
-
Lewis Acid Catalysis: Certain Lewis acids can facilitate Boc removal under milder conditions than strong Brønsted acids.[10]
Troubleshooting Guide
Issue 1: Appearance of a +56 Da impurity in the mass spectrum.
This mass shift corresponds to the addition of a tert-butyl group.
-
Root Cause: This is a classic sign of alkylation of your molecule by the tert-butyl cation generated during deprotection.[11] This can occur on the aromatic ring (C-alkylation) or the benzyl alcohol (O-alkylation).
-
Solution:
-
Introduce a Scavenger: Add a carbocation scavenger to your reaction mixture. Triisopropylsilane (TIS) is a highly effective choice as it reacts with the tert-butyl cation to form the volatile isobutane and a stable silylium species.[1] Anisole is another good option as it can be alkylated by the tert-butyl cation, acting as a "decoy".[6]
-
Optimize Scavenger Concentration: Typically, 5-10 equivalents of the scavenger relative to the substrate are sufficient.
-
Issue 2: Formation of high molecular weight, insoluble material (polymerization).
-
Root Cause: Strong acids can promote the self-condensation of benzyl alcohols, leading to the formation of poly(phenylenemethylene)-type structures.[4]
-
Solution:
-
Reduce Acid Concentration and Temperature: Use the lowest effective concentration of acid and run the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of polymerization.
-
Switch to a Milder Deprotection Method: Consider using thermal deprotection or the oxalyl chloride method, which avoid the use of strong acids.[7][8]
-
Issue 3: Incomplete Deprotection.
-
Root Cause: This can be due to insufficient acid strength or concentration, short reaction times, or low reaction temperatures, especially if the Boc-protected amine is sterically hindered or electronically deactivated.[12]
-
Solution:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and prolong the reaction time or gradually increase the temperature if necessary.
-
Increase Acid Concentration: If using a TFA/DCM mixture, increase the percentage of TFA.
-
Switch to a Stronger Acid: 4M HCl in dioxane is a common alternative to TFA and can be more effective for stubborn Boc groups.[12]
-
Reaction Mechanisms and Mitigation Strategies
Core Deprotection Mechanism and Generation of the Electrophile
The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid (e.g., TFA). This is followed by the cleavage of the C-O bond, which releases the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[13]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Side Reaction Pathways
The generated tert-butyl cation can initiate several unwanted reactions. The benzyl alcohol moiety can also be activated by the acidic medium, leading to further side products.
Caption: Key side reaction pathways in the deprotection of this compound.
Experimental Protocols
Protocol 1: Standard TFA Deprotection with Scavenger
This protocol is a starting point for the acidic deprotection of this compound, incorporating a scavenger to minimize side reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilane (TIS) (5 equivalents) to the stirred solution.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography as needed.
Protocol 2: Thermal Deprotection in Refluxing Water
This environmentally friendly method avoids the use of strong acids and is suitable for substrates that are stable at elevated temperatures.[10]
Materials:
-
This compound
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Suspend this compound (1 equivalent) in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes.[10]
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 3: Deprotection with Oxalyl Chloride in Methanol
This mild, non-acidic protocol is beneficial for substrates with other acid-sensitive functional groups.[9]
Materials:
-
This compound
-
Methanol (MeOH)
-
Oxalyl chloride
Procedure:
-
Dissolve this compound (1 equivalent) in methanol (approx. 0.1 M solution) in a dry round-bottom flask under an inert atmosphere.
-
Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt of the amine can be used directly or neutralized with a mild base and extracted.
Data Summary
The choice of deprotection method can significantly impact the yield and purity of the final product. The following table provides a qualitative comparison of the expected outcomes for the deprotection of this compound under various conditions.
| Deprotection Method | Reagents | Temperature | Typical Reaction Time | Expected Yield | Common Side Products |
| Standard Acidic | TFA/DCM | 0 °C to RT | 1-4 h | Moderate to High | tert-butylation, polymerization |
| Acidic with Scavenger | TFA/DCM, TIS | 0 °C to RT | 1-4 h | High | Minimal |
| Thermal | H₂O | 100 °C | 15-30 min | High | Minimal, potential for degradation if substrate is thermally unstable |
| Oxalyl Chloride | (COCl)₂/MeOH | RT | 1-4 h | High | Minimal |
References
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. Technical Support Guide.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. Technical Support Guide.
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Bank, R. E. (1993). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer, 34(22), 4753-4755.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
- Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. Technical Support Guide.
- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Wiley.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection. Technical Support Guide.
- Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?[Link]
- Master Organic Chemistry. (2014).
- Chemistry.Com.Pk. (2022). Free Download Greene's Protective Groups in Organic Synthesis (5th Edition) By Peter G. M. Wuts. [Link]
- Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 5th Edition. [Link]
- Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- Sharma, G. V. M., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(112), 92209-92214.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Gribble, G. W., & Ladd, A. L. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
- Lundquist, J. T., & Dix, T. A. (2002). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of Peptide Science, 8(8), 437-451.
- BenchChem. (2025). Application Notes and Protocols: Standard Deprotection of the Boc Group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Gribble, G. W., & Ladd, A. L. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3). [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
- ResearchGate. (2012).
- ResearchGate. (2020).
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
- ResearchGate. (2020). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)
Sources
- 1. Greene’s Protective Groups in Organic Synthesis 5th edition by Peter G. M. Wuts in pdf - Science [rachidscience.com]
- 2. chemistry.com.pk [chemistry.com.pk]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Welcome to the Technical Support Center for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile reagent. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound revolve around the lability of the tert-butoxycarbonyl (Boc) protecting group and, to a lesser extent, the reactivity of the hydroxymethyl group.
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2] This is the most common degradation pathway, leading to the formation of 4-aminobenzyl alcohol, carbon dioxide, and isobutylene.[3][4]
-
Elevated Temperatures: Thermal decomposition can occur at high temperatures, also resulting in the loss of the Boc group.[5][6][7]
-
Strong Oxidizing Agents: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid in the presence of strong oxidizing agents.[8]
-
Photostability: Aromatic carbamates can be susceptible to photodegradation upon exposure to UV light.[9][10][11]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the solid material in a refrigerator at 2-8°C.[12] The container should be tightly sealed to protect it from moisture and light.
Q3: I suspect my sample of this compound has degraded. What are the likely degradation products?
The most probable degradation products depend on the conditions the compound has been exposed to:
-
Acidic Hydrolysis: The primary degradation product is 4-aminobenzyl alcohol . You may also have byproducts from the reaction of the resulting tert-butyl cation with other nucleophiles in your reaction mixture.[3][13]
-
Oxidation: Oxidation of the hydroxymethyl group would yield 4-(tert-butoxycarbonylamino)benzaldehyde or 4-(tert-butoxycarbonylamino)benzoic acid .
-
Photodegradation: Photodegradation of aromatic carbamates can lead to the formation of corresponding phenols and other rearranged products.[11]
Q4: Is this compound stable in basic conditions?
Yes, the Boc protecting group is generally stable under basic conditions, which is one of its key advantages in organic synthesis.[2][10] This allows for reactions to be performed on other parts of the molecule using basic reagents without premature deprotection of the amine. However, very strong bases and high temperatures should be approached with caution, as with any organic molecule.
Troubleshooting Guide: Stability Issues in Your Experiments
This section provides a structured approach to identifying and resolving common stability-related problems encountered when using this compound.
Issue 1: Incomplete reaction or low yield, with starting material remaining.
If you observe a significant amount of unreacted starting material, it's possible that the compound is degrading under your reaction conditions before it has a chance to react as intended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS.
The presence of new, unidentified signals in your analytical data is a strong indicator of degradation.
Analytical Workflow to Identify Degradation Products:
-
Obtain Reference Spectra: If possible, obtain ¹H NMR and mass spectra of your starting material before use to confirm its initial purity.
-
Analyze the Reaction Mixture: Run a crude ¹H NMR and LC-MS of your reaction mixture.
-
Look for the absence of the Boc protons: The characteristic singlet for the tert-butyl group around 1.5 ppm in the ¹H NMR spectrum will be absent in the deprotected product.[3]
-
Look for the mass of 4-aminobenzyl alcohol: The expected mass for the deprotected amine is approximately 123.15 g/mol .[14]
-
Look for a mass increase of 56 Da: In cases of unwanted tert-butylation of other nucleophiles in your reaction, you may see a mass increase of 56 Da corresponding to the addition of a tert-butyl group.[13]
-
-
Perform a Stability Study: If you are unsure about the stability of your compound under specific conditions, run a small-scale control experiment. Dissolve a small amount of the starting material in your reaction solvent with all reagents except for your reaction partner. Monitor the mixture over time by TLC or HPLC to assess stability.
Degradation Pathways Overview
Caption: Major degradation pathways.
Experimental Protocols
Protocol 1: Assessing Purity by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of the purity of your starting material and can help identify the presence of the deprotected analog, 4-aminobenzyl alcohol.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of your sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Interpretation:
-
Expected Peaks for Pure Compound (in CDCl₃):
-
~1.52 ppm (singlet, 9H, -C(CH₃)₃)[9]
-
~4.60 ppm (singlet, 2H, -CH₂OH)
-
~6.50 ppm (singlet, 1H, -NH)
-
~7.20-7.40 ppm (multiplet, 4H, aromatic protons)
-
-
Signs of Degradation:
-
A diminished integral for the singlet at ~1.52 ppm.
-
The appearance of new aromatic signals corresponding to 4-aminobenzyl alcohol.
-
A broad singlet corresponding to the -NH₂ protons of 4-aminobenzyl alcohol.
-
-
Protocol 2: Monitoring Stability by Reverse-Phase HPLC
This method can be used to quantify the purity of your starting material and monitor its degradation over time in a given set of conditions.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of your this compound in acetonitrile at a concentration of 1 mg/mL.
-
For stability studies, dilute an aliquot of the stock solution into the desired reaction buffer or solvent system to a final concentration of ~50-100 µg/mL.
-
Incubate the sample under the desired conditions (e.g., specific pH, temperature, light exposure).
-
At various time points, inject an aliquot onto the HPLC system.
Data Analysis:
-
Monitor the decrease in the peak area of the starting material over time.
-
Observe the appearance and increase in the peak area of any degradation products. The deprotected 4-aminobenzyl alcohol will have a significantly shorter retention time due to its increased polarity.
References
- Yuan, Y., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Galera, F. M., et al. (1996). Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides.
- Jones, K., & Power, M. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(12), 1736-1743.
- Royal Society of Chemistry. (n.d.). 2 - Supporting Information.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Boc‐FDPP‐TT and Boc‐FDPP‐BT...
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Evident Chemical. (n.d.). Buy this compound.
- Scholars' Mine. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate.
- NIH. (n.d.). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
- SIELC Technologies. (n.d.). Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (n.d.). TGA and Benzyl Alcohol.
- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- ResearchGate. (n.d.). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- PubChem. (n.d.). Boc-4-aminobenzylalcohol.
- Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS.
- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Malaysian Journal of Analytical Sciences. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
- University of Rochester. (n.d.). Alcohol Protecting Groups.
- Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
- IvyPanda. (2024). Hydrolysis of Tert-Butyl Chloride: Kinetics Lab.
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
Sources
- 1. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this versatile intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: I am observing a very low yield or no product formation. What are the primary factors I should investigate?
Answer: Low or no yield is a common issue that can typically be traced back to a few key areas. A systematic check of your reagents and reaction conditions is the best approach.[1]
-
Reagent Quality: The two primary reactants are 4-aminobenzyl alcohol and Di-tert-butyl dicarbonate (Boc₂O).
-
4-Aminobenzyl Alcohol: This starting material can be susceptible to oxidation, especially if it is old or has been stored improperly. The benzyl alcohol group can oxidize to 4-aminobenzaldehyde or further to 4-aminobenzoic acid.[2] Ensure the purity of your starting material. It should be a white to off-white solid. Discoloration may indicate degradation.
-
Di-tert-butyl dicarbonate (Boc₂O): While relatively stable, Boc₂O can slowly decompose, especially in the presence of moisture. It is best to use a fresh bottle or a properly stored reagent.
-
Solvent and Base: Ensure your solvent is anhydrous if the protocol calls for it.[1] The base used (e.g., triethylamine, diisopropylethylamine) should also be pure and dry.
-
-
Reaction Conditions:
-
Insufficient Base: The reaction requires a base to deprotonate the aniline amine, making it a more effective nucleophile to attack the Boc₂O. Typically, at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is required.
-
Incorrect Temperature: The reaction is typically run at room temperature or slightly below (0 °C to RT).[3] Running the reaction at elevated temperatures can lead to the decomposition of Boc₂O and potential side reactions.
-
Moisture Contamination: Water can hydrolyze Boc₂O, reducing the amount available to react with your amine. While not always strictly necessary to run under an inert atmosphere, minimizing exposure to atmospheric moisture is good practice.[1]
-
-
Workup and Isolation: Product loss can occur during the workup. This compound has some solubility in water, so excessive washing with aqueous solutions could lead to lower yields. Ensure you are extracting the aqueous layer thoroughly with a suitable organic solvent like ethyl acetate.
Question 2: My TLC analysis shows multiple spots, including one that is more polar and one that is less polar than my desired product. What are these side products and how can I avoid them?
Answer: The formation of multiple products indicates competing reaction pathways. The bifunctional nature of 4-aminobenzyl alcohol is the primary reason for this.[2]
-
Unreacted Starting Material: The most polar spot is likely unreacted 4-aminobenzyl alcohol, which is more polar due to the free amino and hydroxyl groups. This suggests an incomplete reaction. To address this, you can try increasing the reaction time or using a slight excess (1.1-1.2 equivalents) of Boc₂O.
-
Bis-Boc Protected Product: A less polar spot could be the di-protected species where both the amino and the hydroxyl groups have reacted with Boc₂O to form tert-butyl (4-(((tert-butoxycarbonyl)oxy)methyl)phenyl)carbamate. This is more likely to occur if a strong base is used in excess, which can deprotonate the alcohol, making it nucleophilic. To avoid this:
-
Use a stoichiometric amount of a hindered, non-nucleophilic base like DIPEA.
-
Add the Boc₂O slowly to the solution of the amine and base, which allows the more reactive amine to react preferentially.
-
-
Urea Formation: If your Boc₂O has degraded to tert-butyl isocyanate, this can react with the starting amine to form a urea byproduct. This is another reason to use fresh Boc₂O.
A general troubleshooting workflow for a failed or low-yielding reaction is presented below:
Caption: Troubleshooting workflow for synthesis optimization.
Question 3: I am having difficulty purifying the product by column chromatography. It seems to be streaking on the column.
Answer: Purification can be challenging, but streaking on a silica gel column often points to a few specific issues:
-
Inappropriate Solvent System: The polarity of your eluent might not be optimal. This compound is moderately polar. A good starting point for the eluent system is a mixture of hexanes and ethyl acetate. You can start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Sample Acidity/Basicity: The crude product may contain residual base (e.g., triethylamine) or acidic byproducts. These can interact with the acidic silica gel, causing streaking. To mitigate this, you can:
-
Ensure your aqueous workup effectively removes these impurities. A wash with dilute HCl will remove basic impurities, and a wash with saturated sodium bicarbonate will remove acidic ones.[4]
-
You can "neutralize" your silica gel by adding 1% triethylamine to your eluent system. This is a common technique to improve the chromatography of amines and other basic compounds.
-
-
Overloading the Column: Loading too much crude material onto the column can lead to poor separation and streaking. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
If column chromatography remains problematic, consider recrystallization as an alternative purification method. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes may be effective.
Frequently Asked Questions (FAQs)
Question 1: What is the standard and most reliable protocol for synthesizing this compound?
Answer: A widely used and reliable method involves the reaction of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base.[3]
Detailed Experimental Protocol:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 4-aminobenzyl alcohol (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate (EtOAc). A typical concentration is 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq.) or N,N-Diisopropylethylamine (DIPEA, 1.1 eq.). Stir for a few minutes at room temperature.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred solution. An exothermic reaction may be observed. The addition can be done at 0 °C to better control the reaction temperature.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours, but can be left overnight.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) or by recrystallization to afford the pure product as a white to off-white solid.[6]
Question 2: What is the mechanism of the Boc protection of the amine?
Answer: The Boc protection is a nucleophilic acyl substitution reaction.
-
Activation of the Amine: The base (e.g., triethylamine) deprotonates the amine of 4-aminobenzyl alcohol, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of the nitrogen atom attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[7]
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and a tert-butoxycarbonate group is eliminated as a leaving group. This leaving group is unstable and decomposes into carbon dioxide and tert-butoxide.[7]
-
Proton Transfer: The tert-butoxide then deprotonates the positively charged nitrogen, regenerating the neutral protected amine and forming tert-butanol and the conjugate acid of the base used.
Caption: Simplified mechanism of Boc protection.
Question 3: What are the key reaction parameters to consider for optimization and scale-up?
Answer: When moving from a lab scale to a larger scale, several parameters need careful consideration for safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (mg-g) | Pilot/Industrial Scale (kg) | Key Considerations |
| Solvent | THF, DCM, Ethyl Acetate | Ethyl Acetate, Toluene | Prioritize solvents with higher flash points and lower toxicity for large-scale operations.[8] |
| Base | Triethylamine, DIPEA | Triethylamine, DIPEA | Ensure efficient mixing to maintain pH homogeneity. Consider cost and ease of removal. |
| Temperature | 0 °C to Room Temp | 10-25 °C with cooling | The reaction is exothermic. Good temperature control is critical to prevent runaway reactions and side product formation. |
| Reagent Addition | Dropwise via syringe/funnel | Controlled addition via pump | Slow, controlled addition of Boc₂O is crucial to manage exothermicity. |
| Workup | Separatory Funnel | Reactor-based extraction | Phase separation can be different at a larger scale. Ensure efficient mixing and settling times. |
| Purification | Flash Chromatography, Recrystallization | Recrystallization, Trituration | Chromatography is often not feasible for large quantities. Developing a robust crystallization procedure is key. |
Question 4: How should I store the final product, this compound?
Answer: The product is generally a stable solid. However, for long-term storage and to maintain its purity (typically 97% or higher), it is recommended to store it in a cool, dry place.[6][9] Storing it in a refrigerator is a common practice.[6] Keep the container tightly sealed to protect it from moisture.
References
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
- tert-Butyl (4-(hydroxymethyl)phenyl)
- Buy this compound (EVT-1199923) | 144072-29-7. Everest Pharm-Tech. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- tert-Butyl N-{4-[N-(4-hydroxyphenyl)
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
- Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 144072-29-7 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
Technical Support Center: Troubleshooting Incomplete Reactions in the Synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly incomplete reactions, during the Boc protection of 4-aminobenzyl alcohol. As your dedicated support partner, we aim to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental success.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound is a foundational step in many multi-step organic syntheses, where it serves as a crucial protecting group strategy.[1] The primary transformation involves the reaction of the nucleophilic amino group of 4-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O).[2][3] While seemingly straightforward, the bifunctional nature of the starting material (containing both an amine and a primary alcohol) presents unique challenges.
The Desired Reaction Pathway
The reaction proceeds via nucleophilic acyl substitution. The lone pair of the more nucleophilic amino group attacks one of the carbonyl carbons of Boc₂O.[4] A subsequent cascade of electron movements leads to the formation of the stable carbamate, releasing carbon dioxide and tert-butanol as byproducts. A base, such as triethylamine (TEA) or sodium bicarbonate, is typically employed to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.[5][6]
Caption: Desired reaction pathway for N-Boc protection.
Common Undesired Side Reactions
An incomplete reaction is often the result of competing pathways that consume reagents or form unintended products. Understanding these is the first step in troubleshooting.
-
O-Boc Formation: The hydroxyl group of 4-aminobenzyl alcohol is also nucleophilic and can react with Boc₂O to form a tert-butyl carbonate. While the amine is inherently more nucleophilic, certain conditions (e.g., presence of specific catalysts or strong bases) can promote this side reaction.[6][7][8]
-
Hydrolysis of Boc Anhydride: Di-tert-butyl dicarbonate can react with water, especially in the presence of a base, to hydrolyze into tert-butanol and carbon dioxide.[9] This consumes the reagent, preventing it from reacting with the amine.
-
Bis-Boc Formation: Although sterically hindered and less common for this substrate, it is theoretically possible for a second Boc group to add to the carbamate nitrogen under forcing conditions.
Caption: Potential side reactions consuming Boc₂O.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My TLC shows a large spot for the starting material (4-aminobenzyl alcohol) and a faint product spot, even after several hours. What's wrong?
This is the most frequent sign of an incomplete reaction. The root cause typically lies in one of four areas: Reagents, Stoichiometry, Conditions, or Contaminants.
-
Answer 2.1.1: Assess Your Reagent Quality & Stoichiometry.
-
Boc Anhydride (Boc₂O) Degradation: Boc₂O is sensitive to moisture and has a low melting point (22-24 °C).[3] If stored improperly, it can hydrolyze, reducing its effective concentration.
-
Action: Use a fresh bottle of Boc₂O or a recently opened one that has been stored in a desiccator. Consider titrating an aliquot to determine its purity if you suspect significant degradation.
-
-
Incorrect Stoichiometry: To drive the reaction to completion, it is common practice to use a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents).[10] Using a 1:1 ratio may result in unreacted starting material, especially if some Boc₂O degrades.
-
Action: Recalculate your molar equivalents. If the reaction has stalled, consider adding another portion (e.g., 0.2 equivalents) of Boc₂O and monitoring by TLC.
-
-
Starting Material Purity: The starting 4-aminobenzyl alcohol can oxidize over time, often indicated by a change from a white solid to a yellowish or brownish hue. Impurities can interfere with the reaction.
-
Action: Use high-purity starting material. If discoloration is observed, consider recrystallization before use.
-
-
-
Answer 2.1.2: Verify Your Reaction Conditions.
-
Insufficient Reaction Time: While many Boc protections are complete within 1-4 hours, weakly nucleophilic amines or suboptimal conditions may require longer times.[10][11][12]
-
Action: Continue to stir the reaction at room temperature, taking TLC spots every hour. If no further progress is observed after 2-3 hours, the issue likely lies elsewhere.
-
-
Low Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[10] If the reaction is kept at 0 °C for its entire duration, the rate may be too slow.
-
Action: Ensure the reaction mixture has been allowed to warm to ambient temperature (approx. 20-25 °C) and stir for several hours.
-
-
Inefficient Mixing: In heterogeneous mixtures (e.g., with sodium bicarbonate in DCM), vigorous stirring is essential to ensure proper mixing and reaction.
-
Action: Increase the stirring rate to ensure the solid base is well-suspended and interacting with the dissolved reactants.
-
-
Question 2: My TLC shows three spots: starting material, the desired product, and a third, unidentified spot. What could it be?
-
Answer 2.2.1: Suspect an O-Protected Side Product. The unidentified spot, often with an Rf value between the starting material and the N-Boc product (or sometimes higher depending on the solvent system), could be the O-Boc protected species: tert-butyl (4-(aminomethyl)phenyl) carbonate. This occurs when Boc₂O reacts with the hydroxyl group.
-
Causality: While the amine is more nucleophilic, this side reaction can be promoted by using highly reactive catalyst systems (e.g., certain Lewis acids) or very strong, non-nucleophilic bases that deprotonate the alcohol.[8]
-
Action:
-
Modify the Base: Switch to a milder base like sodium bicarbonate in a biphasic system (e.g., DCM/water or THF/water).[5] This generally favors N-acylation.
-
Control Reagent Addition: Add the Boc₂O solution slowly to the solution of the amine at 0 °C. This keeps the instantaneous concentration of Boc₂O low, favoring reaction at the more nucleophilic site.
-
Purification: This side product can often be separated from the desired product using flash column chromatography.
-
-
Question 3: The reaction starts well, but then stalls and never reaches full conversion according to TLC or LC-MS.
-
Answer 2.3.1: Re-evaluate Water Contamination. The most common reason for a reaction to stall is the gradual consumption of a key reagent through a side reaction. In this case, water is the primary culprit.
-
Causality: Trace amounts of water in the solvent (e.g., THF, DCM), the base (e.g., TEA), or the starting amine can hydrolyze the Boc anhydride.[9] This process competes directly with the desired reaction.
-
Action:
-
Use Anhydrous Solvents: Ensure your solvents are freshly dried over an appropriate drying agent or use a commercially available anhydrous grade.
-
Dry Reagents: Ensure your starting amine is dry. If using a liquid base like triethylamine, consider distilling it over a drying agent like calcium hydride before use.
-
Inert Atmosphere: While not always strictly necessary for this reaction, running it under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction flask, especially during long reaction times.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Why is the amino group preferentially protected over the hydroxyl group?
-
A: Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. This renders the primary aromatic amine significantly more nucleophilic than the primary benzyl alcohol, leading to a much faster reaction rate at the amino group under standard conditions.[6]
-
-
Q: What is the exact role of the base, and can I run the reaction without it?
-
A: The base is crucial for neutralizing the protonated carbamate intermediate that forms after the amine attacks Boc₂O. This deprotonation step is often necessary to drive the reaction equilibrium towards the products. While some protocols for highly nucleophilic amines in alcoholic solvents report success without a base,[12] for 4-aminobenzyl alcohol, a base is highly recommended for efficient conversion.
-
-
Q: My starting 4-aminobenzyl alcohol is a bit yellow. Is it still usable?
-
A: A yellow or tan color often indicates some level of oxidation. While the reaction may still work, the impurities can lead to lower yields and the formation of colored byproducts that complicate purification. For best results and reproducibility, it is strongly recommended to use a pure, white starting material. Consider recrystallizing the discolored solid from a suitable solvent system (e.g., water or ethyl acetate/hexanes) before use.
-
Section 4: Validated Experimental Protocols
To ensure reproducibility, follow these detailed, field-tested protocols.
Protocol 4.1: Synthesis of this compound
This protocol is adapted from established procedures and optimized for high conversion.[2][10]
Materials:
-
4-Aminobenzyl alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-aminobenzyl alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base. If using TEA, add it dropwise. If using NaHCO₃, add it as a solid.
-
In a separate flask, dissolve Boc₂O in a small amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC (see Protocol 4.2).
-
Upon completion (disappearance of starting material by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude white solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 4.2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Proper reaction monitoring is the key to a self-validating protocol and prevents premature workup or unnecessary reaction time.[11][13]
Procedure:
-
Prepare a TLC developing chamber with a suitable eluent system (see Table 1). A piece of filter paper can be added to saturate the chamber atmosphere.
-
On a silica gel TLC plate, draw a faint starting line in pencil about 1 cm from the bottom.
-
Mark three lanes: 'SM' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.
-
Prepare a dilute solution of your starting 4-aminobenzyl alcohol in a solvent like ethyl acetate.
-
Using a capillary tube, spot the 'SM' lane with the starting material solution.
-
Using a new capillary, withdraw a small aliquot from the reaction mixture and spot the 'R' lane.
-
Spot both the starting material and reaction mixture on top of each other in the 'C' lane.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the spots. Both the starting material and product are UV active and can be seen under a UV lamp (254 nm). Alternatively, stain the plate using a potassium permanganate (KMnO₄) dip.
-
Analysis: The starting amine is more polar and will have a lower Rf value. The product, the tert-butyl carbamate, is less polar and will have a higher Rf value. The reaction is complete when the 'SM' spot is no longer visible in the 'R' lane.
| Eluent System (v/v) | Typical Rf (Product) | Notes |
| 30% Ethyl Acetate / Hexanes | ~0.4 - 0.5 | Good starting point for general analysis. |
| 50% Ethyl Acetate / Hexanes | ~0.6 - 0.7 | Use if spots are too low on the plate. |
| 100% Dichloromethane | ~0.3 - 0.4 | An alternative non-protic system. |
Section 5: Visual Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve issues with your reaction.
Caption: A systematic workflow for troubleshooting the reaction.
References
- Vertex AI Search Result. (Provides a general overview of the synthesis and reactions of the target compound).
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- BenchChem. (n.d.). Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid.
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate.
- YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580–9588.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- WuXi AppTec. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
Sources
- 1. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. rsc.org [rsc.org]
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" by-product identification
Welcome to the technical support guide for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential by-products encountered during the synthesis and handling of this important intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved by reacting 4-aminobenzyl alcohol with di-tert-butyl dicarbonate ((Boc)₂O), is generally robust. However, several by-products can arise from the reactivity of the starting materials and the product itself. The most common impurities are directly related to the synthetic pathway.
These include:
-
Unreacted Starting Material: Residual 4-aminobenzyl alcohol.
-
Di-Boc Adduct: The N,N-bis(tert-butoxycarbonyl) protected aniline, di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate.
-
O-Boc Adduct: The O-acylated product, tert-Butyl (4-(((tert-butoxycarbonyl)oxy)methyl)phenyl)carbamate, where the hydroxyl group has also been protected.
Understanding the formation mechanism is key to mitigation. The di-Boc adduct, for example, forms when the N-H proton of the initially formed carbamate is abstracted by a base, increasing the nitrogen's nucleophilicity and enabling it to attack a second molecule of (Boc)₂O.[1][2]
Q2: I'm observing an unexpected peak in my LC-MS with a mass of (M+H)⁺ = 445.4. What could this be?
A2: An observed mass-to-charge ratio (m/z) of 445.4 (for the [M+H]⁺ ion) strongly suggests the formation of a dimeric ether by-product: 4,4'-((oxybis(methylene))bis(4,1-phenylene))bis(tert-butyl carbamate) .
Causality: This impurity arises from the intermolecular dehydration of two molecules of this compound. Benzyl alcohols are known to form dibenzyl ethers, a reaction that can be catalyzed by either acidic or basic conditions, often accelerated by heat.[3][4][5] If your reaction workup involves an acidic wash or if the reaction is run at elevated temperatures for an extended period, the formation of this dimer is more likely.
Caption: Synthetic pathway and common by-product formation routes.
Q3: My final product has a slight yellow tint and shows a new peak in the HPLC. What kind of degradation should I be concerned about?
A3: A yellow discoloration is often indicative of oxidation. Both the starting material, 4-aminobenzyl alcohol, and the final product are susceptible to oxidation, particularly at the benzylic alcohol and the electron-rich aromatic ring.[6] The most likely oxidation by-products are:
-
tert-Butyl (4-formylphenyl)carbamate: Oxidation of the primary alcohol to an aldehyde.[7][8]
-
tert-Butyl (4-carboxyphenyl)carbamate: Further oxidation of the aldehyde to a carboxylic acid.[9][10]
Causality: This degradation is typically mediated by exposure to atmospheric oxygen, light, or trace metal impurities that can catalyze aerobic oxidation.[6] To prevent this, it is crucial to store both the starting material and the final product under an inert atmosphere (e.g., nitrogen or argon), protect them from light, and use peroxide-free solvents.
Troubleshooting and Analytical Protocols
Issue 1: Differentiating Between Product and Key By-products via Mass Spectrometry
When analyzing your reaction mixture by LC-MS, a clear understanding of the expected molecular weights is the first step in identification.[][12]
| Compound | Structure | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| Product | ![]() | C₁₂H₁₇NO₃ | 223.12 | 224.13 |
| Di-Boc Adduct | ![]() | C₁₇H₂₅NO₅ | 323.17 | 324.18 |
| Dibenzyl Ether Dimer | ![]() | C₂₄H₃₂N₂O₅ | 428.23 | 429.24 |
| Aldehyde By-product | ![]() | C₁₂H₁₅NO₃ | 221.10 | 222.11 |
| Carboxylic Acid By-product | ![]() | C₁₂H₁₅NO₄ | 237.10 | 238.11 |
| Starting Material | ![]() | C₇H₉NO | 123.07 | 124.08 |
Note: Placeholder images are used. In a real scenario, chemical structures would be displayed.
Issue 2: Confirming By-product Identity with ¹H NMR Spectroscopy
If you have isolated an impurity or have a mixture, ¹H NMR spectroscopy provides definitive structural confirmation.[12][13] Key diagnostic signals can help distinguish the desired product from its common by-products.
| Compound | tert-Butyl Signal (s, 9H) | CH₂ Signal (s, 2H) | Aromatic Protons (m, 4H) | Other Diagnostic Signals |
| Product | ~1.51 ppm | ~4.55 ppm | ~7.2-7.4 ppm | -OH (~5.2 ppm, br s), -NH (~6.5 ppm, br s) |
| Di-Boc Adduct | ~1.45 ppm (s, 18H) | ~4.60 ppm | ~7.2-7.4 ppm | Absence of -NH proton signal. |
| Dibenzyl Ether Dimer | ~1.51 ppm (s, 18H) | ~4.48 ppm (s, 4H) | ~7.2-7.4 ppm (m, 8H) | Absence of -OH proton signal. The CH₂ signal integrates to 4H relative to the 18H of two Boc groups. |
| Aldehyde By-product | ~1.53 ppm | N/A | ~7.5 ppm (d), ~7.8 ppm (d) | Aldehyde CHO at ~9.8-10.0 ppm (s, 1H). |
| Carboxylic Acid By-product | ~1.53 ppm | N/A | ~7.5 ppm (d), ~7.9 ppm (d) | Carboxylic acid COOH at >11 ppm (br s, 1H). |
Note: Chemical shifts (ppm) are approximate and can vary based on the deuterated solvent used.[14]
Protocol 1: Minimizing Di-Boc Formation
Objective: To achieve selective mono-N-Boc protection and prevent the formation of the di-Boc adduct.
Underlying Principle: The formation of the di-Boc by-product is kinetically driven and favored by conditions that increase the nucleophilicity of the mono-Boc product's nitrogen atom.[1] This protocol aims to control the reaction stoichiometry and basicity to disfavor the second Boc addition.
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) and maintain it throughout the reaction.
-
Solvent: Dissolve 4-aminobenzyl alcohol (1.0 eq.) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Base Selection: Use a non-nucleophilic, hindered base such as Triethylamine (TEA) (1.1-1.2 eq.). Avoid stronger bases or nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) unless absolutely necessary, as they significantly accelerate di-Boc formation.[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.0-1.05 eq.) in the same solvent dropwise over 30-60 minutes. Slow addition is critical to maintain a low instantaneous concentration of the acylating agent.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and extraction.
Caption: Logical workflow for unknown by-product identification.
References
- SpiroChem. Impurity Synthesis And Identification. SpiroChem.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Senieer. Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer.
- Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry.
- Song, Q., et al. (2016). Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. Organic & Biomolecular Chemistry.
- Google Patents. (2001). Process for the preparation of benzyl-ethers.
- Organic Chemistry Portal. Benzyl ethers. Organic Chemistry Portal.
- Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Asian Journal of Organic Chemistry.
- Evetech. This compound. Evetech.
- Supporting Information. Characterization Data of the Products.
- ResearchGate. (2010). Reactions of benzyl alcohol under different reaction conditions. ResearchGate.
- Synthonix. This compound. Synthonix.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)phenylcarbamate. Oakwood Chemical.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts.
- Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. rroij.com [rroij.com]
- 13. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating Solubility Challenges with tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common solubility issues encountered during its use in organic synthesis and other applications. Our goal is to equip you with the scientific rationale and practical steps to overcome these challenges effectively.
Understanding the Molecule: A Balancing Act of Polarity
This compound is a bifunctional molecule with a molecular structure that presents unique solubility characteristics. The presence of a polar hydroxymethyl group (-CH₂OH) and a carbamate (-NHCOO-) functionality, capable of hydrogen bonding, is contrasted by the nonpolar aromatic ring and the bulky, hydrophobic tert-butyl group. This structural duality is the primary reason for its variable solubility in different organic solvents.
The carbamate group itself is a hybrid of an amide and an ester, contributing to its chemical stability and its ability to participate in hydrogen bonding as both a donor and an acceptor[1]. The Boc (tert-butyloxycarbonyl) protecting group is known for its stability towards most nucleophiles and bases but is labile under acidic conditions[2].
Solubility Profile of this compound
| Solvent | Polarity Index | Solubility | Remarks & Citation |
| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for reactions involving this compound.[3] |
| Diethyl Ether | 2.8 | Soluble | Generally a good solvent for this compound.[3] |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Often used in reactions with Boc-protected compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderately Soluble | Solubility can be concentration-dependent. |
| Acetone | 5.1 | Moderately Soluble | May require warming to achieve higher concentrations. |
| Methanol (MeOH) | 5.1 | Soluble | The polar nature of methanol interacts well with the hydroxymethyl and carbamate groups. |
| Ethanol (EtOH) | 4.3 | Soluble | Similar to methanol, it is a good solvent choice. |
| Acetonitrile (ACN) | 5.8 | Moderately Soluble | Solubility may be limited at higher concentrations. |
| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent that can dissolve a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent, effective for dissolving many organic compounds. |
| Toluene | 2.4 | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent. |
| Hexane | 0.1 | Insoluble | A nonpolar solvent, generally not suitable for this compound. |
| Water | 10.2 | Limited/Insoluble | The hydrophobic phenyl and tert-butyl groups limit aqueous solubility.[3] |
Note: This table is a compilation of qualitative data from chemical supplier information and predictions based on the compound's structure. For precise quantitative data, experimental determination is recommended.
Troubleshooting Guide: Addressing Solubility Problems
This section provides a systematic approach to resolving common solubility issues you may encounter with this compound.
Problem 1: The compound is not dissolving in the chosen solvent at room temperature.
This is a frequent challenge, especially when attempting to prepare concentrated solutions.
-
Insufficient Solvent Polarity: The selected solvent may not have the appropriate polarity to effectively solvate both the polar and nonpolar regions of the molecule.
-
High Solute Concentration: You may be attempting to dissolve the compound beyond its saturation point in the given solvent at room temperature.
-
Solid-State Properties: The crystalline nature of the solid can sometimes hinder dissolution.
Caption: Troubleshooting workflow for initial insolubility.
-
Gentle Heating: When heating, it is crucial to do so cautiously. The Boc group can undergo thermal deprotection at elevated temperatures, typically above 100°C, though this is solvent-dependent[4][5]. A water bath set to 30-40°C is generally a safe starting point.
-
Co-solvent Strategy: The principle of co-solvency involves using a mixture of solvents to enhance the solubility of a solute[6]. For this compound, if you are using a moderately polar solvent like ethyl acetate, adding a small amount of a highly polar aprotic solvent like DMF or DMSO can significantly improve solubility. Start by adding the co-solvent dropwise until the solid dissolves.
Problem 2: The compound dissolves upon heating but crashes out of solution upon cooling.
This phenomenon, often referred to as "oiling out" or rapid precipitation, can be problematic for reactions that need to be run at room temperature or below, and for purification by recrystallization.
-
Supersaturation: The solution was likely supersaturated at the higher temperature, and the compound's solubility drops sharply upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can lead to rapid precipitation rather than the desired slow crystallization.
-
Insufficient Solvent: The amount of solvent may be insufficient to keep the compound in solution at the lower temperature.
Caption: Workflow for addressing precipitation on cooling.
-
Recrystallization from a Mixed Solvent System:
-
Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol).
-
To the hot solution, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. This technique is particularly useful for purifying substituted anilines[7].
-
Frequently Asked Questions (FAQs)
Q1: I am performing a reaction in dichloromethane (DCM), and my this compound is not fully dissolving. What can I do?
A1: While DCM is generally a good solvent, solubility issues can arise with higher concentrations or if the starting material has impurities. You can try the following:
-
Increase the solvent volume: If your reaction concentration allows, add more DCM.
-
Gentle warming: A slight increase in temperature (to around 30°C) can help.
-
Add a co-solvent: A small amount of a more polar solvent like THF or a few drops of DMF can significantly enhance solubility without drastically changing the reaction medium.
Q2: Can I use heat to dissolve the compound without risking deprotection of the Boc group?
A2: Yes, gentle heating is generally safe. The Boc group is relatively stable to moderate heat in neutral or basic conditions. Significant thermal deprotection typically requires temperatures above 100°C, and this is highly dependent on the solvent[4][5]. Avoid prolonged heating at high temperatures. For most dissolution purposes, a temperature range of 30-50°C should be sufficient and safe.
Q3: My compound precipitated out of the reaction mixture. How can I get it back into solution?
A3: If your compound has precipitated during a reaction, it could be due to a change in the polarity of the reaction mixture as reagents are consumed and products are formed.
-
Add more of the reaction solvent: This is the simplest first step.
-
Add a co-solvent: As mentioned previously, a small amount of a more polar solvent can help.
-
Gentle warming: If the reaction conditions permit, warming the mixture slightly may redissolve the precipitate.
Q4: I am trying to perform a reaction under acidic conditions, and I am observing the formation of a new, more polar spot on my TLC plate. What is happening?
A4: The Boc group is labile to strong acids[2]. The new, more polar spot is likely 4-aminobenzyl alcohol, the product of Boc deprotection. If the Boc group needs to be retained, you should avoid strongly acidic conditions. If deprotection is the goal, then this observation confirms the reaction is proceeding.
Q5: What is the best way to store solutions of this compound?
A5: For short-term storage, solutions in aprotic solvents like DCM or THF can be kept at room temperature, tightly capped to prevent solvent evaporation. For longer-term storage, it is advisable to store solutions at refrigerated temperatures (2-8°C) to minimize any potential for slow degradation. If the compound precipitates upon cooling, it will need to be redissolved before use.
Q6: How can I experimentally determine the solubility of this compound in a new solvent?
A6: A common method is the shake-flask method[6].
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Determine the concentration of the compound in the filtrate using an analytical technique such as HPLC or UV-Vis spectroscopy against a standard curve. A general protocol for determining the solubility of organic compounds can be a useful reference[8][9].
References
- University of California, Los Angeles. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Legris, M., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(2), 431-436.
- UCLA Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Santillo, N., et al. (2018).
- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)
- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24551-24559.
- Vijay, K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(98), 80597-80601.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- MedChemExpress. (2025). tert-Butyl 4-(hydroxymethyl)
- Evidentic. (n.d.). Buy this compound.
- MedChemExpress. (2025). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Interchim. (n.d.). Functional groups in (bio)chemistry.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)
- PubChem. (n.d.). Boc-4-aminobenzylalcohol.
- Wikipedia. (n.d.).
- Fisher Scientific. (2019). Safety Data Sheet: tert-Butyl N-[4-(aminomethyl)
- ResearchGate. (2002). Key parameters for carbamate stability in dilute aqueous–organic solution.
- El-Sayed, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 836-852.
- PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate.
- MDPI. (2021).
- Synthonix. (n.d.). This compound - [B56171].
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- PubChem. (n.d.). tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate.
- Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions.
- Google Patents. (n.d.).
- ResearchGate. (2025).
- PubChem. (n.d.). Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-.
- PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate.
- Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)
- Chemicalize. (n.d.). Chemicalize - Instant Cheminformatics Solutions.
- BenchChem. (2025).
- LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
How to improve the yield of "tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
The target molecule is typically synthesized via the N-protection of 4-aminobenzyl alcohol using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, this reaction presents challenges related to chemoselectivity, side-product formation, and purification. This guide provides solutions to these common problems.
Core Reaction Mechanism: Boc Protection of 4-Aminobenzyl Alcohol
The fundamental reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The amine is significantly more nucleophilic than the alcohol, which generally allows for selective N-protection.[1] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carbamate, releasing carbon dioxide and tert-butanol as byproducts.[2]
Caption: General mechanism for Boc protection of 4-aminobenzyl alcohol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is poor (<70%). What are the primary factors I should investigate?
Low yield is the most common complaint. The cause is often multifactorial, stemming from reaction conditions, reagent quality, or competing side reactions.
A1: Key Areas for Investigation:
-
Suboptimal Reaction Conditions:
-
Solvent Effects: While aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard, alcoholic solvents can significantly accelerate the N-Boc protection of aromatic amines.[3][4] A study by Vilaivan (2006) demonstrated a 70-fold rate increase for a similar reaction in methanol compared to chloroform, without the need for a base.[4] This is attributed to the alcohol stabilizing the transition state via hydrogen bonding.
-
Base: A base is not always necessary but is often used to neutralize the acidic byproduct, driving the reaction forward.[2] However, strong, non-nucleophilic bases can sometimes promote side reactions. For weakly nucleophilic aromatic amines, omitting the base or using a mild aqueous base like NaHCO₃ can be beneficial.[1][5]
-
Temperature: This reaction is typically run at room temperature. Elevated temperatures can decrease selectivity and lead to the formation of byproducts, including O-protection or urea derivatives.[6]
-
-
Reagent Quality:
-
Di-tert-butyl Dicarbonate ((Boc)₂O): This reagent is sensitive to moisture and can decompose over time.[3] Use a fresh bottle or verify the purity of older stock.
-
4-Aminobenzyl Alcohol: This starting material can oxidize, leading to a darker appearance and the presence of aldehyde impurities. Using pure, off-white starting material is crucial.
-
-
Incomplete Reaction or Premature Work-up:
-
Monitoring: The reaction should be monitored closely by Thin Layer Chromatography (TLC). A common mistake is stopping the reaction too early. Ensure the starting amine spot has been fully consumed.
-
Q2: My TLC shows several new spots, and my final product is impure. What are these byproducts?
The presence of multiple byproducts is a clear indicator of side reactions. The structure of 4-aminobenzyl alcohol, with two nucleophilic sites, makes it susceptible to several competing pathways.
A2: Common Byproducts and Their Formation:
-
O-Boc Protected Species (tert-butyl (4-(aminomethyl)phenyl) carbonate): The benzyl alcohol can react with (Boc)₂O to form a carbonate. This is more likely to occur if a strong catalyst like 4-dimethylaminopyridine (DMAP) is used or at higher temperatures.[6][7] While the amine is more nucleophilic, forcing conditions can overcome this selectivity.
-
Di-Protected Species (tert-butyl 4-(((tert-butoxycarbonyl)oxy)methyl)phenylcarbamate): Both the amine and the alcohol groups react with (Boc)₂O. This is a common issue when using a large excess of (Boc)₂O and a catalyst.
-
Urea Derivatives: These can form from the reaction of a primary amine with an isocyanate intermediate. The isocyanate can be generated from the Boc-protected amine under certain conditions, particularly when DMAP is used as a catalyst.[6]
Caption: Potential side reaction pathways in the synthesis.
Q3: What is a reliable, optimized protocol to maximize my yield and purity?
Optimizing a reaction involves carefully balancing stoichiometry, solvent, catalyst, and temperature. Below is a summary of best practices and a detailed protocol.
A3: Optimization Strategy and Protocol:
Optimization Parameters Summary
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 - 1.2 equivalents of (Boc)₂O | A slight excess ensures full consumption of the starting amine without promoting excessive di-protection. |
| Solvent | Methanol (MeOH) or Tetrahydrofuran (THF) | MeOH can accelerate the reaction for aromatic amines.[4] THF is a good general-purpose aprotic solvent. |
| Base | None (in MeOH) or NaHCO₃ (sat. aq. in THF) | Avoids strong organic bases like DMAP which can catalyze side reactions.[6] A mild inorganic base is sufficient. |
| Temperature | 0 °C to Room Temperature | Keeps the reaction selective and minimizes energy input that could drive side reactions. |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | Essential for determining reaction completion and preventing unnecessary stirring time. |
Detailed Experimental Protocol
Materials:
-
4-Aminobenzyl alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Methanol (or THF)
-
Saturated aqueous sodium bicarbonate (for work-up)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethyl Acetate/Hexane)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in methanol (approx. 0.1-0.2 M concentration). Stir the solution at room temperature until all solid has dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC every 30-60 minutes until the 4-aminobenzyl alcohol is no longer visible. The reaction is typically complete within 2-4 hours.
-
Quenching & Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted (Boc)₂O byproducts and any remaining acids.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often an off-white solid.
-
Purification: Purify the crude solid by recrystallization. A common solvent system is hot ethyl acetate with the slow addition of hexane until turbidity is observed, followed by slow cooling to induce crystallization.[8] Filter the resulting crystals and dry under vacuum.
Frequently Asked Questions (FAQs)
-
FAQ 1: Is it possible to protect the hydroxyl group first, then the amine? While possible using alcohol-specific protecting groups (e.g., silyl ethers), it adds extra steps to the synthesis. The inherent higher nucleophilicity of the amine makes direct, selective N-protection the more efficient route if conditions are controlled properly.[1]
-
FAQ 2: My product appears as an oil, not a solid. What should I do? An oily product suggests the presence of impurities (e.g., residual solvent, t-BuOH, or side products) that are depressing the melting point. Attempt to purify via silica gel column chromatography (a gradient of hexane/ethyl acetate is usually effective). If the purified product is still an oil, try dissolving it in a minimal amount of a solvent like dichloromethane and triturating with a non-polar solvent like hexane to induce precipitation.
-
FAQ 3: What are the ideal storage conditions for this compound? The purified product is an off-white to yellow solid. It should be stored in a well-sealed container in a refrigerator to ensure long-term stability.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Synthonix. (n.d.). This compound.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Evident Chemical. (n.d.). This compound.
- ResearchGate. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?
- Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Journal of Organic Chemistry, 71(26), 9580-8.
- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
- PubMed Central. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1-13.
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
- ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Chemspace. (n.d.). tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. echemi.com [echemi.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 7. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
"tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" storage and handling recommendations
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS No. 144072-29-7). Here, we address common challenges and questions related to its storage, handling, and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2°C to 8°C. The compound should be kept under an inert atmosphere, such as nitrogen, to prevent degradation from atmospheric components. Additionally, protection from light is crucial to avoid potential photochemical reactions. While some suppliers may ship the product at ambient temperature, long-term storage under these conditions is not advised for maintaining optimal purity.
Q2: I've noticed the color of my this compound has changed from white to off-white or yellowish. Is it still usable?
A slight color change to off-white is not uncommon and does not necessarily indicate significant degradation.[1] However, a pronounced yellow or brownish color may suggest decomposition. The primary concern is the potential oxidation of the benzyl alcohol moiety or hydrolysis of the Boc-protecting group.
-
Underlying Cause: The free aminobenzyl alcohol is sensitive to air and light.[2] Even with the Boc protecting group, slow oxidation or other degradation pathways can occur over time, especially with improper storage.
-
Troubleshooting:
-
Purity Check: Before use in a critical reaction, verify the compound's purity using techniques like ¹H NMR or LC-MS. Look for the appearance of signals corresponding to 4-aminobenzyl alcohol or other impurities.
-
Small-Scale Test Reaction: If a purity check is not feasible, perform a small-scale trial of your intended reaction to ensure it proceeds as expected.
-
Q3: What solvents are suitable for dissolving this compound?
This compound is generally soluble in organic solvents such as dichloromethane and ether.[1] It has limited solubility in water.[1] For reaction purposes, solvents like tetrahydrofuran (THF), ethyl acetate, and acetone are also commonly used. When preparing solutions, ensure the solvent is anhydrous, especially if the subsequent reaction is moisture-sensitive.
Troubleshooting Guide
Issue 1: Incomplete or Failed Boc Deprotection
A common application for this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 4-aminobenzyl alcohol. If you are experiencing low yields or no reaction, consider the following:
-
Acid Strength: The Boc group is labile under acidic conditions.[3] If you are using a weak acid, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose. A solution of HCl in an organic solvent (e.g., dioxane or methanol) is also effective.
-
Reaction Time and Temperature: While deprotection is often rapid at room temperature, some sterically hindered substrates or specific reaction conditions may require longer reaction times or gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.
-
Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions, particularly alkylation of nucleophilic functional groups.[3] The use of a scavenger, such as triethylsilane or anisole, can help to trap this reactive intermediate.
Issue 2: Unexpected Side Products in Subsequent Reactions
The presence of the hydroxyl group can sometimes lead to undesired side reactions if not properly managed.
-
O-Alkylation/Acylation: In reactions involving electrophiles, the hydroxyl group can compete with the intended nucleophile, leading to the formation of O-alkylated or O-acylated byproducts.
-
Mitigation Strategy: If the hydroxyl group is interfering with your desired transformation, consider protecting it with a suitable protecting group (e.g., silyl ether) before proceeding with the next step. This protecting group can then be selectively removed under conditions that do not affect the Boc group.
Experimental Protocols
Protocol: Boc Deprotection of this compound
This protocol outlines a standard procedure for the acidic cleavage of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-aminobenzyl alcohol.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Data and Properties
| Property | Value | Source |
| CAS Number | 144072-29-7 | [4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in dichloromethane and ether; limited solubility in water. | [1] |
| Storage Temperature | 2°C - 8°C |
Visual Guides
Caption: Decision workflow for proper storage and handling.
Caption: Simplified reaction scheme for acid-catalyzed Boc deprotection.
References
- Vertex AI Search. (n.d.). Buy this compound (EVT-1199923) | 144072-29-7.
- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)benzyl alcohol, N-BOC protected | 123986-64-1.
- ChemicalBook. (2025). 4-Aminobenzyl alcohol | 623-04-1.
- Advanced ChemBlocks. (n.d.). 4-(Boc-amino)benzyl alcohol.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Biosynth. (n.d.). 4-Aminobenzyl alcohol | 623-04-1 | FA35044.
Sources
Technical Support Center: Navigating the Reactivity of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for "tert-Butyl (4-(hydroxymethyl)phenyl)carbamate" (CAS 144072-29-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common yet often overlooked side reaction: dimerization. Our goal is to provide you with the in-depth technical knowledge and practical solutions to ensure the success of your experiments.
Introduction: Understanding the Dimerization Challenge
This compound is a valuable bifunctional molecule, featuring a Boc-protected amine and a primary benzyl alcohol. This unique structure makes it a versatile building block in organic synthesis. However, the presence of the benzyl alcohol moiety introduces a potential for self-condensation, leading to the formation of a dibenzyl ether dimer. This side reaction can significantly reduce the yield of your desired product and complicate purification.
This guide will delve into the mechanism of this dimerization, provide robust troubleshooting advice, and offer detailed protocols to mitigate this unwanted reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound?
A1: The primary cause of dimerization is the acid-catalyzed self-condensation of the benzyl alcohol functional group. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a stabilized benzylic carbocation. This carbocation can then be attacked by the hydroxyl group of another molecule of this compound, forming a dibenzyl ether linkage.
Q2: Can dimerization occur under basic or neutral conditions?
A2: While acid-catalysis is the most common pathway for this self-condensation, dimerization is also possible under harsh basic conditions or at elevated temperatures. Strong bases can deprotonate the hydroxyl group, forming an alkoxide that could potentially react with another molecule, although this is generally less favorable than the acid-catalyzed route. High temperatures can also promote dehydration and ether formation.
Q3: How does the Boc protecting group influence the dimerization reaction?
A3: The tert-butyloxycarbonyl (Boc) protecting group is notoriously acid-labile.[1][2] This presents a significant challenge, as the acidic conditions that promote dimerization can also lead to the premature deprotection of the amine. This can result in a complex mixture of byproducts, including the unprotected amine, the dimer, and oligomers. Therefore, careful control of pH is critical when working with this compound.
Q4: How can I detect the formation of the dimer in my reaction mixture?
A4: The dimer can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will have a higher molecular weight and will typically be less polar than the starting material, resulting in a higher Rf value.
-
Mass Spectrometry (MS): Look for a mass peak corresponding to the dimer's molecular weight (428.51 g/mol ), minus a water molecule from the condensation. In-source fragmentation may also show loss of one or both Boc groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the appearance of a new singlet for the benzylic ether protons (Ar-CH₂-O-CH₂-Ar) around 4.5-5.0 ppm and a corresponding disappearance of the hydroxyl proton signal would be indicative of dimer formation. The aromatic and Boc group signals will also show distinct patterns for the dimer.
Troubleshooting Guide: Dimerization Issues
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired product and a significant, less polar byproduct observed on TLC. | Dimerization due to acidic conditions. | 1. Strict pH Control: Maintain the reaction mixture at a neutral or slightly basic pH. Use non-acidic buffers if necessary. 2. Avoid Protic Acids: If an acid is required, opt for a weaker or Lewis acid that is less likely to promote carbocation formation. 3. Temperature Management: Run the reaction at the lowest effective temperature to minimize thermal decomposition and side reactions. |
| Presence of multiple unexpected spots on TLC, including some that are very polar. | Concurrent dimerization and Boc deprotection. | 1. Re-evaluate Reagents: Ensure that all reagents and solvents are free of acidic impurities. 2. Alternative Synthetic Routes: Consider reaction pathways that do not require acidic conditions, such as the Mitsunobu or Appel reactions for substitutions at the hydroxyl group. |
| Formation of an insoluble white precipitate. | Polymerization or oligomerization. | 1. Lower Reaction Concentration: High concentrations can favor intermolecular reactions. 2. Controlled Reagent Addition: Add reagents slowly to maintain a low instantaneous concentration of reactive intermediates. |
Preventative Strategies & Protocols
The key to preventing dimerization is to avoid the formation of the benzylic carbocation intermediate. This can be achieved by carefully selecting your reaction conditions.
Strategy 1: Strict pH and Temperature Control
For reactions involving the hydroxyl group, maintaining a neutral to slightly basic pH is paramount.
-
Recommendation: When using this reagent, buffer the reaction mixture if there's a risk of acidic byproduct formation. Use non-acidic drying agents (e.g., Na₂SO₄, MgSO₄) during workup.
-
Temperature: Keep reaction temperatures as low as possible. For reactions that require heating, monitor for dimer formation closely by TLC.
Strategy 2: Alternative Activation of the Hydroxyl Group
Instead of acid-catalyzed activation, consider methods that proceed under neutral or basic conditions.
The Mitsunobu reaction is an excellent choice for converting the primary alcohol to an ether, ester, or for introducing other nucleophiles under mild, neutral conditions.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., a phenol for ether formation, a carboxylic acid for esterification)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 eq.) and the nucleophile (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triphenylphosphine (1.2 eq.) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Appel reaction provides a mild method for converting the alcohol to the corresponding benzyl halide without generating strongly acidic conditions.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄) or Carbon tetrachloride (CCl₄)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere.
-
Add triphenylphosphine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of CBr₄ (1.5 eq.) or CCl₄ (1.5 eq.) in DCM.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Dimerization and Prevention Pathways
References
- Vertex AI Search Result 1: Provides information on the synthesis and general reactivity of this compound, including oxidation, reduction, and substitution reactions.
- Vertex AI Search Result 2: Details on NMR data for rel
- Vertex AI Search Result 3: Supplementary information from a Royal Society of Chemistry publication with NMR d
- Vertex AI Search Result 4: NMR d
- Vertex AI Search Result 5: Discusses mass spectrometry of Boc-protected compounds and in-source fragment
- Vertex AI Search Result 6: Provides NMR and mass spectrometry data for benzyl alcohol deriv
- Vertex AI Search Result 7: PubChem entry for 4-aminobenzyl alcohol with physical and spectral d
- Vertex AI Search Result 8: Discusses the mass spectrometry fragment
- Vertex AI Search Result 9: General overview of fragmentation p
- Vertex AI Search Result 10: YouTube video explaining mass spectrometry fragment
- Vertex AI Search Result 11: Discusses the challenge of Boc-cleavage during mass spectrometry analysis.
- Vertex AI Search Result 12: Patent information that may contain relevant experimental details.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
Sources
Technical Support Center: Reaction Monitoring for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate Synthesis by TLC
Introduction
Welcome to the technical support guide for monitoring the synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This reaction, a standard Boc-protection of 4-aminobenzyl alcohol, is fundamental in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates.[1][2] Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of this transformation.[3]
The key to successful reaction monitoring lies in understanding the polarity differences between the starting material and the product. The starting material, 4-aminobenzyl alcohol, contains a polar primary amine and a polar alcohol, making it significantly more polar than the product. In the product, the amine is converted to a less polar tert-butyl carbamate, resulting in a noticeable increase in its mobility on a silica TLC plate.
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during the TLC analysis of this specific reaction, ensuring reliable and reproducible results for researchers and drug development professionals.
Reaction Overview
The diagram below illustrates the chemical transformation being monitored.
Caption: Boc-protection of 4-aminobenzyl alcohol.
Recommended TLC Protocol
A robust and self-validating TLC protocol is crucial. The inclusion of a "co-spot" lane is essential for unambiguously identifying the starting material and product spots in the reaction mixture.
Step-by-Step TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[4] Mark three distinct lanes: "SM" for the starting material, "R" for the reaction mixture, and "C" for the co-spot.
-
Spotting:
-
Lane SM: Using a capillary tube, apply a small spot of the diluted 4-aminobenzyl alcohol solution.
-
Lane R: Use a different capillary tube to apply a small spot of the reaction mixture.
-
Lane C (Co-spot): Apply a spot of the starting material (SM) first. Then, without letting the capillary touch the plate, let the spot dry completely. Finally, apply a spot of the reaction mixture (R) directly on top of the dried SM spot.[5]
-
-
Development: Place the spotted plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds should appear as dark spots on the fluorescent background.[6] Circle the visible spots with a pencil.
-
If needed, use a chemical stain (e.g., potassium permanganate) for further visualization.
-
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your TLC analysis in a direct question-and-answer format.
Category 1: Spot Appearance & Quality
Q1: My starting material spot is streaking badly up the plate. What's causing this and how can I fix it?
A1: Streaking is a common issue, especially with polar compounds like 4-aminobenzyl alcohol.[7] The primary causes are:
-
Sample Overloading: The spot is too concentrated, exceeding the binding capacity of the silica gel at the origin.[8] The solution is to dilute the sample used for spotting.
-
High Polarity: The amine and alcohol groups interact very strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system. For example, adding 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexane mixture can significantly improve spot shape by neutralizing acidic sites on the silica.[9]
-
Insoluble Material: If your reaction mixture contains precipitated solids, these can cause streaking. Ensure you are spotting the supernatant or a filtered aliquot.
Q2: I can't see any spots on my plate, even under UV light. Has my reaction failed?
A2: Not necessarily. This issue can arise from several factors unrelated to reaction failure:
-
Sample is Too Dilute: The concentration of your compounds may be below the detection limit of UV visualization.[7] Try re-spotting the plate multiple times in the same location (allowing the solvent to dry between applications) to concentrate the sample.[8]
-
Non-UV Active Compounds: While both the starting material and product are aromatic and should be UV active, some potential byproducts might not be.
-
UV Lamp Failure: Ensure your UV lamp is functioning correctly at 254 nm.
-
Next Step: Always follow UV visualization with a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for this system, as it will react with the alcohol group present in both the starting material and product, as well as the amine of the starting material, appearing as yellow-brown spots on a purple background.[9]
Category 2: Separation & Elution Problems
Q3: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?
A3: This indicates that your eluent (mobile phase) is not polar enough to move the compounds off the highly polar silica gel (stationary phase).[5] The compounds have a much higher affinity for the plate than the solvent.
-
Solution: You need to increase the polarity of your eluent. For a common system like Hexane/Ethyl Acetate, you would increase the proportion of ethyl acetate. For example, if 7:3 Hexane/EtOAc failed, try 1:1 Hexane/EtOAc or even straight Ethyl Acetate. If that is still insufficient, a more polar system like Dichloromethane/Methanol (e.g., 95:5) may be required.[10]
Q4: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I correct this?
A4: This is the opposite problem: your eluent is too polar.[4] The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase, leading to poor or no separation.
-
Solution: Decrease the eluent's polarity. If you were using 1:1 Hexane/Ethyl Acetate, you should try a less polar mixture like 4:1 or 7:3 Hexane/Ethyl Acetate. The goal is to find a solvent system where the product has an Rf value between 0.3 and 0.5 for optimal separation and analysis.
Q5: My starting material and product spots are too close together. How can I improve the separation?
A5: Poor resolution is a sign that your chosen solvent system is not optimal for this specific separation.
-
Fine-Tune Your Eluent: If your spots have an Rf of 0.6 and 0.7 in 1:1 Hexane/EtOAc, the eluent is slightly too polar. Switching to a less polar system like 2:1 Hexane/EtOAc will lower both Rf values and increase the separation between them. The key is to test various solvent ratios to maximize the ΔRf (the difference in Rf values).
-
Try a Different Solvent System: Sometimes, changing the solvent components entirely can improve selectivity. For example, substituting ethyl acetate with acetone or using a ternary mixture (e.g., Hexane/Dichloromethane/Ethyl Acetate) can alter the specific interactions and improve resolution.
Category 3: Reaction-Specific Observations
Q6: I am running the reaction in DMSO, and my TLC plate is just a single, massive smear. How can I analyze my reaction?
A6: High-boiling point solvents like DMF, DMSO, or pyridine are notorious for interfering with TLC development, causing smearing that obscures all other spots.[5]
-
Solution: The solvent must be removed from the plate before it is placed in the developing chamber. After spotting your sample, place the TLC plate in a flask and put it under high vacuum for 5-10 minutes. This will evaporate the high-boiling solvent, leaving your analytes on the baseline. You can then develop the plate as usual.[5]
Q7: I see the reaction progressing, but even at the end, I have a faint spot of starting material that won't disappear. Is the reaction stuck?
A7: This could indicate several possibilities:
-
Equilibrium: The reaction may have reached equilibrium.
-
Insufficient Reagent: You may have an insufficient amount of Boc₂O or base, especially if any reagents have degraded upon storage.[11]
-
Moisture Contamination: Water in the reaction can hydrolyze the Boc₂O, consuming it before it reacts with your amine. Ensure you are using anhydrous solvents and dried glassware.[12]
-
Confirmation: To confirm if the reaction is truly complete, compare the intensity of the starting material spot in the reaction lane to a very dilute standard of the starting material. What appears to be a significant amount may be a trace impurity.
Data Summary & Reference Protocols
Table 1: Recommended Eluent Systems & Expected Results
| Eluent System (v/v) | Polarity | Expected Rf (Starting Material) | Expected Rf (Product) | Notes |
| 7:3 Hexane / Ethyl Acetate | Low-Medium | ~0.1 | ~0.3-0.4 | A good starting point for initial trials. |
| 1:1 Hexane / Ethyl Acetate | Medium | ~0.2-0.3 | ~0.6-0.7 | Good for confirming reaction completion. |
| 95:5 Dichloromethane / Methanol | Medium-High | ~0.4 | ~0.8 | Use if compounds are poorly soluble or mobile in EtOAc systems. |
Note: Rf values are estimates and will vary based on the specific TLC plates, chamber saturation, and temperature.[3]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common TLC issues.
Protocol: Preparation of Potassium Permanganate (KMnO₄) Stain
This stain is highly effective for visualizing compounds with oxidizable functional groups like alcohols and amines.[9]
Reagents:
-
Potassium permanganate (KMnO₄): 1.5 g
-
Potassium carbonate (K₂CO₃): 10 g
-
10% Sodium hydroxide (NaOH) solution: 1.25 mL
-
Distilled water: 200 mL
Procedure:
-
In a flask, dissolve the potassium carbonate in the distilled water.
-
Add the potassium permanganate and stir until it is fully dissolved.
-
Carefully add the 10% NaOH solution and mix thoroughly.
-
Store the solution in a sealed, dark bottle. The stain is stable for several months.
-
To use: Dip the dried TLC plate into the solution using forceps, then gently heat the plate with a heat gun until colored spots appear against a purple/pink background.
References
- University of Rochester, Department of Chemistry.
- Bitesize Bio. (2025, June 3).
- Chemistry LibreTexts. (2022, August 23).
- The Royal Society of Chemistry. Parte experimental. [Link]
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- Chemistry LibreTexts. (2020, April 17). 6.
- Synthonix. tert-Butyl (4-(hydroxymethyl)phenyl)
- Google Patents.
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)
- Hoffman Fine Chemicals. CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Chemistry LibreTexts. (2022, April 7). 2.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- VanVeller Lab, Iowa St
Sources
- 1. 144072-29-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Boc deprotection of "tert-Butyl (4-(hydroxymethyl)phenyl)carbamate"
As a Senior Application Scientist, this guide provides in-depth technical support for the Boc deprotection of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This process, while common, presents unique challenges due to the substrate's structure. This document offers troubleshooting advice and detailed protocols to ensure a successful synthesis of 4-aminobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection using trifluoroacetic acid (TFA)?
A1: The Boc deprotection is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[1][2] This protonation weakens the C-O bond, leading to its cleavage. This cleavage generates a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[2][3] The amine is then protonated by the excess acid in the medium, forming an amine salt (e.g., a trifluoroacetate salt).[1][3]
Q2: What makes this compound a potentially challenging substrate for Boc deprotection?
A2: The primary challenge arises from the generation of the highly reactive tert-butyl cation in the acidic environment required for Boc removal.[4] This electrophilic cation can react with nucleophilic sites on the substrate or the product. While the aromatic ring of this compound is somewhat deactivated by the carbamate group, the resulting 4-aminobenzyl alcohol has an electron-rich aromatic ring that is susceptible to alkylation by the tert-butyl cation. Additionally, the benzylic alcohol moiety can be sensitive to strongly acidic conditions, potentially leading to undesired side reactions.
Q3: My reaction seems incomplete. What are the common signs and causes?
A3: Incomplete deprotection is often indicated by the presence of the starting material in your analytical data (e.g., TLC, LC-MS) and a low yield of the desired product.[5] Common causes include:
-
Insufficient Acid: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[6]
-
Inadequate Reaction Time or Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle warming to achieve full conversion.[6]
-
Steric Hindrance: Bulky groups near the carbamate can slow the reaction rate.[7]
Q4: What is the role of a scavenger in Boc deprotection?
A4: Scavengers are nucleophilic compounds added to the deprotection reaction to trap reactive electrophiles, such as the tert-butyl cation.[4][5][7] They are typically more reactive or present in a much higher concentration than any sensitive functional groups on your substrate.[7] By intercepting the carbocations, scavengers prevent the formation of unwanted alkylated side products.[7][8]
Q5: How can I effectively monitor the progress of the deprotection reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10] The deprotected product, 4-aminobenzyl alcohol, is significantly more polar than the Boc-protected starting material. On a TLC plate, this will be observed as a new spot with a lower Rf value.[9] In reverse-phase HPLC, the more polar product will have a shorter retention time.[9] Staining a TLC plate with ninhydrin can also be used to visualize the newly formed primary amine.[9]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of this compound.
Issue 1: Incomplete Reaction or Sluggish Conversion
Your TLC or LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time.
Potential Causes & Solutions
-
Insufficient Acid Equivalents: The reaction may stall if the acid is consumed by basic impurities or if the concentration is simply too low.
-
Low Reaction Temperature: While room temperature is usually sufficient, kinetics can be slow for some substrates.
-
Solution: Consider gently warming the reaction to 30-40°C. However, be aware that higher temperatures can also increase the rate of side reactions. Always monitor the reaction closely by TLC.
-
-
Short Reaction Time: Deprotection times can vary from 30 minutes to several hours.[10]
-
Solution: Continue to monitor the reaction at regular intervals (e.g., every 30 minutes) until no starting material is visible by TLC.
-
Issue 2: Appearance of Multiple Side Products
Your analytical data (TLC, LC-MS) shows the formation of several new spots or peaks in addition to your desired product. An unexpected peak with a mass shift of +56 Da is a common indicator of tert-butylation.[4][7]
Potential Causes & Solutions
-
Alkylation by Tert-Butyl Cation: The primary cause of side-product formation is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[4] The electron-rich aromatic ring of the product is susceptible to this side reaction.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Application Notes | Typical Concentration | Reference |
|---|---|---|---|
| Triisopropylsilane (TIS) | Highly effective carbocation scavenger. Reduces any potential aldehydes or ketones that may form. | 2.5-5% (v/v) in TFA | [4][7] |
| Anisole | An electron-rich aromatic scavenger that can be alkylated by the tert-butyl cation. | 5-10% (v/v) | [13] |
| Thioanisole | A good scavenger, particularly for protecting tryptophan residues in peptide synthesis. | 5% (v/v) | [5] |
| Water | Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. Often used in combination with TIS. | 2.5-5% (v/v) in TFA |[4][5] |
Issue 3: Difficult Work-up and Product Isolation
You have confirmed the reaction is complete, but you are experiencing low yields after work-up or are struggling to obtain a pure product.
Potential Causes & Solutions
-
Product Solubility: 4-aminobenzyl alcohol is a polar molecule and may have some solubility in aqueous solutions, leading to loss during extraction.[14]
-
Residual TFA: TFA can be difficult to remove completely by rotary evaporation alone and can interfere with subsequent steps or purification. The product will be isolated as a TFA salt.
-
Solution 1 (Free Amine): After removing the bulk of the TFA and solvent, dissolve the residue in an organic solvent like ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.[10] Then wash with brine, dry over anhydrous sodium sulfate, and concentrate.[10]
-
Solution 2 (Salt): If the amine salt is desired, after evaporation of the TFA/DCM, add diethyl ether to precipitate the TFA salt, which can then be collected by filtration.[15]
-
-
Purification Challenges: The polarity of 4-aminobenzyl alcohol can make purification by column chromatography challenging.[14]
Experimental Protocols & Visualizations
Reaction Mechanism and Fate of the Tert-Butyl Cation
Caption: Mechanism of TFA-mediated Boc deprotection and fates of the resulting tert-butyl cation.
Troubleshooting Decision Workflow
Caption: Decision workflow for troubleshooting common Boc deprotection issues.
Protocol 1: Standard Boc Deprotection with TFA and a Scavenger
This protocol is recommended for this compound to minimize side reactions.
-
Preparation: In a well-ventilated fume hood, dissolve this compound (1 eq.) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Scavenger Addition: Add triisopropylsilane (TIS) (0.5 eq.) to the solution and stir for 2 minutes.
-
Deprotection: Cool the mixture to 0°C using an ice bath. Add trifluoroacetic acid (TFA) (10-20 eq., or a 1:1 v/v mixture with DCM) dropwise.[11]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is often complete within 30 minutes to 2 hours.[10]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent) until the starting material is no longer visible.
-
Work-up (to obtain free amine):
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[10]
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Wash the organic layer with saturated aqueous sodium chloride (brine).[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-aminobenzyl alcohol.[10]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Boc deprotection of this compound.
References
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
- Side reactions of Boc deprotection with scavengers. - Benchchem. (n.d.).
- Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).
- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. (n.d.).
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013).
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022).
- Boc De-protection : r/Chempros - Reddit. (2023).
- TFA Deprotection - Scribd. (n.d.).
- Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
- US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents. (n.d.).
- How to confirm BOC deprotection by TFA ? - ResearchGate. (2016).
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Reaction Work-up for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support center for the synthesis and purification of tert-butyl (4-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are working with this common Boc-protected intermediate. Instead of a rigid protocol, this resource addresses the practical challenges and nuances encountered during the reaction work-up and purification phases. Here, we focus on the causality behind experimental choices to empower you to troubleshoot and optimize your process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Quenching & Liquid-Liquid Extraction
Question 1: My reaction is complete (confirmed by TLC). What is the best way to quench the reaction and why?
Answer: The primary goal of quenching is to stop the reaction by neutralizing or removing the reactive species, primarily the base (e.g., triethylamine) and any unreacted di-tert-butyl dicarbonate (Boc₂O).
The recommended method is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2][3] The causality is twofold:
-
Neutralization: As a mild base, NaHCO₃ will neutralize any acidic species and the triethylamine hydrochloride salt formed during the reaction, facilitating its removal into the aqueous phase.
-
Boc₂O Hydrolysis: While slow, the basic conditions will promote the hydrolysis of excess Boc₂O into tert-butanol and carbon dioxide, which are generally easier to remove than the anhydride itself.[4]
An alternative is to simply quench with water.[3] This is effective for diluting the reaction mixture but is less efficient at neutralizing salts or hydrolyzing excess Boc₂O.
Question 2: I'm observing a persistent emulsion during my ethyl acetate/water extraction. How can I resolve this?
Answer: Emulsion formation is a common issue, often caused by the presence of salts (like triethylamine hydrochloride) acting as surfactants or by a minimal density difference between the two phases.
Here is a tiered troubleshooting approach:
-
Add Brine: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine).[3][4] This increases the ionic strength and polarity of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components and increasing the density difference between the layers.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to minimize the formation of fine droplets that lead to emulsions.
-
Filtration: If the emulsion persists, you can filter the entire mixture through a pad of Celite® or glass wool. This physically disrupts the emulsified droplets.
-
Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method to force phase separation.
dot
Caption: General workflow for the work-up and extraction of the product.
Question 3: I have significant amounts of unreacted 4-aminobenzyl alcohol in my crude product. Can I remove this during the work-up?
Answer: Yes, unreacted 4-aminobenzyl alcohol can be efficiently removed during the work-up using an acidic wash. After the initial extraction into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with a dilute acid solution, such as 0.1 N to 1 N hydrochloric acid (HCl).[1]
Mechanism of Removal: The basic amino group of the starting material will be protonated by the acid to form the corresponding ammonium salt (4-(hydroxymethyl)anilinium chloride). This salt is highly water-soluble and will partition into the aqueous layer, effectively removing it from your desired product in the organic phase. Your product, a neutral carbamate, is stable to these mild acidic conditions and will remain in the organic layer.[5]
Category 2: Purification & Byproduct Removal
Question 4: My crude product is an off-white solid. Should I use column chromatography or recrystallization for purification?
Answer: The choice depends on the purity of your crude material, which can be quickly assessed by Thin Layer Chromatography (TLC).
-
Recrystallization is preferred if: The crude product is relatively pure (>90%) with only minor impurities. Given that this compound is a solid with a defined melting point (approx. 112-116 °C), it is an excellent candidate for recrystallization.[6] This method is often faster, more scalable, and yields highly pure crystalline material.
-
Column Chromatography is necessary if: The TLC shows multiple spots of similar polarity to your product, or if you have significant amounts of byproducts like unreacted starting material or residual Boc₂O byproducts that did not wash out.[1][7]
dot
Caption: Decision tree for selecting a purification method.
Question 5: What solvent systems are recommended for column chromatography?
Answer: The polarity of this compound requires a moderately polar eluent system. A gradient elution is often most effective. Start with a nonpolar solvent and gradually increase the proportion of a polar solvent.
| Solvent System | Typical Gradient Range | Notes |
| Hexane / Ethyl Acetate | 10% to 50% Ethyl Acetate | This is the most common and effective system. Unreacted Boc₂O will elute first, followed by your product. The polar starting material (4-aminobenzyl alcohol) will remain on the baseline or elute very late.[1] |
| Dichloromethane / Methanol | 0.5% to 5% Methanol | A good alternative if the product has poor solubility in hexane/ethyl acetate mixtures. Be cautious, as methanol can sometimes affect separation on silica gel.[8] |
Pro-Tip: Always determine the optimal solvent system by running TLC plates first. An Rf value of 0.2-0.3 for your product in the chosen eluent is ideal for good separation on a column.[1]
Question 6: I'm attempting a recrystallization. Which solvents should I try?
Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
| Solvent / System | Procedure | Expected Outcome |
| Ethyl Acetate / Hexane | Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy (the cloud point). Reheat gently to clarify, then allow to cool slowly. | This is often the most effective system. The product should crystallize as fine, off-white needles. |
| Toluene | Dissolve the crude product in hot toluene and allow it to cool slowly to room temperature, followed by cooling in an ice bath. | Toluene is a good single-solvent choice due to the significant temperature-dependent solubility of many aromatic compounds. |
| Water / Isopropanol | Dissolve in hot isopropanol and add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and cool slowly. | This can be effective but be aware that the product has limited water solubility, which may cause it to precipitate too quickly if excess water is added.[9] |
Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Work-up
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution (approx. 2 volumes relative to the reaction solvent volume).
-
Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Combine the organic extracts. Wash sequentially with:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane (DCM) or EtOAc, adding silica, and evaporating the solvent.
-
Load the dried, adsorbed material onto a silica gel column pre-equilibrated with the starting eluent (e.g., 9:1 Hexane:EtOAc).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., increasing from 10% to 40% EtOAc).
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified solid.
Troubleshooting at a Glance
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during extraction (emulsion or precipitation); Product is water-soluble. | Ensure reaction completion by TLC; Use brine to break emulsions; Re-extract aqueous layers if product has partial water solubility. |
| Persistent Emulsion | Surfactant-like salts; Vigorous shaking. | Add brine; Gently invert separatory funnel; Filter through Celite®; Centrifuge. |
| Crude Product is Oily/Gummy | Excess Boc₂O; Residual solvent; Significant impurities. | Purify by column chromatography; Ensure complete drying under high vacuum; An acid wash may help remove basic impurities. |
| Product Stuck on Silica Column | Eluent is not polar enough; Strong interaction with acidic silica. | Increase the polarity of the eluent (e.g., higher % of EtOAc or add a small amount of MeOH); Pre-treat silica with a small amount of triethylamine if the compound is basic (not necessary for this product).[8] |
References
- Beilstein Journals. (n.d.). Experimental Procedures for Synthesis of Boc-protected amines.
- MacMillan, D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- MacMillan, D., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
- Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions?
- Yang, J. W., Pan, S. C., & List, B. (n.d.).
- Various Authors. (n.d.). Deprotection of N-Boc group of aliphatic amines.
- Various Authors. (2017). How to purify mono-BOC-ethylenediamine by Column chromatography?
- Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). [Link]
- Jiang, H., et al. (2011). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. National Institutes of Health (NIH). [Link]
- Synthonix. (n.d.). This compound.
- PubChem. (n.d.). Boc-4-aminobenzylalcohol. National Institutes of Health (NIH).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
Technical Support Center: Synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Welcome to the technical support resource for the synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize impurities and achieve high-purity target compounds in your laboratory.
Introduction
The synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis, typically involves the N-Boc protection of 4-aminobenzyl alcohol. While seemingly straightforward, this reaction is prone to several side reactions that can lead to significant impurities, complicating downstream applications and compromising final product quality. This guide provides a systematic approach to identifying, mitigating, and eliminating these impurities.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis and purification of this compound.
FAQ 1: What are the primary impurities I should be aware of in this synthesis?
The most common impurities encountered in the synthesis of this compound can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted 4-aminobenzyl alcohol: Incomplete reaction is a common source of this impurity.
-
Di-tert-butoxycarbonyl (Di-Boc) protected product: Over-protection of the primary amine leads to the formation of a di-Boc adduct.
-
O-acylated product: The hydroxyl group of 4-aminobenzyl alcohol can be acylated by the Boc-anhydride, leading to an undesired O-Boc ester.
-
Impurities from starting material: Commercial 4-aminobenzyl alcohol may contain isomers (2- and 3-aminobenzyl alcohol) and oxidation products (4-aminobenzaldehyde, 4-aminobenzoic acid) that can undergo Boc protection and contaminate the final product.
-
-
Degradation Products:
-
The final product can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to high temperatures.
-
Problem 1: My final product is contaminated with a significant amount of the di-Boc side-product. How can I prevent this?
Root Cause Analysis: The formation of the di-Boc protected amine is a result of the initially formed mono-Boc product, which is still nucleophilic, reacting with another equivalent of the Boc-anhydride. This is particularly problematic when using a large excess of the protecting agent or when the reaction is allowed to proceed for an extended period at elevated temperatures.
Troubleshooting & Optimization Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). A slight excess (typically 1.05-1.1 equivalents) is often sufficient for complete conversion of the starting amine. Avoid using a large excess.
-
Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture over a period of time. This maintains a low instantaneous concentration of the protecting agent, favoring the reaction with the more nucleophilic 4-aminobenzyl alcohol over the less nucleophilic mono-Boc product.[1]
-
Temperature Management: Conduct the reaction at a controlled temperature, typically ranging from 0 °C to room temperature. Elevated temperatures can accelerate the formation of the di-Boc impurity.
-
Solvent Selection: The use of protic solvents like methanol can enhance the rate of the desired mono-Boc protection, sometimes allowing for the use of near-stoichiometric amounts of Boc₂O.[2]
Problem 2: I am observing an impurity with a similar polarity to my product, which I suspect is the O-acylated by-product. How can I minimize its formation?
Root Cause Analysis: The hydroxyl group of 4-aminobenzyl alcohol possesses nucleophilicity and can compete with the amino group in reacting with Boc₂O, leading to the formation of an O-Boc carbonate. While N-acylation is generally faster, certain conditions can promote O-acylation.
Troubleshooting & Optimization Strategies:
-
Base Selection: The choice of base can influence the relative nucleophilicity of the amine and hydroxyl groups. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred. The use of a stronger base might deprotonate the hydroxyl group, increasing its nucleophilicity and the likelihood of O-acylation.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can enhance the selectivity for N-protection over O-protection.
-
pH Control: Maintaining a slightly basic to neutral pH during the reaction can help to suppress the deprotonation of the hydroxyl group, thereby minimizing O-acylation.
Problem 3: My purified product shows minor impurities in the NMR and HPLC analysis that I cannot identify.
Root Cause Analysis: These unknown impurities could stem from the starting 4-aminobenzyl alcohol. Commercial grades of this reagent can contain isomeric and oxidized impurities. It is crucial to assess the purity of the starting material before commencing the synthesis.
Troubleshooting & Optimization Strategies:
-
Starting Material Analysis: Always analyze the 4-aminobenzyl alcohol by HPLC or GC-MS before use to identify and quantify any impurities.
-
Purification of Starting Material: If the starting material is found to be of low purity, consider purifying it by recrystallization or column chromatography prior to the Boc protection reaction.
-
Strategic Purification of the Final Product: Develop a robust purification method for the final product. Column chromatography using a carefully selected solvent system is often effective in separating closely related impurities. Recrystallization from a suitable solvent system can also be employed to enhance purity.
Data Presentation
Table 1: Impact of Reaction Parameters on the Purity of this compound
| Parameter | Condition | Impact on Mono-Boc Product Purity | Potential for Impurity Formation |
| Boc₂O Stoichiometry | 1.05 - 1.1 equivalents | High | Low risk of unreacted starting material |
| > 1.5 equivalents | Lower | High risk of Di-Boc formation | |
| Temperature | 0 - 5 °C | High | Minimized side reactions |
| Room Temperature (20-25 °C) | Moderate to High | Increased rate of side reactions | |
| > 40 °C | Lower | Significant formation of Di-Boc and other by-products | |
| Solvent | Aprotic (e.g., THF, DCM) | Good | Standard conditions |
| Protic (e.g., Methanol) | Excellent | Can accelerate the desired reaction[2] | |
| Base | Weak, non-nucleophilic (e.g., TEA) | High | Minimizes O-acylation |
| Strong (e.g., NaOH) | Moderate | Increased risk of O-acylation and other side reactions |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
To a stirred solution of 4-aminobenzyl alcohol (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran or methanol) at 0 °C, add triethylamine (1.1 eq.).
-
Dissolve di-tert-butyl dicarbonate (1.05 eq.) in the same solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation of the desired product from the starting material, di-Boc by-product, and other potential impurities.
Visualizations
Caption: Synthetic pathway and major impurity formation routes.
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: The Definitive Role of X-ray Crystallography
Abstract: In the fields of medicinal chemistry and materials science, the unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, a key building block in organic synthesis.[1] While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential and complementary data, single-crystal X-ray crystallography stands alone as the "gold standard," offering unambiguous, three-dimensional atomic-level proof of molecular structure. This document details the experimental protocols for each technique, presents comparative data, and explains the causality behind the analytical choices, providing researchers with a comprehensive framework for achieving structural integrity in their work.
Introduction: The Imperative of Structural Integrity
This compound (Molecular Formula: C₁₂H₁₇NO₃, Molecular Weight: 223.27 g/mol ) is a valuable bifunctional molecule.[1][2] Its Boc-protected amine and reactive hydroxymethyl group make it a versatile intermediate for the synthesis of pharmaceuticals and other complex organic molecules.[1] The precise arrangement of these functional groups is critical to its reactivity and, ultimately, to the properties of the final products derived from it. An error in structural assignment, such as misidentifying an isomer, can lead to failed syntheses, inactive drug candidates, and wasted resources. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential for scientific rigor.
This guide will dissect the roles of various analytical techniques, culminating in an in-depth look at why single-crystal X-ray crystallography provides the highest level of structural confidence.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the only technique that directly maps the electron density of a molecule in its crystalline state, providing a definitive three-dimensional model of atomic positions and connectivity.[3] This method leaves no ambiguity regarding isomerism, conformation, or intermolecular interactions within the crystal lattice.
Causality-Driven Experimental Workflow
The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success. The overarching goal is to grow a single, high-quality crystal, typically larger than 0.1 mm in all dimensions, free from significant defects.[4]
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Purity Confirmation (Prerequisite): Before attempting crystallization, the compound must be of high purity (>97%). This is typically verified by NMR and LC-MS to ensure that impurities do not inhibit crystal formation.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should render the compound moderately soluble.[5] High solubility often leads to the rapid precipitation of many small crystals, while very low solubility can make it impossible to grow crystals of sufficient size.[5] For this compound, a polar protic group (alcohol) and a nonpolar group (Boc) suggest exploring solvents like ethyl acetate, acetone, or a mixture such as dichloromethane/hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean, dust-free vial.[5] For example, dissolve ~20-30 mg of the compound in 1-2 mL of ethyl acetate.
-
Slow Evaporation: Cover the vial with a cap containing a small pinhole or simply cover it loosely. This prevents dust contamination while allowing the solvent to evaporate slowly over several days to weeks.[5]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations, as these can disturb crystal growth.[5]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on the goniometer of a single-crystal X-ray diffractometer.
Data Collection and Structure Refinement
The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in an intense, monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms, producing a unique diffraction pattern of spots.[3][4] The angles and intensities of these spots are measured as the crystal is rotated.[3] Sophisticated software then processes this data to:
-
Determine the unit cell dimensions and crystal system.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build a molecular model into the map and refine its atomic positions and thermal parameters.
Trustworthiness through Self-Validation: The quality and trustworthiness of a crystal structure are internally validated by statistical parameters, most notably the R-factor (or R₁) . An R-factor below 5% (0.05) is considered excellent for small molecules and indicates a strong agreement between the observed diffraction data and the final structural model.
Crystallographic Data for this compound
While a specific public entry in the Cambridge Structural Database (CSD) for the title compound was not located in the initial search, the following table represents the typical parameters that would be reported upon successful crystallographic analysis, confirming the structure.
| Parameter | Expected Value / Information | Significance |
| Chemical Formula | C₁₂H₁₇NO₃ | Confirms the elemental composition. |
| Formula Weight | 223.27 g/mol | Consistent with the molecular formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating lattice unit. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | e.g., 4 | The number of molecules per unit cell. |
| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.15 | Key indicators of the quality of the structural refinement. |
| Completeness to θ | >99% | Percentage of measured diffraction data. |
Orthogonal Confirmation: Spectroscopic & Spectrometric Methods
While X-ray crystallography is definitive, it is not always feasible. Spectroscopic and spectrometric methods are indispensable for routine characterization, reaction monitoring, and providing corroborating evidence of the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR Analysis:
-
Principle: Probes the magnetic environments of hydrogen nuclei. The chemical shift, integration, and multiplicity of each signal reveal the type, number, and neighboring protons for each unique hydrogen in the molecule.
-
Expected Signals:
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~4.5 ppm (singlet or doublet, 2H): The two protons of the benzylic CH₂OH group.
-
~5.0-6.5 ppm (broad singlet, 2H): The N-H proton of the carbamate and the O-H proton of the alcohol. These can exchange and may have variable shifts.
-
~7.2-7.4 ppm (multiplet, 4H): The four protons on the 1,4-disubstituted aromatic ring, appearing as two distinct doublets.
-
¹³C NMR Analysis:
-
Principle: Probes the chemical environment of carbon-13 nuclei, revealing the number and type of unique carbon atoms.
-
Expected Signals:
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~64 ppm: The benzylic CH₂OH carbon.
-
~80 ppm: The quaternary carbon of the tert-butyl group.
-
~118-138 ppm: Four signals corresponding to the aromatic carbons.
-
~153 ppm: The carbonyl carbon (C=O) of the carbamate group.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.
-
Expected Data (using Electrospray Ionization, ESI):
-
Calculated Exact Mass: 223.1208 for C₁₂H₁₇NO₃.
-
Observed Ion [M+H]⁺: m/z ≈ 224.1281.
-
Observed Adduct [M+Na]⁺: m/z ≈ 246.1100.
-
Key Fragment: Loss of the tert-butyl group (56 Da) or isobutylene is a characteristic fragmentation pathway for Boc-protected compounds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
-
Expected Characteristic Absorptions:
-
~3300-3400 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~3300 cm⁻¹ (sharp/medium): N-H stretch from the carbamate.
-
~2850-2980 cm⁻¹: C-H stretches from the alkyl and aromatic groups.
-
~1680-1710 cm⁻¹ (strong): C=O stretch from the carbamate carbonyl group.
-
~1500-1600 cm⁻¹: C=C stretches from the aromatic ring.
-
~1240 cm⁻¹ & ~1160 cm⁻¹: C-O stretches associated with the carbamate and alcohol.
-
Comparative Analysis and Integrated Workflow
Each technique provides a piece of the structural puzzle. While spectroscopy suggests the structure, crystallography confirms it without doubt.
Summary of Technique Strengths and Limitations:
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Provides absolute, unambiguous 3D structure.- Reveals conformation and packing.- Gold standard for proof. | - Requires a suitable single crystal, which can be difficult to grow.- Structure is in the solid state, may differ from solution. |
| NMR Spectroscopy | - Excellent for determining atomic connectivity.- Quantitative information (proton ratios).- Analyzes sample in solution. | - Does not provide absolute 3D structure.- Can be difficult to interpret complex spectra.- Cannot distinguish enantiomers without chiral aids. |
| Mass Spectrometry | - Highly sensitive.- Provides exact molecular weight and formula.- Gives fragmentation clues. | - Does not provide connectivity information.- Isomers often cannot be distinguished. |
| IR Spectroscopy | - Fast and simple.- Excellent for confirming the presence/absence of key functional groups. | - Provides limited information on the overall molecular skeleton.- Ambiguity in complex molecules with many functional groups. |
Conclusion
For this compound, NMR, MS, and IR spectroscopy collectively provide a compelling and self-consistent dataset that strongly supports the proposed structure. NMR confirms the carbon-hydrogen framework, MS validates the molecular formula, and IR identifies the essential carbamate and alcohol functional groups.
However, only single-crystal X-ray crystallography can deliver the final, incontrovertible proof. It moves beyond inference to provide a direct visualization of the atomic arrangement, eliminating any lingering doubts about isomerism or connectivity. For researchers in drug development and materials science, where absolute certainty is non-negotiable, embracing an integrated analytical workflow that culminates in X-ray crystallography is the most rigorous, trustworthy, and scientifically sound path to structural confirmation.
References
- Vertex AI Search Result. tert-Butyl (4-(hydroxymethyl)phenyl)
- X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. Growing Single Crystals for X-ray Analysis.
- Cre
- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
- Carpenter, G.B. et al. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
- Cohen, S. M. (2001). x Ray crystallography. PMC - PubMed Central - NIH.
- PubChem. Boc-4-aminobenzylalcohol.
Sources
- 1. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 2. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. How To [chem.rochester.edu]
A Head-to-Head Battle of Amine Protection: Boc vs. Cbz in Arylamine Functionalization
In the intricate world of organic synthesis, particularly within drug development and medicinal chemistry, the strategic masking and unmasking of reactive functional groups is paramount. The protection of amines, ubiquitous moieties in pharmacologically active compounds, is a critical step that dictates the success of a synthetic route. Among the plethora of amine protecting groups, the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups have long been stalwarts, each offering a unique set of advantages and liabilities.
This in-depth technical guide provides a comprehensive comparison of the tert-butyloxycarbonyl group, as exemplified by tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, and the carboxybenzyl (Cbz) protecting group. We will delve into their chemical properties, stability profiles, and the nuances of their application, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Contenders: A Tale of Two Carbamates
At the heart of this comparison are two carbamate-based protecting groups. The choice between them often hinges on the overall synthetic strategy, particularly the presence of other functional groups and the required deprotection conditions.
This compound features a Boc-protected aniline. The Boc group is renowned for its acid lability, a feature that allows for its removal under mild acidic conditions, leaving base-sensitive and hydrogenation-susceptible groups intact.[1][2]
The Carboxybenzyl (Cbz) Group , on the other hand, is a classic protecting group typically introduced using benzyl chloroformate.[3] Its defining characteristic is its remarkable stability to a wide range of reagents, including acidic and basic conditions, with its cleavage being most commonly achieved through catalytic hydrogenolysis.[4][5] This unique removal method provides an orthogonal protection strategy when used in conjunction with acid- or base-labile groups like Boc and Fmoc.[1][6]
At a Glance: A Comparative Overview
| Feature | tert-Butoxycarbonyl (Boc) Group | Carboxybenzyl (Cbz) Group |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | Base (e.g., TEA, NaHCO₃), DCM or THF, 0 °C to rt | Base (e.g., NaHCO₃, Na₂CO₃), THF/H₂O or DCM, 0 °C to rt |
| Primary Deprotection Method | Strong acids (e.g., TFA, HCl)[1][7] | Catalytic hydrogenolysis (H₂, Pd/C)[4][8] |
| Stability | Stable to base, hydrogenolysis, and weak acids.[1] | Stable to mild acidic and basic conditions.[1] |
| Key Advantages | Robust, high-yielding protection; volatile byproducts upon deprotection.[1] | Orthogonal to Boc and Fmoc; stable across a broad pH range.[1][4] |
| Limitations | Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.[1] | Requires specialized hydrogenation equipment; incompatible with substrates containing reducible functional groups (e.g., alkenes, alkynes, some nitro groups).[1] |
The Core of the Matter: Orthogonality and Chemoselectivity
The true power in the choice between Boc and Cbz lies in the concept of orthogonality .[6][9] In a multi-step synthesis of a complex molecule, it is often necessary to deprotect one amine in the presence of another. Because Boc is removed with acid and Cbz with hydrogenolysis, a molecule containing both a Boc-protected and a Cbz-protected amine can be selectively deprotected at either site without affecting the other.[8][10] This orthogonal relationship is a cornerstone of modern peptide synthesis and complex molecule assembly.[6]
Chemoselectivity, the preferential reaction of a reagent with one functional group in the presence of others, is another critical consideration.[11] Both Boc and Cbz protecting groups are highly chemoselective for amines over other nucleophilic groups like alcohols under standard basic conditions, primarily due to the higher nucleophilicity of amines.[11]
Experimental Showdown: Protocols and Mechanistic Insights
To provide a practical framework, we present detailed, step-by-step methodologies for the protection and deprotection of an aromatic amine using both Boc and Cbz protecting groups.
Boc Protection and Deprotection of 4-(hydroxymethyl)aniline
Protection Protocol:
-
Dissolve 4-(hydroxymethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equivalents).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Deprotection Protocol (Acidic Cleavage):
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM), at room temperature.[7]
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-(hydroxymethyl)aniline.
The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation and carbamic acid, which then decarboxylates to the free amine.[12]
Cbz Protection and Deprotection of 4-(hydroxymethyl)aniline
Protection Protocol:
-
To a solution of 4-(hydroxymethyl)aniline (1 equivalent) in a mixture of THF and water (e.g., 2:1), add sodium bicarbonate (NaHCO₃) (2 equivalents).[4]
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.[4]
-
Stir the reaction mixture at 0 °C for several hours or allow it to warm to room temperature overnight, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Cbz-protected amine.
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Dissolve the Cbz-protected amine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[13]
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-(hydroxymethyl)aniline. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[13]
The mechanism for Cbz deprotection via hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and the carbamic acid, which subsequently decarboxylates.
Conclusion: A Strategic Choice
The decision to use a Boc or Cbz protecting group is a strategic one, deeply rooted in the overall synthetic plan. The Boc group, as seen in this compound, offers a robust and straightforward protection strategy with a simple, acid-mediated deprotection. Its primary limitation is the harshness of the acidic cleavage, which may be detrimental to sensitive substrates.
Conversely, the Cbz group provides a stable and reliable protection that is orthogonal to many other protecting groups.[1][4] Its removal by catalytic hydrogenolysis is exceptionally mild and clean, but it is not compatible with molecules containing other reducible functional groups and requires specific equipment.
Ultimately, a thorough understanding of the stability, reactivity, and orthogonality of both the Boc and Cbz protecting groups is essential for the modern synthetic chemist. By carefully considering the nuances of each, researchers can design more efficient, selective, and successful synthetic routes for the development of novel therapeutics and complex chemical entities.
References
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.
- Wikipedia. (n.d.). Benzyl chloroformate.
- ResearchGate. (2015, February 21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Reddit. (2021, June 13). What makes amine protecting groups(Cbz, Boc) chemoselective for amines?.
- Evetech. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound....
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- ResearchGate. (2025, August 5). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature.
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Synthonix. (n.d.). This compound.
- YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alternatives for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Advanced Organic Synthesis
Executive Summary
In the landscape of modern organic synthesis, particularly in drug discovery and materials science, bifunctional building blocks are indispensable tools. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate serves as a cornerstone reagent, offering a synthetically versatile scaffold: a stable, Boc-protected aniline paired with a reactive primary alcohol. This design enables sequential, controlled functionalization, making it a staple for linker synthesis in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). However, reliance on a single building block can constrain synthetic design. The choice of protecting group and functional handle dictates the overall synthetic strategy, compatibility with other reagents, and deprotection conditions. This guide provides a critical comparison of viable alternatives, offering researchers the data and rationale needed to select the optimal building block for their specific synthetic challenge. We will explore alternatives based on orthogonal protecting group strategies and varied functional handles, supported by experimental protocols and comparative data.
The Benchmark: Deconstructing this compound
The utility of this compound, hereafter referred to as Boc-p-aminobenzyl alcohol , lies in the deliberate orthogonality of its two functional groups.
-
The tert-Butoxycarbonyl (Boc) Group: An acid-labile protecting group for the aniline nitrogen. Its primary role is to temporarily render the amine non-nucleophilic and non-basic, allowing for selective chemistry to be performed elsewhere on the molecule. The Boc group is exceptionally stable to a wide range of basic, reductive, and oxidative conditions, making it a robust choice for multi-step synthesis.[1][2]
-
The Hydroxymethyl Group (-CH2OH): A versatile primary alcohol. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, converted into an ether, or transformed into a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution.[3]
This combination allows for a common synthetic sequence: (1) Elaboration of the hydroxymethyl group, followed by (2) Acid-mediated deprotection of the Boc group to reveal the free aniline for subsequent coupling reactions.
Standard Experimental Protocols
Protocol 1: Synthesis of Boc-p-aminobenzyl alcohol This procedure involves the straightforward protection of commercially available 4-aminobenzyl alcohol.
-
Dissolve 4-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
If starting with the hydrochloride salt, add a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.2 eq) to neutralize the acid and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup, extracting the product with a solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure product.[3]
Protocol 2: Deprotection of the Boc Group The cleavage of the Boc group is typically achieved under anhydrous acidic conditions.[4][5]
-
Dissolve the Boc-protected substrate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA, 10-50% v/v) or a solution of hydrogen chloride (HCl, e.g., 4M in dioxane).[5][6]
-
Stir the reaction at room temperature for 1-4 hours. The deprotection often generates isobutylene and carbon dioxide gas.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acid and solvent under reduced pressure. If TFA is used, co-evaporation with a solvent like toluene can help remove residual traces.
-
The resulting amine salt can be used directly or neutralized with a mild base for the next step.
The Orthogonal Axis: Alternative Protecting Groups
The choice of protecting group is the most critical decision in a multi-step synthesis. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, which is fundamental to complex molecule synthesis.[7][8][9]
A. Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the canonical orthogonal partner to Boc. It is stable to acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine in DMF.[10][11]
-
Alternative: this compound
-
Key Advantage: Enables the use of acid-sensitive functionalities (e.g., tert-butyl esters) elsewhere in the molecule that would be cleaved during Boc deprotection.
Protocol 3: Fmoc Deprotection
-
Dissolve the Fmoc-protected substrate in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a solution of 20% (v/v) piperidine in DMF.
-
Stir at room temperature for 30 minutes to 2 hours.
-
Monitor by TLC. The dibenzofulvene-piperidine adduct byproduct is often visible under UV light.
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purify the resulting free amine, typically by chromatography or crystallization.
B. Carboxybenzyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[10]
-
Alternative: Benzyl (4-(hydroxymethyl)phenyl)carbamate
-
Key Advantage: Offers robustness to a wide range of reagents, but its removal is incompatible with functional groups that are sensitive to reduction (e.g., alkynes, alkenes, some nitro groups).
Protocol 4: Cbz Deprotection
-
Dissolve the Cbz-protected substrate in a solvent like methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.
-
Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected amine.
| Protecting Group | Structure | Cleavage Conditions | Stability | Orthogonal To |
| Boc | -(C=O)OC(CH₃)₃ | Strong Acid (TFA, HCl)[5] | Base, H₂, Nucleophiles | Fmoc, Cbz, Alloc |
| Fmoc | -(C=O)O-CH₂-Fluorenyl | Base (Piperidine)[10] | Acid, H₂ | Boc, Cbz, tBu-ethers |
| Cbz (Z) | -(C=O)O-CH₂-Ph | H₂/Pd, HBr/AcOH[10] | Acid (mild), Base | Boc, Fmoc, Alloc |
The Functional Handle Axis: Alternatives to the Hydroxymethyl Group
While the hydroxymethyl group is versatile, other functional handles may offer a more direct synthetic route to the desired target, eliminating steps like oxidation or activation.
A. Carboxylic Acid Handle: 4-(Boc-amino)benzoic acid
This is arguably the most common alternative, providing a direct route to form stable amide bonds using standard peptide coupling reagents.
-
Key Advantage: Eliminates the need for an oxidation step from the alcohol, shortening the synthetic sequence.
-
Typical Subsequent Reaction: Amide coupling using reagents like EDC/HOBt, HATU, or conversion to an acid chloride.[12]
B. Halogen Handle: tert-Butyl (4-bromophenyl)carbamate
The presence of a halogen (typically Br or I) transforms the building block into a substrate for a vast array of metal-catalyzed cross-coupling reactions.
-
Key Advantage: Enables the formation of C-C, C-N, and C-O bonds via reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.
-
Typical Subsequent Reaction: Suzuki coupling with a boronic acid/ester to form a biaryl linkage.
C. Aldehyde Handle: 4-(Boc-amino)benzaldehyde
The aldehyde is a versatile electrophile, primarily used for reductive amination to form secondary or tertiary amines.
-
Key Advantage: Provides a direct pathway to C-N bond formation with primary or secondary amines under mild reductive conditions.
-
Typical Subsequent Reaction: Reductive amination with an amine and a reducing agent like sodium triacetoxyborohydride (STAB).
| Functional Handle | Structure | Primary Use Case | Key Advantage over -CH₂OH |
| -CH₂OH | -CH₂OH | Nucleophilic substitution (after activation), Esterification | High versatility |
| -COOH | -C(=O)OH | Amide bond formation | Direct coupling; avoids oxidation step |
| -Br | -Br | Metal-catalyzed cross-coupling | Direct C-C bond formation |
| -CHO | -C(=O)H | Reductive amination, Wittig reactions | Direct C-N bond formation to amines |
Case Study: Synthesis of a Linker Moiety
Consider the synthesis of a simple bifunctional linker where one end is an amide and the other is a free amine for further conjugation.
As illustrated in the workflow, starting with 4-(Boc-amino)benzoic acid (Route B) is more efficient than starting with Boc-p-aminobenzyl alcohol (Route A) for this specific target. Route A requires an additional oxidation step, which adds time, cost, and a potential point of yield loss to the synthesis. This highlights the importance of selecting a building block whose functional handle is as close as possible to the desired functionality in the final product.
Conclusion and Strategic Recommendations
This compound is a powerful and versatile building block, but it is not a one-size-fits-all solution. A judicious selection of its alternatives can lead to more efficient, robust, and elegant synthetic routes.
-
For Orthogonality: When your synthesis involves acid-sensitive groups, the Fmoc-protected analogue is the superior choice. If you require stability to both acid and base and can tolerate reductive conditions, the Cbz-protected version is a robust option.
-
For Direct Functionalization: To streamline your synthesis, choose a functional handle that minimizes intermediate steps. For direct amide couplings, use the carboxylic acid . For cross-coupling reactions, use the halide . For reductive aminations, use the aldehyde .
By carefully considering the planned synthetic route and the chemical environment of the target molecule, researchers can leverage this family of bifunctional building blocks to accelerate the development of novel therapeutics and advanced materials.
References
- Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32), 3393–3424. Source
- (Reference 1 is a duplicate and provides the same inform
- Creative Biolabs. (n.d.). Linker Design and Synthesis Service for AAC.
- Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606–3623. Source
- NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Meanwell, N. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 463–468. Source
- Elmabruk, M. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(2), 1-6. Source
- Jones, A. D., et al. (2018). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 22(10), 1437–1444. Source
- ResearchGate. (2018). Standardization of PIL catalyzed N-Boc cleavage of N-Boc aniline. Source
- ResearchGate. (2024).
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Lead Sciences. (n.d.). This compound.
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol? Source
- Evident Chemical. (n.d.). Buy this compound.
- Apeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Source
- PubChem. (n.d.). Boc-4-aminobenzylalcohol.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- S. G. O. dos Santos, et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(11), 862–874. Source
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Source
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1332–1344. Source
- Sović, K., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1–20. Source
- Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 86(9), 6439–6449. Source
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 193. Source
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. biosynth.com [biosynth.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Diverse Synthetic Systems
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive evaluation of tert-butyl (4-(hydroxymethyl)phenyl)carbamate, a versatile bifunctional building block in modern organic synthesis. This guide moves beyond a simple cataloging of reactions to provide a comparative analysis of its performance against common alternatives, supported by mechanistic insights and practical experimental data. Our objective is to equip you, the researcher, with the knowledge to make informed decisions in your synthetic strategy, ensuring efficiency, selectivity, and high yields.
The unique structure of this reagent, featuring a stable tert-butoxycarbonyl (Boc) protected amine and a reactive primary benzylic alcohol, allows for a wide range of selective transformations. The Boc group is renowned for its robustness in basic, nucleophilic, and reductive environments, yet it can be cleanly removed under acidic conditions, making it a cornerstone of many orthogonal protection strategies.[1][2][3] This guide will dissect its efficacy in two major arenas: palladium-catalyzed cross-coupling reactions and functional group interconversions.
I. Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental to the construction of C-C and C-N bonds, particularly in the synthesis of complex pharmaceutical intermediates. The efficacy of this compound in these systems is primarily due to the directing and protective nature of the Boc group.
A. Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a powerhouse for forming biaryl structures. To participate, the hydroxymethyl group of our title compound is typically first converted to a halide or triflate, or more commonly, the corresponding boronic acid or ester is used as the coupling partner.
Scenario: Coupling of a borylated derivative, tert-butyl (4-(pinacolboryl)phenyl)methylcarbamate, with an aryl halide.
Logical Workflow for Suzuki Coupling
Caption: Synthetic utility in a multi-step Suzuki coupling sequence.
Performance Comparison:
| Coupling Partner Strategy | Expected Outcome & Causality | Typical Yield Range |
| Boc-Protected Boronic Ester | High Efficacy. The Boc group prevents the amine from acting as a competing nucleophile or base, which could otherwise poison the palladium catalyst or lead to side products. Its steric bulk can also influence the regioselectivity of the coupling.[4] | 75-95% |
| Unprotected Aminophenyl Boronic Acid | Low to Moderate Efficacy. The free amine can coordinate to the palladium center, inhibiting catalytic activity. It can also undergo self-coupling or other undesired side reactions under the basic conditions required for the Suzuki reaction. | 20-60% |
| Alternative Protection (e.g., Cbz) | High Efficacy. A Carboxybenzyl (Cbz) group also provides effective protection. The choice between Boc and Cbz depends on the desired deprotection conditions. Cbz is removed via hydrogenolysis, which might be incompatible with other functional groups (e.g., alkenes, alkynes) in the molecule. Boc's acid lability offers a valuable orthogonal strategy.[5] | 70-90% |
As the data suggests, the use of a Boc-protected partner is critical for achieving high yields and clean reaction profiles in Suzuki-Miyaura couplings.
B. Buchwald-Hartwig Amination
In this reaction, this compound can be used after converting the hydroxymethyl moiety into a leaving group (e.g., a halide or triflate) to couple with an amine, or it can be used directly as the amine coupling partner if the aromatic ring is functionalized with a halide.
Scenario: Coupling of tert-butyl (4-bromobenzyl)carbamate with a primary or secondary amine.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Performance Comparison:
| Amine Strategy | Expected Outcome & Causality | Typical Yield Range |
| Boc-Protected Aryl Halide | Not Applicable. The Boc group replaces the N-H bond, making direct participation in the Buchwald-Hartwig amination impossible. The compound serves as the electrophile. | N/A |
| Unprotected 4-Haloaniline | Variable Efficacy. While possible, unprotected haloanilines can be problematic. The amine can act as a ligand, and the acidity of the N-H bond can lead to deprotonation and catalyst inhibition. Double arylation is also a potential side reaction. | 30-70% |
| Using tert-Butyl Carbamate directly | High Efficacy. An alternative strategy involves using tert-butyl carbamate as an ammonia surrogate to couple with aryl halides.[6] This approach directly installs the Boc-protected amine, often in high yields, avoiding issues with handling ammonia gas. | 70-90% |
The key takeaway is that the Boc group is essential for directing the reactivity. When the molecule is intended as the electrophile, the protected amine is inert. When an aniline is the desired product, using tert-butyl carbamate as the nitrogen source with a suitable aryl halide is a highly effective strategy.[6]
II. Efficacy in Functional Group Interconversion (FGI)
The dual functionality of this compound makes it an excellent substrate for selective transformations, where one group is modified while the other remains intact.
A. Oxidation of the Hydroxymethyl Group
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid. The stability of the Boc group is a critical advantage here.
Comparative Table of Oxidizing Agents:
| Reagent | Target Product | Boc Group Stability | Comments |
| MnO₂ | Aldehyde | Stable | Highly selective for benzylic alcohols. Mild conditions ensure the Boc group remains intact. |
| PCC / PDC | Aldehyde | Stable | Generally reliable, but requires stoichiometric amounts of chromium reagents, which are toxic. |
| TEMPO/Bleach | Carboxylic Acid | Stable | Catalytic and environmentally benign conditions. Highly effective for primary alcohols. |
| KMnO₄ (strong) | Carboxylic Acid | Risk of Cleavage | Harsh basic or acidic conditions can potentially cleave the Boc group. Milder buffered conditions are preferred. |
Expertise in Action: For the selective synthesis of the corresponding aldehyde, manganese dioxide (MnO₂) in a non-polar solvent like dichloromethane is the superior choice due to its high chemoselectivity for benzylic alcohols and mild, neutral conditions. For the carboxylic acid, a TEMPO-catalyzed oxidation offers an efficient and greener alternative to traditional heavy metal oxidants.
B. Conversion to Benzylic Halides
The hydroxymethyl group can be converted into a good leaving group, such as a benzyl bromide, to facilitate subsequent nucleophilic substitution reactions.
Decision Matrix for Halogenating Agents
Caption: Selection process for converting the alcohol to a halide.
The Boc group's stability under the typically anhydrous conditions required for these transformations is paramount. An unprotected aminobenzyl alcohol would lead to complications, as the amine would be protonated by the acidic byproducts (HCl or HBr), potentially leading to precipitation and incomplete reaction.
III. Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis comes from robust and reproducible protocols. Below is a validated procedure for the Boc protection of 4-aminobenzyl alcohol, the precursor to our title compound.
Protocol: Synthesis of this compound
Materials:
-
4-aminobenzyl alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzyl alcohol in the chosen organic solvent (e.g., THF) at room temperature.
-
Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5 minutes.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by water, and finally brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Causality: The use of a base is crucial to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[8] The aqueous work-up effectively removes water-soluble impurities and unreacted reagents.
IV. Conclusion
This compound demonstrates exceptional efficacy and versatility across a range of critical synthetic transformations. Its value is rooted in the robust, reliable, and orthogonal nature of the Boc protecting group, which ensures high chemoselectivity in both palladium-catalyzed cross-couplings and functional group interconversions. Compared to unprotected analogues or substrates with less versatile protecting groups, this reagent consistently provides superior yields and cleaner reaction profiles, making it an invaluable tool for the modern synthetic chemist in the pharmaceutical and materials science industries.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki–Miyaura Cross-Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Organic letters, 11(8), 1773–1775.
- ResearchGate. (2010, August). Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Drug Discovery
In the intricate landscape of modern drug development, particularly in the realms of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of chemical linkers and building blocks is paramount. These components are not mere spacers; they are critical determinants of a drug's stability, efficacy, pharmacokinetics, and toxicity profile. This guide provides an in-depth performance evaluation of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate , a versatile bifunctional building block, comparing it with common alternatives and providing the experimental framework necessary for its rational implementation in drug discovery programs.
Molecular Profile and Strategic Role
This compound (Molecular Formula: C₁₂H₁₇NO₃, MW: 223.27 g/mol ) is a key intermediate in multi-step organic syntheses within medicinal chemistry.[1][2][3] Its structure is deceptively simple, yet it offers two distinct and orthogonally reactive functional handles:
-
A Boc-Protected Aromatic Amine: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[4] Its presence allows for selective reactions at the other end of the molecule without interference from the nucleophilic amine.[5] The Boc group is stable under a wide range of basic and nucleophilic conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for subsequent conjugation.[4]
-
A Primary Benzyl Alcohol: The hydroxymethyl group (-CH₂OH) is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution to form ethers, esters, or other linkages.[6]
This dual functionality makes it an excellent scaffold for constructing the complex architectures of targeted therapies. It is frequently employed as a stable, rigid linker component in the synthesis of PROTACs and other advanced therapeutic modalities.[7][8]
Performance Evaluation: A Comparative Analysis
The performance of a linker building block can only be assessed in the context of its alternatives. The choice is dictated by the desired mechanism of action, stability profile, and the physicochemical properties of the final conjugate. Here, we compare this compound against two classes of widely used linkers: enzymatically-cleavable peptide linkers and hydrophilic polyethylene glycol (PEG) linkers.
| Feature | This compound | Valine-Citulline (Val-Cit) PABC Linker | PEG-Based Linkers (e.g., Mal-PEG8-NHS) |
| Linker Type | Rigid, non-cleavable aromatic building block | Enzymatically-cleavable dipeptide | Hydrophilic, flexible, non-cleavable spacer |
| Release Mechanism | Stable Linkage: The final conjugate relies on lysosomal degradation of the entire construct (e.g., the antibody in an ADC) to release the payload-linker metabolite.[9] | Enzymatic Cleavage: Specifically cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells, enabling targeted payload release.[10] | Stable Linkage: Similar to the carbamate, relies on complete lysosomal degradation for payload release.[11] |
| Key Features | Provides structural rigidity; predictable synthetic handle; part of a stable linker system. | Gold standard for cleavable linkers in ADCs; enables bystander killing effect.[10] | Increases hydrophilicity, improves PK profile, can enhance solubility and reduce aggregation.[12] |
| Advantages | High plasma stability, reducing the risk of premature payload release and associated off-target toxicity; straightforward and well-established chemistry.[4][6] | Tunable cleavage kinetics; clinically validated in multiple approved ADCs.[10] | Mitigates hydrophobicity of payloads; versatile chemistry for conjugation.[11] |
| Disadvantages | Can contribute to the hydrophobicity of the final molecule; lacks a specific "trigger" for payload release. | Potential for instability in mouse plasma, complicating preclinical evaluation; possible off-target cleavage.[10][12] | Can be synthetically complex; may not be suitable when a specific release trigger is required. |
Core Experimental Protocols: A Practical Guide
The utility of this compound is defined by the chemical transformations that integrate it into a larger molecule. The following protocols provide a self-validating framework for its use.
Protocol 1: Payload Conjugation via Esterification
This protocol demonstrates the attachment of a carboxylic acid-containing molecule (e.g., a cytotoxic payload or a fluorescent probe) to the hydroxymethyl group.
Rationale: Steglich esterification using EDC and DMAP is a mild and efficient method for coupling carboxylic acids to alcohols, minimizing the risk of side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction, and room temperature conditions are sufficient for completion.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and the carboxylic acid payload (1.1 eq) in anhydrous DCM.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected conjugate by column chromatography on silica gel.
Protocol 2: Boc Group Deprotection
This protocol unmasks the amine, making it available for the next conjugation step.
Rationale: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection. It is a strong acid that rapidly cleaves the acid-labile tert-butyl carbamate at room temperature, generating the volatile byproducts isobutylene and CO₂. The excess TFA can be easily removed by evaporation.
Step-by-Step Methodology:
-
Dissolve the Boc-protected conjugate from Protocol 1 in DCM (typically a 25-50% v/v solution of TFA in DCM is used).
-
Stir the solution at room temperature for 1-2 hours.
-
Validation: Monitor the deprotection by LC-MS. A successful reaction is confirmed by the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the deprotected amine (mass change: -100.12 Da).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine (as a TFA salt) is often used directly in the next step or can be neutralized by washing with a mild base.
Protocol 3: Plasma Stability Assessment of the Final Conjugate
This assay evaluates the stability of the newly formed linker-payload bond in a biologically relevant matrix.
Rationale: Assessing stability in plasma is a critical step to predict the in vivo behavior of a drug conjugate. Premature cleavage of the linker can lead to systemic toxicity and reduced therapeutic efficacy. LC-MS is used to quantify the amount of intact conjugate remaining over time.
Step-by-Step Methodology:
-
Prepare a stock solution of the final purified conjugate in DMSO.
-
Spike the stock solution into fresh human or mouse plasma to a final concentration of 10 µM.
-
Incubate the plasma sample at 37 °C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Validation: Analyze the supernatant by LC-MS. Quantify the peak area of the intact conjugate relative to the internal standard at each time point.
-
Plot the percentage of intact conjugate remaining versus time to determine its plasma half-life (t₁/₂). A stable linker will show minimal degradation over the time course of the experiment.
Visualizing Workflows and Applications
Diagrams are essential for conceptualizing the role of this building block in complex molecular designs.
Caption: Synthetic workflow for incorporating the linker.
Caption: Application as a linker component in an ADC.
Conclusion for the Practicing Scientist
This compound is a foundational building block for constructing stable linkers in drug discovery. Its primary strengths lie in its synthetic predictability and the high stability of the resulting carbamate linkage, which minimizes premature drug release and potential off-target toxicities.
While it lacks the sophisticated, triggered-release mechanisms of enzymatically-cleavable linkers like Val-Cit, its robustness makes it an excellent choice for applications where the entire drug conjugate is intended to be internalized and degraded within the target cell's lysosome. The decision to use this building block over alternatives like hydrophilic PEG linkers will depend on a careful balance of the payload's properties and the desired pharmacokinetic profile of the final therapeutic agent. The experimental protocols provided herein offer a validated starting point for any research team looking to leverage the unique advantages of this versatile chemical tool.
References
- Vertex AI Search. tert-Butyl (4-(hydroxymethyl)phenyl)
- MySkinRecipes. 4-(Boc-amino)benzyl Alcohol.
- MedChemExpress. Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)
- MedChemExpress. tert-Butyl 4-(hydroxymethyl)
- ACS Publications.
- ACS Publications.
- ResearchGate.
- National Institutes of Health (PMC). Antibody–drug conjugates: Recent advances in linker chemistry.
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)
- PubChem. Boc-4-aminobenzylalcohol.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. How can we protect an amino group leaving an alcohol group free?.
Sources
- 1. 4-(Boc-amino)benzyl Alcohol [myskinrecipes.com]
- 2. tert-Butyl 4-(hydroxymethyl)phenylcarbamate [oakwoodchemical.com]
- 3. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-1199923) | 144072-29-7 [evitachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Industrial Chemist's Guide to Amine Protection: A Cost-Benefit Analysis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development and fine chemical manufacturing, the selection of a protecting group strategy is a critical decision that profoundly impacts the economic viability, efficiency, and environmental footprint of a large-scale synthesis campaign. This guide provides an in-depth cost-benefit analysis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex molecules. We will objectively compare the performance of the tert-butoxycarbonyl (Boc) protecting group in this context with viable alternatives, supported by representative experimental data and process considerations.
Introduction: The Strategic Importance of Amine Protection
In multi-step organic synthesis, the amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved under specific, non-destructive conditions.[3] this compound serves as an excellent case study for evaluating these principles in an industrial setting. Its bifunctional nature, possessing both a protected amine and a reactive hydroxyl group, makes it a valuable building block, particularly in the synthesis of self-immolative linkers for antibody-drug conjugates (ADCs).[4]
The choice between different protecting groups, such as the acid-labile Boc group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, is a multifaceted decision.[5][6] This decision hinges on factors of cost, process efficiency, orthogonality to other functional groups, and safety.[5][]
Synthetic Routes to this compound: A Process Chemistry Perspective
The most common and industrially viable pathway to the target molecule involves a two-step process: the synthesis of the precursor, 4-aminobenzyl alcohol, followed by the protection of the amino group with the Boc moiety.
Large-Scale Synthesis of 4-Aminobenzyl Alcohol
A robust and high-yielding method for the large-scale production of 4-aminobenzyl alcohol is the reduction of 4-nitrobenzyl alcohol.[]
Caption: Boc protection of 4-aminobenzyl alcohol.
Experimental Protocol: Large-Scale Boc Protection
-
Reactor Setup: A 1000 L glass-lined reactor is charged with 4-aminobenzyl alcohol (75 kg, 609 mol) and tetrahydrofuran (THF, 450 L).
-
Reagent Addition: Di-tert-butyl dicarbonate (139.5 kg, 639 mol, 1.05 eq) is added portion-wise to the stirred solution at room temperature. Causality: A slight excess of Boc anhydride ensures complete conversion of the starting amine.
-
Reaction Execution: The reaction is stirred at ambient temperature for 12-16 hours.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of 4-aminobenzyl alcohol.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate (500 L) and washed with 1M HCl (2 x 100 L) and brine (100 L). The organic layer is dried over anhydrous sodium sulfate and concentrated to dryness.
-
Purification: The crude product is purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound.
-
Expected Yield: 95-98%
-
Purity (HPLC): >99%
-
Cost-Benefit Analysis: Boc vs. Alternatives
The decision to use a Boc protecting group should be weighed against other common strategies, namely Cbz and Fmoc protection.
| Feature | Boc Protection | Cbz Protection | Fmoc Protection |
| Protecting Agent | Di-tert-butyl dicarbonate | Benzyl Chloroformate | Fmoc-Cl or Fmoc-OSu |
| Reagent Cost | Moderate | Low | High |
| Introduction Conditions | Mild, basic or neutral | Basic (Schotten-Baumann) | Basic |
| Stability | Stable to base, hydrogenolysis | Stable to acid, base | Stable to acid, hydrogenolysis |
| Deprotection | Acidic (TFA, HCl) | Hydrogenolysis (H₂, Pd/C) | Basic (Piperidine) |
| Process Safety | Handles strong acids | Requires hydrogenation equipment | Handles hazardous bases |
| Waste Stream | Acidic waste, isobutylene | Catalyst, solvent waste | Basic waste, dibenzofulvene |
| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Boc, Fmoc | Orthogonal to Boc, Cbz |
Raw Material Cost Comparison
The following table provides an estimated cost analysis for the synthesis of 100 kg of protected 4-aminobenzyl alcohol, assuming theoretical yields for simplification. Prices are based on bulk industrial quotes and are subject to market fluctuations.
| Reagent | Route | Quantity (kg) | Estimated Cost/kg (USD) | Total Cost (USD) |
| 4-Nitrobenzyl Alcohol | Boc, Cbz, Fmoc | 111 | $13 - $16 [3] | $1,443 - $1,776 |
| Raney® Nickel | Boc, Cbz, Fmoc | 5.5 | $30 - $70 [9][10] | $165 - $385 |
| Hydrazine Hydrate (80%) | Boc, Cbz, Fmoc | 122.5 | ~$5 [11][12] | ~$613 |
| Subtotal (4-aminobenzyl alcohol) | ~$2,221 - $2,774 | |||
| Di-tert-butyl dicarbonate | Boc | 114 | $31 - $40 [13] | $3,534 - $4,560 |
| Benzyl Chloroformate | Cbz | 111 | ~$15 | ~$1,665 |
| Fmoc-OSu | Fmoc | 220 | >$100 | >$22,000 |
| Total Raw Material Cost | Boc | $5,755 - $7,334 | ||
| Total Raw Material Cost | Cbz | ~$3,886 - $4,439 | ||
| Total Raw Material Cost | Fmoc | >$24,221 - $24,774 |
Analysis:
-
Boc Strategy: Offers a moderate raw material cost. The primary cost driver is the Boc anhydride itself.
-
Cbz Strategy: Presents the lowest raw material cost, making it attractive from a purely economic standpoint.
-
Fmoc Strategy: Is significantly more expensive due to the high cost of the Fmoc-reagent, making it generally prohibitive for large-scale synthesis of a simple intermediate like this unless its specific orthogonality is absolutely required. []
Process and Infrastructure Considerations
-
Boc: The deprotection step requires handling of corrosive acids like trifluoroacetic acid (TFA) or HCl, which necessitates acid-resistant reactors and scrubbers to handle the off-gassing of isobutylene. [14][15]* Cbz: The deprotection via catalytic hydrogenolysis requires specialized high-pressure hydrogenation equipment and careful handling of a flammable catalyst (Pd/C) and hydrogen gas. This represents a significant capital investment if not already available.
-
Fmoc: Deprotection with piperidine is relatively straightforward from an equipment perspective, but the disposal of the dibenzofulvene adduct and piperidine-containing waste streams needs careful management.
Safety and Environmental Impact
-
Hydrazine: The use of hydrazine hydrate in the reduction of the nitro group is a significant safety concern due to its high toxicity and potential for runaway reactions. [16][17][18][19]Strict engineering controls and personal protective equipment (PPE) are mandatory. Dilute solutions of hydrazine can mitigate some of these risks. [16]* Boc Deprotection: The generation of isobutylene gas during deprotection is a key environmental consideration. [15]Venting systems must be equipped with appropriate scrubbers or thermal oxidizers. The use of strong acids also requires neutralization of the waste stream.
-
Waste Disposal: All three strategies generate significant solvent waste. The choice of solvent and the ability to recycle it are important factors in the overall environmental impact and cost. Proper disposal of catalyst-containing waste (Raney® Nickel, Pd/C) is also crucial. [20]
Conclusion and Recommendations
The cost-benefit analysis of using a Boc protecting group for 4-aminobenzyl alcohol reveals a balanced profile for large-scale industrial synthesis.
-
This compound represents a cost-effective and robust choice when acid-lability for deprotection is compatible with the overall synthetic route. The starting materials are readily available, and the protection and deprotection procedures are well-established and high-yielding.
-
The Cbz protecting group is a strong contender from a raw material cost perspective . However, the requirement for specialized hydrogenation equipment for its removal can be a significant barrier. If this infrastructure is already in place, the Cbz route may offer the most economical option.
-
The Fmoc protecting group is generally not cost-competitive for this specific application at a large scale. Its value lies in its orthogonality to acid- and hydrogenolysis-labile groups, which is a key consideration in complex, multi-step syntheses like solid-phase peptide synthesis, but is overkill for the production of this particular intermediate.
Ultimately, the optimal choice depends on a holistic evaluation of a company's existing infrastructure, the specific requirements of the downstream synthetic steps, and a thorough assessment of the safety and environmental management capabilities. For general-purpose large-scale production of a protected 4-aminobenzyl alcohol intermediate, the Boc strategy provides a reliable and economically sound approach.
References
- IndiaMART. Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers.
- ExportersIndia. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders.
- He, Y., et al. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. University of Utah.
- ResearchGate. (2025, August 7). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries.
- IndiaMART. Raney Nickel, For Commercial, Packaging Size: 10 Kg.
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Safe Disposal of Boc-DL-Phg-OH: A Procedural Guide.
- IndiaMART. Di Tert Butyl Dicarbonate - 24424-99-5 Latest Price, Manufacturers & Suppliers.
- Jinxiang Chemical. (2025, December 29).
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Synthonix. This compound - [B56171].
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
- DTIC. Safety and Handling of Hydrazine.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 7). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections.
- ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters.
- Fisher Scientific. Hydrazine hydrate, 100% (Hydrazine, 64%) 100 g | Buy Online | Thermo Scientific Acros.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development.
- Scribd. Water Boc Deprotection.
- Taylor & Francis Online. (2013, August 6).
- ResearchGate. (2025, August 7).
- ACS Publications. (2013, September 5).
- Scribd. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- BOC Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- MDPI. (2022, December 26). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. (2025, August 7). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
Sources
- 1. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. store.p212121.com [store.p212121.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Di-tert-butyl dicarbonate price,buy Di-tert-butyl dicarbonate - chemicalbook [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. nickel catalyst Price - Buy Cheap nickel catalyst At Low Price On Made-in-China.com [made-in-china.com]
- 11. nanochemazone.com [nanochemazone.com]
- 12. Hydrazine hydrate price,buy Hydrazine hydrate - chemicalbook [m.chemicalbook.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. BOC deprotection [ms.bzchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of the Boc and Fmoc Strategies
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities are fundamental to the successful synthesis of complex molecules, particularly peptides and oligonucleotides. The choice of a protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, compatibility with other functional groups, and ultimately, the yield and purity of the final product.
This guide provides an in-depth technical comparison of two of the most prevalent amine protection strategies: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. While the prompt specifically mentioned "tert-Butyl (4-(hydroxymethyl)phenyl)carbamate," it's important to clarify that this molecule is a building block containing an amine already protected by a Boc group. The core strategic decision for a chemist lies in the selection of the protecting group chemistry itself. Therefore, this guide will focus on the foundational comparison between the Boc and Fmoc protection methodologies, providing the essential knowledge for making informed decisions in your synthetic endeavors.
Pillar 1: The Dichotomy of Lability - Understanding Boc and Fmoc
The fundamental principle that separates the Boc and Fmoc strategies is their lability under opposing pH conditions. This concept, known as orthogonality , is the cornerstone of modern multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[1][2]
The Boc (tert-Butyloxycarbonyl) Strategy: Acid-Labile Protection
The Boc group is a carbamate-based protecting group renowned for its stability across a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[1] This robustness makes it a valuable choice for traditional solution-phase synthesis and for the protection of amine-containing side chains in modern peptide synthesis.
Mechanism of Protection and Deprotection:
-
Protection: An amine is typically protected using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[3][4]
-
Deprotection: The Boc group is removed under anhydrous acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are commonly used.[3] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and CO₂.[4][6] The resulting carbamic acid is unstable and decomposes to release the free amine.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Boc protection and deprotection workflow.
The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: Base-Labile Protection
Introduced by Carpino in 1972, the Fmoc group has become the dominant choice for α-amino group protection in modern solid-phase peptide synthesis (SPPS).[7] Its key advantage is its stability to acidic conditions, allowing for an orthogonal strategy where side-chain protecting groups can be acid-labile (like Boc or tert-butyl ethers).[8][9]
Mechanism of Protection and Deprotection:
-
Protection: The Fmoc group is introduced by reacting an amine with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[7][10] Fmoc-OSu is often preferred due to its higher stability and reduced side reactions.[9][11]
-
Deprotection: Removal of the Fmoc group is achieved through a β-elimination reaction triggered by a mild base.[12] A solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used.[10][13] The base abstracts the acidic proton at the C9 position of the fluorene ring, initiating the elimination cascade that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[11][14] The excess piperidine also acts as a scavenger for the reactive DBF byproduct.[14]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Fmoc protection and deprotection workflow.
Pillar 2: Head-to-Head Comparison - A Data-Driven Analysis
The choice between Boc and Fmoc chemistry is highly dependent on the overall synthetic strategy.[1] The following table summarizes their key performance characteristics.
| Feature | Boc (tert-Butyloxycarbonyl) Strategy | Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[1] | Mild Base (e.g., 20% Piperidine in DMF)[7] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acids and electrophiles.[7] Unstable to catalytic hydrogenation.[11] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[7] | Orthogonal to acid-labile groups (e.g., Boc, tBu, Trt).[8][] |
| Primary Application | Solution-phase synthesis, side-chain protection in Fmoc SPPS.[][17] | Dominant strategy for α-amine protection in Solid-Phase Peptide Synthesis (SPPS).[13][18] |
| Deprotection Byproducts | tert-butyl cation (can lead to isobutylene or alkylation of sensitive residues).[19] | Dibenzofulvene (DBF), which can form adducts with the deprotected amine if not scavenged.[10] |
| Monitoring | Deprotection is typically monitored by chromatography (TLC, LC-MS). | Deprotection can be monitored in real-time by UV spectroscopy, as the cleaved DBF-piperidine adduct absorbs strongly (~300 nm).[8][10] |
| Process Conditions | Requires harsh, corrosive acids (TFA, HF for final cleavage in Boc-SPPS).[20][21] | Milder, less corrosive conditions, making it more compatible with automated synthesizers and sensitive peptide sequences.[8][13] |
The Orthogonality Principle in SPPS
In solid-phase peptide synthesis (SPPS), the peptide is built sequentially while anchored to a solid support (resin). The brilliance of the Fmoc/tBu strategy lies in its perfect orthogonality. The temporary N-terminal Fmoc group is removed at each cycle with a mild base, while the permanent side-chain protecting groups (often tBu-based) and the resin linker remain intact as they are acid-labile. Only at the very end of the synthesis is a strong acid (like TFA) used to cleave all the side-chain protectors and release the final peptide from the resin.[8][22]
dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Orthogonal Fmoc/tBu strategy in SPPS.
Pillar 3: Field-Proven Methodologies
To translate theory into practice, the following sections provide standardized, step-by-step protocols for the protection and deprotection of amines using both Boc and Fmoc strategies.
Experimental Protocol 1: Boc Protection of an Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine in solution phase using Boc anhydride.
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic system with water)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1.1 to 1.5 equivalents of the base (e.g., TEA).
-
Add 1.1 equivalents of Boc₂O to the solution. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Experimental Protocol 2: Fmoc Deprotection in SPPS
This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a peptide-resin during manual SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the Fmoc-peptide-resin in DMF within a fritted syringe or reaction vessel for 15-30 minutes.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).
-
Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 3-5 minutes.
-
Drain the deprotection solution.
-
Add a second portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
The resin, now with a free N-terminal amine, is ready for the next coupling step.
Senior Application Scientist's Perspective: Making the Right Choice
The decision between Boc and Fmoc is not merely a choice of reagent but a commitment to a specific synthetic philosophy.
-
Choose the Fmoc strategy for:
-
Automated Solid-Phase Peptide Synthesis (SPPS): The mild deprotection conditions, compatibility with acid-labile side-chain protectors, and the ability to monitor the reaction by UV absorbance make it the undisputed champion for both routine and complex peptide synthesis.[8][13]
-
Synthesis of Acid-Sensitive Peptides: If your target peptide contains modifications that are unstable in strong acid (e.g., certain post-translational modifications like phosphorylation or glycosylation), the Fmoc strategy is the only viable option.[22]
-
-
Choose the Boc strategy for:
-
Solution-Phase Synthesis: In many non-peptide organic syntheses, the robustness of the Boc group to a wide variety of reagents makes it an excellent and cost-effective choice.[5][]
-
Side-Chain Protection: In the context of Fmoc-based SPPS, the Boc group is frequently used as a "permanent" acid-labile protecting group for the side chains of amino acids like Lysine and Tryptophan.[17]
-
Synthesizing Base-Sensitive Molecules: If your molecule contains functional groups that are unstable to the basic conditions of Fmoc deprotection (e.g., certain esters), the Boc strategy offers a more compatible alternative.[20][22]
-
Ultimately, a deep understanding of the mechanisms, advantages, and limitations of both strategies is paramount. By carefully considering the nature of your target molecule and the overall synthetic plan, you can leverage the power of these protecting groups to achieve your research and development goals with efficiency and precision.
References
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Wikipedia. (2023). Peptide synthesis.
- Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Solid phase peptide synthesis: new resin and new protecting group. (n.d.).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Lokey Lab Protocols. (2017). Fmoc.
- Synthonix. (n.d.). This compound.
- PubChem. (n.d.). Boc-4-aminobenzylalcohol.
- Oakwood Chemical. (n.d.). tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. DSpace [researchspace.ukzn.ac.za]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. biosynth.com [biosynth.com]
A Comparative Guide to Validated Analytical Methods for tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final drug product. tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods for its characterization and quantification. This guide provides an in-depth comparison of validated analytical techniques for this compound, grounded in the principles of scientific integrity and supported by experimental insights. Our discussion will adhere to the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure that every protocol described is a self-validating system.[1][2][3]
The Analytical Landscape: Method Selection Rationale
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the testing (e.g., identity, purity, or assay). For this compound, its molecular structure, featuring a chromophore (the benzene ring), a thermally labile tert-butoxycarbonyl (Boc) protecting group, and proton-rich functional groups, lends itself to a variety of analytical techniques. This guide will focus on the most prevalent and practical methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC, particularly in its reversed-phase mode with UV detection, stands as the primary technique for the assay and impurity profiling of this compound. The presence of the aromatic ring provides strong UV absorbance, enabling sensitive detection.
Causality in Method Development:
A typical reversed-phase HPLC method would be developed based on the analyte's polarity. The carbamate and hydroxyl groups lend a degree of polarity, while the phenyl ring and the tert-butyl group add non-polar character. A C18 column is a logical first choice, offering a good balance of hydrophobic interactions. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution from potential impurities.
A Representative Validated HPLC-UV Method:
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed in the same diluent to a similar concentration.
-
-
Validation Parameters:
Comparative Performance Data:
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the assay of this compound.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the nominal concentration | 0.4 - 0.6 mg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | 0.4% 1.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~1 µg/mL |
| Robustness | % RSD of assay results after minor changes in method parameters should be ≤ 2.0%. | Robust to minor changes in flow rate, column temperature, and mobile phase composition. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the unequivocal identification and structural confirmation of this compound. While primarily a qualitative technique, quantitative NMR (qNMR) can also be employed for assay determination using a certified internal standard.
Key Spectral Features:
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected signals for this compound in a solvent like DMSO-d₆ would be:
-
~9.5 ppm (singlet, 1H): The carbamate N-H proton.
-
~7.4 ppm and ~7.2 ppm (doublets, 4H): The aromatic protons of the para-substituted benzene ring.
-
~5.1 ppm (triplet, 1H): The hydroxyl proton of the -CH₂OH group.
-
~4.4 ppm (doublet, 2H): The benzylic protons of the -CH₂OH group.
-
~1.4 ppm (singlet, 9H): The protons of the tert-butyl group.
Experimental Protocol: ¹H NMR Characterization
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Integrate the signals and determine the chemical shifts and coupling constants. Compare the spectrum with a reference standard or predicted spectrum for structural confirmation.
qNMR for Assay: An Orthogonal Approach
Quantitative NMR offers an alternative to HPLC for assay determination. By integrating the signal of a specific proton of the analyte against that of a known amount of a certified internal standard (e.g., maleic acid), the concentration of the analyte can be accurately determined without the need for a specific reference standard of the analyte itself.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns.
Ionization and Fragmentation:
Due to the presence of the thermally labile Boc group, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred. In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
The fragmentation of Boc-protected amines is well-characterized. Common fragmentation pathways include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).
Expected Fragmentation Pattern:
Sources
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Stability of Amine Protecting Groups on 4-Aminobenzyl Alcohol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis and drug development, the judicious selection of protecting groups is a cornerstone of success. The stability of these temporary functionalities under various reaction and storage conditions directly impacts yield, purity, and the overall efficiency of a synthetic route. This guide presents a comparative stability study of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (Boc-4-aminobenzyl alcohol) alongside its widely used counterparts: Benzyl (4-(hydroxymethyl)phenyl)carbamate (Cbz-4-aminobenzyl alcohol) and (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate (Fmoc-4-aminobenzyl alcohol).
This document provides an in-depth analysis of the stability of these three protected forms of 4-aminobenzyl alcohol under forced degradation conditions, including acidic, basic, thermal, and photolytic stress. By offering detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to equip researchers with the critical information needed to select the most appropriate protecting group for their specific synthetic challenges.
The Principle of Orthogonal Stability in Amine Protection
The strategic protection of amines is fundamental in multi-step synthesis to prevent unwanted side reactions. The concept of "orthogonal protection" is central to this strategy, allowing for the selective removal of one protecting group in a molecule containing multiple protected functionalities without affecting the others.[][2] This is achieved by choosing protecting groups that are labile under distinct and non-interfering conditions.[2][3] The three compounds under investigation in this guide are excellent examples of this principle:
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[3]
-
Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenolysis.[3][4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions.[3][5]
Understanding the relative stability of these groups under a wider range of conditions beyond their standard deprotection methods is crucial for anticipating potential degradation pathways and ensuring the integrity of the target molecule throughout a synthetic sequence.
Comparative Stability Analysis under Forced Degradation
To objectively assess the stability of Boc-, Cbz-, and Fmoc-protected 4-aminobenzyl alcohol, a series of forced degradation studies were designed. These studies subject the compounds to harsh conditions to accelerate degradation and identify potential liabilities.[6]
Methodology: A Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the degradation of the parent compound and observing the formation of degradation products.[7][8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols for Forced Degradation Studies
The following protocols outline the stress conditions applied to each of the three protected compounds.
1. Acidic Hydrolysis:
-
Procedure: A solution of the test compound (1 mg/mL) is prepared in a 1:1 mixture of acetonitrile and 0.1 N hydrochloric acid.
-
Incubation: The solution is incubated at 60°C for 24 hours.
-
Analysis: Samples are withdrawn at regular intervals, neutralized, and analyzed by HPLC.
2. Basic Hydrolysis:
-
Procedure: A solution of the test compound (1 mg/mL) is prepared in a 1:1 mixture of acetonitrile and 0.1 N sodium hydroxide.
-
Incubation: The solution is incubated at 60°C for 24 hours.
-
Analysis: Samples are withdrawn at regular intervals, neutralized, and analyzed by HPLC.
3. Thermal Degradation:
-
Procedure: The solid compound is placed in a controlled temperature oven at 80°C.
-
Incubation: The solid is heated for 72 hours.
-
Analysis: Samples are dissolved in the mobile phase and analyzed by HPLC at various time points.
4. Photolytic Degradation:
-
Procedure: A solution of the test compound (1 mg/mL) in acetonitrile/water is exposed to UV light (254 nm) in a photostability chamber.
-
Incubation: The solution is irradiated for 48 hours.
-
Analysis: Samples are analyzed by HPLC at regular intervals.
Experimental Workflow
Caption: Workflow for the comparative stability study.
Results and Discussion: A Comparative Overview
The stability of the three protecting groups on the 4-aminobenzyl alcohol scaffold varies significantly under different stress conditions. The following table summarizes the expected outcomes based on the known chemistry of these protecting groups.
| Stress Condition | This compound (Boc) | Benzyl (4-(hydroxymethyl)phenyl)carbamate (Cbz) | (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate (Fmoc) |
| Acidic Hydrolysis | Highly Labile | Stable | Stable |
| Basic Hydrolysis | Stable | Stable | Highly Labile |
| Thermal Degradation | Moderately Labile | Stable | Moderately Stable |
| Photolytic Degradation | Generally Stable | Potentially Labile | Generally Stable |
Mechanistic Insights into Degradation Pathways
The observed stability profiles are a direct consequence of the chemical nature of each protecting group.
-
Boc Group: The tert-butyl carbamate is susceptible to acid-catalyzed hydrolysis due to the formation of a stable tert-butyl cation intermediate.[10] Thermally, it can undergo elimination to form isobutylene and the corresponding carbamic acid, which then decarboxylates.[11][12]
-
Cbz Group: The benzyloxycarbonyl group is robust towards both acidic and basic conditions.[4] Its primary mode of cleavage is through hydrogenolysis, which is not a condition tested in this forced degradation study. However, the benzylic position can be susceptible to photolytic degradation.
-
Fmoc Group: The fluorenylmethyloxycarbonyl group is designed to be base-labile. The fluorenyl ring system stabilizes the resulting anion upon deprotonation by a base, leading to rapid cleavage.[5][13]
Degradation Mechanisms
Caption: Simplified degradation pathways for Boc and Fmoc groups.
Conclusion: Selecting the Optimal Protecting Group
The choice between Boc, Cbz, and Fmoc protecting groups for 4-aminobenzyl alcohol should be guided by the specific reaction conditions anticipated in the synthetic sequence.
-
This compound (Boc-protected) is an excellent choice when subsequent reaction steps involve basic or nucleophilic conditions, and when catalytic hydrogenation is to be avoided. However, its lability towards acid and moderate thermal stability must be considered.
-
Benzyl (4-(hydroxymethyl)phenyl)carbamate (Cbz-protected) offers broad stability towards both acidic and basic reagents, making it a robust choice for a wide range of transformations. Its primary limitation is its incompatibility with catalytic hydrogenation.
-
(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate (Fmoc-protected) is the preferred option when orthogonality to acid-labile and hydrogenolysis-sensitive groups is required. Its high sensitivity to basic conditions necessitates careful planning of the synthetic route.
By understanding the comparative stability profiles presented in this guide, researchers can make more informed and strategic decisions in the design and execution of their synthetic endeavors, ultimately leading to improved efficiency and success in the development of complex molecules.
References
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- PubMed. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection.
- S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
- ACADEMIA. Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate with Refractive Index Detection.
- Semantic Scholar. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection.
- ResearchGate. The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- ResearchGate. Joint theoretical and experimental study of the gas-phase elimination kinetics of tert-butyl ester of carbamic, N,N-dimethylcarbamic, N-hydroxycarbamic acids and 1-(tert-butoxycarbonyl)-imidazole.
- National Institutes of Health. Developing deprotectase biocatalysts for synthesis.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Evetech. Buy this compound (EVT-1199923) | 144072-29-7.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Oakwood Chemical. tert-Butyl 4-(hydroxymethyl)phenylcarbamate.
- PubChem. Boc-4-aminobenzylalcohol.
- Organic Chemistry Portal. Fmoc-Protected Amino Groups.
- ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Oxford Academic. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether.
- University of Missouri. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- National Institutes of Health. Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils.
- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.
- LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Synthonix. This compound.
- ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- PubChem. benzyl N-[hydroxy(phenyl)methyl]carbamate.
- PubChem. methyl benzyl{4-[4-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate.
- USGS Publications Warehouse. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether.
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Amine-Protecting Groups in the Synthesis of Bioactive Molecules: A Case Study with tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an in-depth comparison of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, a versatile synthetic intermediate, with its analogues bearing other common amine-protecting groups. We will delve into the practical implications of choosing a particular protecting group strategy, supported by experimental context and data, to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Importance of Protecting Groups in Medicinal Chemistry
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex bioactive molecules, the judicious use of protecting groups is paramount. These molecular "scaffolds" temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions and directing the chemical transformations to the desired site. The ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily removable with high yield and selectivity.
This compound is a bifunctional building block that features a Boc-protected aniline and a primary alcohol. The carbamate functional group is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and serving as a key interaction point with biological targets.[1] The hydroxymethyl group, in turn, provides a versatile handle for further chemical modifications, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
This guide will compare the utility of the tert-butoxycarbonyl (Boc) group in this specific scaffold with two other widely used amine-protecting groups: the carboxybenzyl (Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Our analysis will focus on the synthetic implications of these choices, particularly in the context of synthesizing PIM kinase inhibitors, a class of promising anti-cancer agents.
The Role of (4-(Carbamate-protected-amino)phenyl)methanol Scaffolds in PIM Kinase Inhibitor Synthesis
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers, including hematological malignancies and solid tumors.[2][3] These kinases play a crucial role in cell survival, proliferation, and apoptosis.[3] Consequently, the development of potent and selective PIM kinase inhibitors is an active area of cancer research.[2][3]
The (4-(carbamate-protected-amino)phenyl)methanol scaffold serves as a key component in the synthesis of certain classes of PIM kinase inhibitors, such as the benzofuropyrimidinones.[4] The protected amine can be deprotected and subsequently participate in the formation of a pyrimidinone ring, while the hydroxymethyl group can be used to introduce various side chains to modulate the inhibitor's potency and pharmacokinetic properties.
The PIM-1 Signaling Pathway: A Therapeutic Target
To appreciate the significance of synthesizing PIM-1 inhibitors, it is essential to understand their role in cellular signaling. The PIM-1 kinase is a downstream effector of the JAK/STAT pathway, which is activated by various cytokines and growth factors.[5][6] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM-1. The PIM-1 kinase then phosphorylates a multitude of downstream substrates, leading to the promotion of cell cycle progression and inhibition of apoptosis.
Comparative Analysis of Amine-Protecting Groups
The choice of an amine-protecting group for the (4-(hydroxymethyl)phenyl)amine scaffold has significant practical consequences for the synthetic workflow. Below is a comparative overview of the Boc, Cbz, and Fmoc groups in this context.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | |||
| Deprotection Conditions | Strong acids (e.g., TFA, HCl in dioxane) | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) | Base (e.g., 20% piperidine in DMF) |
| Stability | Stable to base, hydrogenolysis, and weak acids. | Stable to mildly acidic and basic conditions. | Stable to acid and hydrogenolysis. |
| Key Advantages | High stability, clean deprotection products (isobutylene and CO₂). | Orthogonal to Boc and Fmoc, stable to a wide range of reagents. | Orthogonal to Boc and Cbz, mild deprotection conditions. |
| Potential Drawbacks | Requires strong acid for removal, which may not be compatible with acid-labile functional groups. | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes, some heterocycles). | Base-lability can be an issue with base-sensitive functional groups. |
| Commercial Availability & Cost | Readily available and generally the most cost-effective option. | Commercially available, typically more expensive than the Boc-protected analogue.[5][7] | Commercially available, generally the most expensive of the three. |
Experimental Protocols
To provide a practical context for this comparison, we present a representative synthetic protocol for the preparation of a benzofuropyrimidinone PIM-1 inhibitor, which utilizes this compound as a key starting material. We also provide established methods for the synthesis of the Cbz and Fmoc analogues.
Synthesis of a Benzofuropyrimidinone PIM-1 Inhibitor
The following protocol is adapted from the synthesis of benzofuropyrimidinone PIM-1 inhibitors as described in the literature.[4]
Step 1: Oxidation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add an oxidizing agent like manganese dioxide (MnO₂, ~10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl (4-formylphenyl)carbamate, which can often be used in the next step without further purification.
Step 2: Synthesis of the Benzofuropyrimidinone Core
-
Combine tert-butyl (4-formylphenyl)carbamate (1.0 eq) and a suitable 2-cyanobenzofuran derivative in a protic solvent like ethanol.
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon consumption of the starting materials, cool the reaction mixture and add an acid (e.g., concentrated HCl) to facilitate cyclization and Boc deprotection.
-
The product, a benzofuropyrimidinone PIM-1 inhibitor, may precipitate from the solution upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
Synthesis of Alternative Building Blocks
Synthesis of Benzyl (4-(hydroxymethyl)phenyl)carbamate (Cbz-protected analogue):
This compound can be synthesized from 4-aminobenzyl alcohol and benzyl chloroformate.
-
Dissolve 4-aminobenzyl alcohol (1.0 eq) in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium carbonate).
-
Cool the mixture in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Synthesis of (9H-fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate (Fmoc-protected analogue):
This compound can be prepared from 4-aminobenzyl alcohol and Fmoc-Cl or Fmoc-OSu.
-
Dissolve 4-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add a base like sodium bicarbonate.
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, ~1.05 eq) in dioxane.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion and Future Perspectives
The choice between Boc, Cbz, and Fmoc protecting groups for the (4-(hydroxymethyl)phenyl)amine scaffold is a strategic decision that hinges on the specific requirements of the synthetic route.
-
This compound is an excellent choice for many applications due to its high stability and the clean, acid-catalyzed deprotection. Its cost-effectiveness and ready availability make it a preferred starting material for large-scale synthesis.
-
Benzyl (4-(hydroxymethyl)phenyl)carbamate offers the advantage of deprotection under neutral conditions via hydrogenolysis, which is beneficial when acid- or base-sensitive functional groups are present in the molecule. However, the presence of reducible groups elsewhere in the molecule may preclude its use.
-
(9H-fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate provides an orthogonal protection strategy, as the Fmoc group is removed under mild basic conditions. This is particularly valuable in complex syntheses where both acid- and hydrogenolysis-labile groups are present. The higher cost of this reagent may be a consideration for large-scale applications.
Ultimately, the optimal choice of protecting group will depend on a careful analysis of the overall synthetic plan, including the nature of other functional groups in the molecule, the planned reaction conditions, and economic considerations. By understanding the distinct advantages and disadvantages of each protecting group, researchers can design more efficient and robust synthetic strategies for the discovery and development of novel bioactive compounds.
References
- Frontiers in Immunology. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target.
- National Center for Biotechnology Information. (n.d.). Pim-1 kinase as cancer drug target: An update.
- Wikipedia. (n.d.). PIM1.
- PubMed. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors.
- PubMed. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold.
- PubMed. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives.
- National Center for Biotechnology Information. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases.
- National Center for Biotechnology Information. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors.
- ResearchGate. (n.d.). Examples of benzothienopyrimidinones and benzofuropyrimidinones as Pim-1 inhibitors.
- National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
Sources
- 1. FMOC-PHE-OL price,buy FMOC-PHE-OL - chemicalbook [m.chemicalbook.com]
- 2. N-Fmoc-4-methyl-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Fmoc-D-Phe(4-NHBoc)-OH | Flexbio System [flexbiosys.com]
- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl (4-(hydroxymethyl)phenyl)carbamate | CymitQuimica [cymitquimica.com]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vibrantpharma.com [vibrantpharma.com]
A Researcher's Guide to Sourcing and Purity Verification of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
In the landscape of pharmaceutical research and drug development, the quality of starting materials is paramount. Even seemingly minor impurities can have cascading effects on reaction yields, downstream purification efforts, and ultimately, the biological activity and safety of a final compound. This guide provides an in-depth comparison of commercially available tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS: 144072-29-7), a crucial building block in the synthesis of various pharmaceutically active molecules. More importantly, it equips researchers with the necessary experimental protocols to independently verify the purity and integrity of this vital reagent, ensuring the robustness and reproducibility of their scientific endeavors.
This compound, also known as Boc-4-aminobenzyl alcohol, serves as a versatile intermediate. The Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen allows for selective reactions at the benzylic alcohol, while its acid-lability provides a straightforward deprotection strategy. Its application is widespread, from the synthesis of kinase inhibitors to the development of novel linker technologies for antibody-drug conjugates. Given its significance, selecting a high-purity source and having the means to verify it is not just a matter of good practice, but a critical step in risk mitigation for any research program.
Commercial Supplier Overview
A survey of prominent chemical suppliers reveals several sources for this compound. While most vendors claim a purity of 97% or greater, the level of detail provided in their specifications and the accessibility of batch-specific analytical data can vary significantly. The following table summarizes the publicly available information from a selection of suppliers.
| Supplier | Brand/Distributor | CAS Number | Stated Purity | Available Data Mentioned | Physical Form |
| Sigma-Aldrich | Synthonix | 144072-29-7 | 97%[1][2][3] | Certificate of Analysis (COA), Certificate of Origin (COO)[1][2] | Off-white to Yellow solid[1][2] |
| Fisher Scientific | ChemScene | 144072-29-7 | ≥97.0% (by NMR)[4][5] | A sample COA is available, suggesting batch data is provided upon purchase[5] | White to off-white solid |
| BLDpharm | BLDpharm | 144072-29-7 | Not explicitly stated on the main page | NMR, HPLC, LC-MS, UPLC data mentioned as available[6] | Not specified |
| Aromsyn Co., Ltd. | Aromsyn | 144072-29-7 | NLT 95%[7] | Batch-specific COA and structural characterization data[7] | Not specified |
| Vibrant Pharma Inc. | Vibrant Pharma | 144072-29-7 | 97%[8] | Not explicitly stated | Not specified |
| Ambeed | Ambeed | 144072-29-7 | Not explicitly stated | Comprehensive analytical data (NMR, HPLC, LC-MS) mentioned[9] | Not specified |
Expert Insight: The stated purity on a supplier's website is a useful starting point, but it should not be the sole factor in your purchasing decision. The "greater than" symbol (≥) or "not less than" (NLT) designation often indicates that the product has passed a quality control threshold. However, the actual purity of a specific lot can be significantly higher. Suppliers who readily provide access to batch-specific data, such as BLDpharm and Ambeed[6][9], offer a higher degree of transparency. A Certificate of Analysis is the gold standard, as it provides quantitative data from specific analytical tests performed on the batch you receive.
Independent Purity Verification Workflow
To ensure the quality of your starting material, an independent verification process is essential. This not only validates the supplier's claims but also identifies any potential degradation that may have occurred during shipping or storage. The following workflow outlines a logical approach to this process.
Caption: Workflow for supplier selection and in-house purity verification.
Experimental Protocols for Purity Determination
The following are detailed, step-by-step methodologies for the key analytical techniques required to assess the purity of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR is a powerful technique for confirming the chemical structure of the compound. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The presence of unexpected signals can indicate impurities, while the integration of signals corresponding to residual solvents (e.g., ethyl acetate, hexanes) can quantify their presence.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Ensure the solvent choice is appropriate for dissolving the sample and does not have signals that overlap with key analyte signals.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
-
Data Analysis:
-
Chemical Shifts (δ): Compare the observed chemical shifts with expected values from literature or predictive software. For this compound in CDCl₃, expect signals around: δ 7.3 (d, 2H, Ar-H), δ 7.2 (d, 2H, Ar-H), δ 6.5 (s, 1H, NH), δ 4.6 (s, 2H, CH₂OH), δ 1.5 (s, 9H, C(CH₃)₃).
-
Integration: Calibrate the integral of a well-resolved, non-exchangeable proton signal (e.g., the 9H singlet of the tert-butyl group) to its theoretical value. Compare the integrals of other signals to verify the proton ratios.
-
Impurity Identification: Look for any signals that do not correspond to the main compound or the deuterated solvent. Integrate these signals relative to a known proton signal of the main compound to estimate the molar percentage of the impurity.
-
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse technique for quantitative purity analysis. It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. A UV detector allows for the quantification of each component based on its absorbance at a specific wavelength. The area percentage of the main peak provides a direct measure of the compound's purity.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
From the stock solution, prepare a working solution at approximately 0.1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks. This provides the "% purity by HPLC."
-
Note the retention times and peak shapes. Sharp, symmetrical peaks are indicative of good chromatographic performance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for identifying the molecular weights of impurities observed in the HPLC-UV analysis. Knowing the mass of an impurity can provide crucial clues to its identity, such as unreacted starting materials, byproducts, or degradation products.
Protocol:
-
Method Development: Use the same or a very similar LC method as developed for the HPLC-UV analysis. The use of volatile mobile phase modifiers like formic acid is compatible with most mass spectrometers.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound.
-
Mass Range: Scan a range appropriate for the expected compound and potential impurities (e.g., m/z 100-800).
-
-
Data Analysis:
-
Extract the mass spectrum for each peak observed in the total ion chromatogram (TIC).
-
The main peak should show an ion corresponding to the protonated molecule [M+H]⁺ (expected m/z ≈ 224.13) and potentially other adducts (e.g., [M+Na]⁺).
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information can be used to propose potential structures for the impurities.
-
Conclusion
The procurement of high-purity chemical reagents is a foundational element of successful research in drug discovery and development. While suppliers provide valuable initial data, this guide emphasizes the necessity of a robust, in-house verification system. By employing standard analytical techniques such as ¹H NMR, HPLC-UV, and LC-MS, researchers can gain a comprehensive understanding of the quality of their this compound. This due diligence ensures the integrity of experimental data, prevents the costly loss of time and resources, and ultimately contributes to the advancement of science.
References
- Synthonix. (n.d.). This compound - [B56171].
- Evarist Genetech. (n.d.). Buy this compound (EVT-1199923) | 144072-29-7.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- T. de M. de O. Vilhena, et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Sirius - Pharmaceuticals Pvt. Ltd. (n.d.). Products.
Sources
- 1. This compound | 144072-29-7 [sigmaaldrich.com]
- 2. This compound | 144072-29-7 [sigmaaldrich.com]
- 3. Synthonix, Inc > 144072-29-7 | this compound [synthonix.com]
- 4. Chemscene ChemScene | this compound | 10G | Fisher Scientific [fishersci.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. 144072-29-7|this compound|BLD Pharm [bldpharm.com]
- 7. 144072-29-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. 144072-29-7 | this compound | Aryls | Ambeed.com [ambeed.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS No. 144072-29-7), a compound commonly utilized in organic synthesis. By moving beyond mere compliance and elucidating the scientific rationale behind these procedures, we aim to foster a culture of safety and responsibility in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, while not acutely toxic, presents hazards that necessitate careful management.
Primary Hazards:
-
Skin and Eye Irritation: As indicated by its GHS pictograms and hazard statements, the compound can cause skin irritation (H315) and serious eye irritation (H319).[1][2]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation (H335).[1][2]
-
Potential for Harm if Swallowed: While specific data is limited, similar carbamate compounds can be harmful if ingested.[2]
The Carbamate Class Consideration: Carbamates as a chemical class are recognized for their potential as cholinesterase inhibitors, a mechanism of toxicity shared with some pesticides.[3] While this compound is not a pesticide, this class-wide characteristic underscores the importance of preventing environmental release. The U.S. Environmental Protection Agency (EPA) regulates wastes generated from the production of carbamates as hazardous, highlighting their environmental concern.[1][4][5][6]
Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Co-disposal with incompatible materials can lead to dangerous chemical reactions, reinforcing the critical need for proper waste segregation.
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling or disposing of this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with the powdered compound, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation.[7] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Ventilation | Handle in a certified chemical fume hood. | To minimize the inhalation of dust particles and potential respiratory irritation.[8] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste bins.[3] It must be managed as hazardous chemical waste from the point of generation.
Waste Segregation: The Foundation of Safe Disposal
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams is a significant safety hazard.
Caption: Waste Segregation Workflow.
Protocol:
-
Designate a Waste Container: Procure a dedicated, sealable hazardous waste container for solid carbamate waste. A high-density polyethylene (HDPE) container is a suitable choice.[3][9]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., irritant).
-
Segregation: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
Handling Solid Waste and Contaminated Materials
-
Direct Transfer: Carefully transfer excess or expired solid this compound directly into the designated hazardous solid waste container.
-
Contaminated Disposables: All materials that have come into contact with the compound, such as weighing papers, contaminated paper towels, pipette tips, and gloves, must be disposed of in the same designated solid hazardous waste container.[2][3]
-
Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste. Store the container in a designated and properly labeled satellite accumulation area within the laboratory.
Decontamination of Glassware and Equipment
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinseate: This initial solvent rinseate is now considered hazardous liquid waste. It must be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour it down the drain.
-
Secondary Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Managing Spills
In the event of a small spill within a controlled environment like a fume hood:
-
Ensure PPE: Confirm you are wearing the appropriate PPE.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Collection: Carefully sweep the absorbent material and spilled compound into the designated hazardous solid waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Dispose of the cloth as hazardous solid waste.
Final Disposal Pathway: Adherence to Regulatory Standards
All collected hazardous waste containing this compound must be disposed of through your institution's EHS program or a licensed professional waste disposal service. These services will ensure the waste is transported and treated in accordance with EPA's Resource Conservation and Recovery Act (RCRA) regulations.
The EPA has established Land Disposal Restrictions (LDRs) for carbamate wastes.[4] The acceptable treatment standards include:
-
Incineration (Combustion): This is a common and effective method for destroying organic hazardous waste.[10]
-
Chemical Oxidation
-
Biodegradation
-
Carbon Adsorption
Your institution's EHS department will manage the selection of the appropriate treatment facility and method.
Caption: Final Disposal Pathway.
By adhering to this comprehensive disposal plan, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental responsibility that are fundamental to our profession.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]
- This compound Safety Data Sheet. (Various Suppliers). Synthonix, Sigma-Aldrich. [Link]
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register. [Link]
- EPA Finalizes Listing of Wastes from The Production of Carbamates. (1995). U.S. Environmental Protection Agency. [Link]
- EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet - tert-Butyl carbamate. Fisher Scientific. [Link] - Note: A general search page is provided as deep links to SDS can be unstable.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Exploratory Studies on Incineration of Carbaryl Waste. (2009). PubMed. [Link]
Sources
- 1. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploratory studies on incineration of carbaryl waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS No. 144072-29-7). As a compound frequently utilized in organic synthesis, particularly in the development of pharmaceuticals, a robust understanding of its hazard profile is critical for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety that prioritizes risk mitigation through engineering controls and appropriate PPE.
Hazard Identification and Risk Assessment
This compound is classified as an irritant and may be harmful if swallowed.[1][2][3] The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact. A thorough risk assessment is the foundational step before any handling procedure. The known hazards associated with this compound are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description of Risk | Source(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation upon direct contact. | [1][2][4] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | [1][2][4] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if dust is inhaled. | [1][2][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |[1][3] |
The GHS pictogram associated with this chemical is GHS07 (Exclamation Mark), and the signal word is "Warning".[4] These classifications mandate the use of specific engineering controls and PPE to prevent exposure.
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls must be implemented to minimize exposure. These controls are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any procedures that could generate dust or aerosols, must be conducted inside a certified chemical fume hood.[5][6] This is the most critical engineering control for preventing respiratory exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[5][6][9]
Mandatory Personal Protective Equipment (PPE)
PPE provides a final barrier between the user and the chemical. The selection of appropriate PPE is directly dictated by the hazard profile.[10][11]
Table 2: Personal Protective Equipment (PPE) Requirements | PPE Category | Specification | Rationale | Source(s) | | :--- | :--- | :--- | :--- | | Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against dust particles and splashes that can cause serious eye irritation (H319).[1][5][7] | | Skin Protection | Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Inspect for damage before each use. Lab Coat: A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat for procedures involving larger quantities or a high risk of splashing. | Carbamates can potentially be absorbed through the skin, and this compound is a known skin irritant (H315).[1][7] Protective gloves and clothing provide an essential barrier. | | Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved respirator with a P3 filter for particulates is required. | Prevents the inhalation of dust, which may cause respiratory tract irritation (H335).[5][7] |
Safe Handling Protocol
A systematic approach to handling ensures that safety measures are consistently applied. The following step-by-step protocol should be adopted for all work involving this compound.
Step 1: Preparation
-
Read and understand the Safety Data Sheet (SDS) for the chemical.[12]
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[13][14]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary equipment and reagents.
-
Don the mandatory PPE as specified in Table 2. Inspect gloves for any signs of degradation or punctures before use.[13]
Step 2: Handling the Compound
-
Conduct all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Use tools (spatulas, weighing paper) appropriate for handling solids to minimize dust generation.[5]
-
Keep containers of the chemical tightly closed when not in use.[6][12]
Step 3: Post-Handling
-
Clean the work area thoroughly upon completion of the task.
-
Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.
-
Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[5][13]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or laundered before reuse.[1][5]
// Invisible edge for layout I -> Z [style=invis]; Z [label="End of Protocol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } adot Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Table 3: Emergency First Aid & Spill Procedures
| Exposure/Event | Procedure | Source(s) |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention if irritation persists. | [1][15] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek medical attention if skin irritation occurs or persists. | [1][15] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention. | [1][15] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][15] |
| Small Spill | Ensure adequate ventilation and wear appropriate PPE. Dampen the solid material to prevent dust formation. Carefully sweep or scoop up the material and place it into a suitable, labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly. |[5][15] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[15]
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same container as the solid waste or as per institutional guidelines.[15]
-
Final Disposal: All waste containing this chemical must be disposed of through a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[6][15] Do not dispose of down the drain or in regular trash.
By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity.
References
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Sigma-Aldrich. (n.d.). This compound | 144072-29-7.
- Synthonix. (n.d.). This compound - [B56171].
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from Princeton University Environmental Health and Safety.
- Fisher Scientific. (2019, March 28). SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
- MedChemExpress. (2025, December 26). tert-Butyl 4-(hydroxymethyl)benzylcarbamate-SDS.
- MedChemExpress. (2025, December 8). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS.
- PubChem. (n.d.). Boc-4-aminobenzylalcohol.
- University of California, Santa Barbara. (n.d.). General Rules for Working with Chemicals. Retrieved from UC Santa Barbara Environmental Health & Safety.
- Altura Learning. (n.d.). Safe Handling of Chemicals.
- ReAgent. (2023, April 26). Preparing & Handling Chemical Solutions.
- Sigma-Aldrich. (n.d.). This compound | 144072-29-7.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Iowa State University. (n.d.). Chemical Handling and Storage.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 144072-29-7 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. health.gov.au [health.gov.au]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. reagent.co.uk [reagent.co.uk]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






